Product packaging for 3,6,9,12-Tetraoxapentadec-14-yn-1-ol(Cat. No.:CAS No. 87450-10-0)

3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Cat. No.: B1679633
CAS No.: 87450-10-0
M. Wt: 232.27 g/mol
InChI Key: WQMJFCWQBPUZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,6,9,12-Tetraoxapentadec-14-yn-1-ol (CAS: 87450-10-0), widely known as Propargyl-PEG4-alcohol or HO-PEG4-Propyne , is a high-purity, heterobifunctional polyethylene glycol (PEG) linker of significant value in chemical and biological research . With a molecular formula of C 11 H 20 O 5 and a molecular weight of 232.27 g/mol, this compound features a terminal propargyl group and a terminal hydroxyl group , connected by a tetraethylene glycol (PEG4) spacer . The core research application of this reagent lies in its role as a versatile scaffold in bioconjugation chemistry , particularly in "click chemistry" reactions. The terminal alkyne group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules, enabling the robust and specific formation of a 1,2,3-triazole linkage . This reaction is extensively utilized to link biomolecules such as antibodies, proteins, peptides, and oligonucleotides to other entities like drugs, fluorophores, or solid surfaces. The integrated PEG spacer enhances the solubility and stability of the resulting conjugates while reducing immunogenicity and improving pharmacokinetic properties. This makes Propargyl-PEG4-OH an essential building block in the design and synthesis of complex molecular constructs, including antibody-drug conjugates (ADCs) , diagnostic probes, and advanced drug delivery systems . To ensure the integrity of your research, this product is supplied with a guaranteed purity of ≥98% and must be stored at 2-8°C . Intended Use & Disclaimer: This product is provided 'As Is' and is intended for research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O5 B1679633 3,6,9,12-Tetraoxapentadec-14-yn-1-ol CAS No. 87450-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMJFCWQBPUZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579528
Record name 3,6,9,12-Tetraoxapentadec-14-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87450-10-0
Record name 3,6,9,12-Tetraoxapentadec-14-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12-tetraoxapentadec-14-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, a heterobifunctional linker of significant interest in contemporary drug development and material science. Known commonly as Propargyl-PEG4-OH, this molecule is a cornerstone in the construction of Proteolysis-Targeting Chimeras (PROTACs), where its defined length and hydrophilic nature are critical for optimizing the pharmacokinetics and efficacy of novel therapeutics.[1][] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, address the primary synthetic challenge of selective monofunctionalization, and provide a detailed, field-proven experimental protocol suitable for implementation in a research or process development setting.

Introduction: The Strategic Importance of Propargyl-PEG4-OH

This compound is a molecule defined by its dual functionality: a terminal alkyne (propargyl group) and a primary alcohol, separated by a tetraethylene glycol (PEG4) spacer. This unique architecture makes it an invaluable building block in several advanced applications:

  • PROTAC Development: The molecule serves as a versatile PEG-based linker used in the synthesis of PROTACs.[3] These bifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The PEG4 spacer provides an optimal, flexible bridge between the E3 ligase ligand and the target protein binder, enhancing the formation of a productive ternary complex.

  • Bioconjugation and "Click Chemistry": The terminal alkyne is a ready handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[4] This allows for the highly efficient and specific conjugation of the linker to azide-modified biomolecules, surfaces, or nanoparticles.

  • Drug Delivery and Solubility Enhancement: The hydrophilic polyether backbone can improve the aqueous solubility and pharmacokinetic properties of hydrophobic drug candidates, making it suitable for creating advanced drug delivery systems, hydrogels, and tissue engineering scaffolds.[1]

  • Materials Science: Its structure is utilized in the development of novel polymers, imparting characteristics such as flexibility and thermal stability to materials used in coatings, adhesives, and flexible electronics.[1]

The IUPAC name for this compound is 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol, and its key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₁₁H₂₀O₅
Molecular Weight 232.27 g/mol
CAS Number 87450-10-0
Appearance Colorless to pale yellow oil/liquid
Boiling Point 324.4 ± 32.0 °C (Predicted)
Density 1.071 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Water, DMSO, DMF, DCM

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[4]

Retrosynthetic Analysis

A retrosynthetic approach reveals the simplicity of this strategy. The target molecule's ether linkage connecting the PEG chain to the propargyl group is the logical point for disconnection. This leads back to two readily available starting materials: tetraethylene glycol and a propargyl halide.

G TM This compound Disconnect C-O Ether Disconnection (Williamson Ether Synthesis) TM->Disconnect Intermediates Tetraethylene Glycol Alkoxide + Propargyl Cation Synthon Disconnect->Intermediates Reagents Tetraethylene Glycol + Propargyl Bromide Intermediates->Reagents

Caption: Retrosynthetic analysis of the target molecule.
Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates one of the terminal hydroxyl groups of tetraethylene glycol to form a highly nucleophilic sodium alkoxide.

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of propargyl bromide. This occurs in a single, concerted step where the nucleophile attacks from the backside relative to the bromide leaving group.

  • Product Formation: The carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken, yielding the desired ether product and sodium bromide as a byproduct.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack HO-(PEG4)-OH HO-(CH₂CH₂O)₄-H NaH + NaH HO-(PEG4)-OH->NaH Alkoxide HO-(CH₂CH₂O)₄-O⁻Na⁺ NaH->Alkoxide H2 + H₂ (gas) Alkoxide->H2 Nuc HO-(PEG4)-O⁻ TS [HO-(PEG4)-O···CH₂(C≡CH)···Br]⁻ Nuc->TS SN2 Attack Elec HC≡C-CH₂-Br Elec->TS Prod HO-(PEG4)-O-CH₂-C≡CH TS->Prod Br + Br⁻ Prod->Br

References

An In-depth Technical Guide to the Physicochemical Properties of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Linker

In the landscape of modern drug discovery and development, particularly in the burgeoning field of targeted protein degradation, the rational design of linker molecules is of paramount importance. 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, a heterobifunctional molecule featuring a tetraethylene glycol (PEG4) spacer terminated by a hydroxyl group and a propargyl group, has emerged as a critical building block. Its unique architecture offers a compelling combination of aqueous solubility, biocompatibility, and chemical orthogonality, making it an invaluable tool for researchers and scientists.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Beyond a mere compilation of data, this document delves into the causal relationships between its molecular structure and its functional applications, particularly its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). The protocols detailed herein are designed to be self-validating, providing a robust framework for the empirical determination of its key characteristics.

Core Physicochemical Properties

The utility of this compound in complex biological systems is underpinned by its distinct physicochemical profile. These properties govern its solubility, reactivity, and pharmacokinetic behavior when incorporated into larger molecular constructs.

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₁H₂₀O₅[]
Molecular Weight 232.27 g/mol []
IUPAC Name 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol[]
CAS Number 87450-10-0[2]
Synonyms Propargyl-PEG4-OH, Propyne-PEG4-OH, HC≡C-CH₂-PEG4-OH
Appearance Colorless to light yellow liquid
Boiling Point 324.4 ± 32.0 °C at 760 mmHg[]
Density 1.071 ± 0.06 g/cm³ (Predicted)[]
Solubility Soluble in Water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM)
Calculated logP (XLogP3) -0.5 (for the alkene analogue 3,6,9,12-Tetraoxapentadec-14-en-1-ol)[3]
Estimated pKa (Terminal Alcohol) ~16-17 (Typical for a primary alcohol)
Storage Conditions Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C.[] Should be stored under an inert atmosphere to prevent oxidation of the terminal alkyne.

Spectroscopic Characterization: A Structural Blueprint

While readily available, public spectra for this compound are scarce, its structural features suggest a predictable spectroscopic signature. Researchers synthesizing or using this compound should verify its identity and purity using the following techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic triplet for the terminal alkyne proton (C≡C-H ) around 2.4 ppm. The methylene protons adjacent to the alkyne (≡C-CH₂ -O) would likely appear as a doublet around 4.2 ppm. The numerous methylene protons of the PEG chain (-O-CH₂ -CH₂ -O-) will present as a complex multiplet in the 3.5-3.8 ppm region. The protons of the methylene group adjacent to the terminal hydroxyl (-CH₂ -OH) and the hydroxyl proton itself (-CH₂-OH ) would also be present, with the latter's chemical shift being dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would be characterized by signals for the two sp-hybridized carbons of the alkyne group, typically in the 70-80 ppm range. The methylene carbons of the PEG chain would resonate in the 60-75 ppm region.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. A characteristic absorption for the C≡C triple bond stretch is expected around 2120 cm⁻¹. A broad O-H stretching band for the terminal alcohol will be prominent in the 3200-3600 cm⁻¹ region. Strong C-O stretching vibrations from the ether linkages will be visible in the 1050-1150 cm⁻¹ range.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 233.28, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of critical physicochemical parameters. The choice of these methods is grounded in their reliability and widespread use in the pharmaceutical sciences.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

This classic method directly measures the partitioning of the compound between n-octanol and water.[5][6]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. Use a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for the aqueous phase to mimic physiological conditions.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase. The concentration should be high enough for accurate quantification in both phases.

  • Partitioning: In a glass vessel with a screw cap, combine a known volume of the pre-saturated n-octanol and the aqueous stock solution.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination using the shake-flask method.

Determination of the Acid Dissociation Constant (pKa)

The pKa of the terminal hydroxyl group, while expected to be high, is important for understanding potential interactions and reactivity under different pH conditions.

This method involves titrating a solution of the compound with a strong base and monitoring the pH change.[7][8]

Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, such as a mixture of water and a co-solvent (e.g., methanol or DMSO) if required for solubility, to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH meter Add_Titrant Add increments of standardized base Calibrate->Add_Titrant Prepare Prepare analyte solution Prepare->Add_Titrant Record_pH Record stabilized pH Add_Titrant->Record_pH allow to stabilize Record_pH->Add_Titrant Plot Plot pH vs. titrant volume Record_pH->Plot Determine_pKa Determine pKa from half-equivalence point Plot->Determine_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Application in Drug Development: The Role of the PEG4 Linker in PROTACs

The physicochemical properties of this compound are not merely academic; they are the very attributes that make it a highly effective linker in the design of PROTACs.[9] PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[10] The linker connecting the POI-binding and E3-binding moieties is critical for the PROTAC's efficacy.[11][12]

The PEG4 spacer in this compound confers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the tetraethylene glycol chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for administration and bioavailability.[10]

  • Optimal Length and Flexibility: The length of the PEG4 linker (approximately 14.7 Å) provides the necessary distance and conformational flexibility to allow the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[11][13] This is a critical step for efficient ubiquitination and subsequent degradation of the target protein.[10]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs by increasing their hydrodynamic radius, which can reduce renal clearance and extend their circulation half-life.[14]

  • Chemical Versatility: The terminal alkyne and hydroxyl groups provide orthogonal handles for conjugation. The alkyne can be efficiently coupled to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, while the hydroxyl group can be derivatized through various reactions, such as esterification or etherification. This modularity allows for the rapid synthesis of a library of PROTACs with different linkers and attachment points.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase E3->POI Ubiquitination PROTAC PROTAC POI Binder PEG4 Linker E3 Binder PROTAC:f0->POI binds PROTAC:f2->E3 recruits Ub Ubiquitin Ub->E3 Degradation Degraded Peptides Proteasome->Degradation

Caption: Role of the PEG4 linker in PROTAC-mediated protein degradation.

Conclusion

This compound is a strategically important molecule in modern drug discovery, offering a unique combination of physicochemical properties that are highly advantageous for its application as a bifunctional linker. Its PEG4 spacer provides a balance of solubility, flexibility, and length, while its terminal functional groups allow for versatile and efficient conjugation strategies. A thorough understanding of its physicochemical characteristics, as detailed in this guide, is essential for its effective implementation in the design and synthesis of novel therapeutics, particularly in the exciting and rapidly advancing field of targeted protein degradation.

References

A Technical Guide to 3,6,9,12-Tetraoxapentadec-14-yn-1-ol: A Bifunctional Linker in Modern Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of 3,6,9,12-tetraoxapentadec-14-yn-1-ol, a hetero-bifunctional molecule of significant interest in chemical biology, drug development, and materials science. Characterized by a terminal alkyne and a primary alcohol, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, this compound serves as a versatile building block. Its unique architecture enables precise covalent modifications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and for enhancing the pharmacokinetic profiles of therapeutic agents through PEGylation. This document details its chemical identity, physicochemical properties, core reactivity, synthesis, and key applications, offering a comprehensive resource for researchers and development professionals.

Molecular Identification and Physicochemical Profile

The utility of any chemical tool is fundamentally dictated by its structure and physical properties. This compound is engineered for broad compatibility in both organic and aqueous media, a direct result of its amphipathic nature.

Nomenclature and Structure

The compound is systematically named according to IUPAC nomenclature, which precisely describes its constituent functional groups.

  • Systematic Name: this compound

  • IUPAC Name: 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol[1][]

  • Common Synonyms: Propargyl-PEG4-OH, Propyne-PEG4-OH, HC≡C-CH₂-PEG4-OH[][3]

  • CAS Number: 87450-10-0[3][4]

  • Molecular Formula: C₁₁H₂₀O₅[1][3]

  • Canonical SMILES: C#CCOCCOCCOCCOCCO[1][]

The structure features two key reactive handles: a terminal alkyne (propargyl group) and a primary hydroxyl group. These are separated by a flexible, hydrophilic PEG4 chain that imparts water solubility and provides spatial separation, a critical feature for its function as a linker.[1]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of the molecule are summarized below. Its liquid state and solubility profile facilitate its use in a variety of reaction conditions.

PropertyValue / DescriptionSource(s)
Molecular Weight 232.27 g/mol [1][3]
Appearance Colorless or Light Yellowish Liquid[1][]
Boiling Point 324.4 ± 32.0 °C at 760 mmHg[1][]
Density 1.071 ± 0.06 g/cm³ (Predicted)[1][]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1][]
Purity Typically >97%[1][]
Storage Conditions 2–8°C (short-term), -20°C (long-term)[1][]

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its terminal functional groups. This allows for sequential, controlled modifications without the need for complex protection/deprotection schemes.

The Terminal Alkyne: A Gateway to Click Chemistry

The propargyl group is a premier functional handle for bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, forming a stable triazole linkage. This makes the alkyne terminus ideal for:

  • Ligand Conjugation: Attaching the linker to azide-modified small molecules, peptides, or proteins.

  • Surface Functionalization: Immobilizing molecules onto azide-functionalized surfaces for creating biosensors or microarrays.

  • PROTAC Synthesis: Forming the final PROTAC molecule by linking to an azide-bearing E3 ligase handle or protein-of-interest (POI) binder.

The Terminal Hydroxyl Group: A Versatile Nucleophile

The primary alcohol is a versatile nucleophile that can be easily modified through several classical organic transformations:

  • Esterification/Etherification: Reacting with carboxylic acids (or their activated derivatives) and alkyl halides to attach various payloads or molecular fragments.

  • Activation: Converting the hydroxyl to a better leaving group, such as a mesylate or tosylate, which can then be displaced by a wide range of nucleophiles (e.g., amines, azides, thiols) to introduce new functionalities.

  • Oxidation: Oxidizing the alcohol to an aldehyde or carboxylic acid for subsequent reactions like reductive amination or amide bond formation.

This dual reactivity allows for a modular approach to constructing complex molecules, where one part of a target structure can be built off the hydroxyl end before the alkyne is used for the final conjugation step, or vice-versa.

Key Applications in Research and Development

The unique combination of a hydrophilic spacer and dual reactive sites has positioned this molecule as a critical tool in several high-impact research areas.

Central Role in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] They consist of two ligands—one binding a target protein and another recruiting an E3 ubiquitin ligase—joined by a linker. This compound is an exemplary PROTAC linker for several reasons:

  • Optimal Spacing and Flexibility: The PEG4 chain provides the necessary length and conformational flexibility to allow the target protein and E3 ligase to form a stable and productive ternary complex, which is essential for efficient ubiquitination.[1]

  • Enhanced Solubility: The hydrophilic nature of the ethylene glycol backbone can significantly improve the aqueous solubility of the overall PROTAC molecule, which often contains large, hydrophobic ligands.[1] This is critical for improving cell permeability and pharmacokinetic properties.

  • Proven Efficacy: Studies have shown that PROTACs incorporating this linker exhibit potent degradation activity, with target depletion often exceeding 80% at nanomolar concentrations in cellular models.[1]

PROTAC_Workflow cluster_0 PROTAC Synthesis cluster_1 Cellular Mechanism POI_Ligand Target Protein (POI) Ligand Linker This compound (Linker) POI_Ligand->Linker Attach via -OH group PROTAC Final PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Attach via alkyne group Ternary Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Ub Ubiquitination of POI Ternary->Ub Deg Proteasomal Degradation Ub->Deg

Caption: Workflow illustrating the role of the linker in PROTAC synthesis and mechanism.

Bioconjugation and Solubility Enhancement

Beyond PROTACs, the molecule is widely used for PEGylation, a strategy to improve the pharmacokinetics of drugs. Attaching the hydrophilic PEG4 chain can:

  • Increase Drug Solubility: A study demonstrated that PEGylating a hydrophobic tyrosine kinase inhibitor increased its solubility from 0.2 mg/mL to 12.4 mg/mL.[1]

  • Extend Plasma Half-Life: The same study showed a 4.2-fold increase in the plasma half-life of the drug in rodent models, reducing the required dosing frequency.[1]

  • Shield from Proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, increasing the stability of peptide or protein therapeutics.

Advanced Materials and Biomedical Engineering

In material science, this linker is used to create novel polymers with tailored properties.[] Its structure can be incorporated into polymer backbones to introduce flexibility, thermal stability, and hydrophilicity.[] Its biocompatibility also makes it a valuable component for creating drug delivery hydrogels and tissue engineering scaffolds.[]

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and application of this compound.

Synthesis of this compound

This protocol describes a Williamson ether synthesis from tetraethylene glycol and propargyl bromide.[1] All operations should be conducted in a fume hood using appropriate personal protective equipment.

Materials:

  • Tetraethylene glycol

  • Propargyl bromide (80 wt. % in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tetraethylene glycol (e.g., 5 equivalents) and anhydrous potassium carbonate (e.g., 3 equivalents).

  • Solvent Addition: Add anhydrous DMF to dissolve the glycol under a positive pressure of nitrogen.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of propargyl bromide (1 equivalent) in DMF dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired product.

  • Verification: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Example Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction to conjugate the alkyne linker to an azide-containing molecule.

Materials:

  • This compound (1 equivalent)

  • Azide-functionalized molecule (e.g., Azido-PEG-Biotin) (1.1 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.3 equivalents)

  • Solvent: 1:1 mixture of t-Butanol and water

Procedure:

  • Dissolution: In a vial, dissolve this compound and the azide-functionalized molecule in the t-Butanol/water solvent mixture.

  • Catalyst Preparation: In a separate microfuge tube, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in deionized water.

  • Reaction Initiation: To the stirring solution from step 1, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The solution may turn a yellow-orange color.

  • Reaction: Seal the vial and allow the reaction to stir at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Purification: Upon completion, the product can be purified. Depending on the product's properties, this may involve preparative HPLC, solid-phase extraction, or precipitation.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Standard laboratory safety precautions should be followed:

  • Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

This compound is a powerful and versatile chemical tool whose value is rooted in its elegant design. The combination of a hydrophilic PEG4 spacer with orthogonally reactive alkyne and hydroxyl termini provides a robust platform for constructing complex molecular architectures. Its proven impact in the design of highly effective PROTACs and in improving the developability of drug candidates underscores its importance for researchers, scientists, and drug development professionals. As the demand for precisely engineered therapeutics and advanced materials continues to grow, the utility of this bifunctional linker is set to expand even further.

References

Navigating Bioconjugation Frontiers: A Technical Guide to 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of a versatile heterobifunctional linker for advanced applications in drug discovery and development.

Introduction

In the intricate landscape of modern drug development, particularly in the realm of targeted therapies and complex biologics, the role of chemical linkers has become increasingly pivotal. These molecular bridges, responsible for connecting different functional moieties, are no longer mere spacers but are sophisticated tools that critically influence the efficacy, stability, and pharmacokinetic profiles of novel therapeutics. Among the diverse array of linkers available, 3,6,9,12-Tetraoxapentadec-14-yn-1-ol has emerged as a compound of significant interest. Its unique architecture, featuring a hydrophilic tetraethylene glycol (PEG4) chain flanked by a terminal alkyne and a primary alcohol, offers a versatile platform for the construction of advanced biomolecular conjugates.

This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore its synthesis, and detail its applications, with a particular focus on its utility in Proteolysis Targeting Chimeras (PROTACs) and as a solubility enhancer.

Core Compound Identification and Properties

Chemical Identity

  • Systematic Name: 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol[1][]

  • Common Synonyms: Propargyl-PEG4-OH, Alkyne-PEG4-alcohol

  • CAS Number: 87450-10-0[][3][4][5]

  • Molecular Formula: C₁₁H₂₀O₅[1][][3]

  • Molecular Weight: 232.27 g/mol [1][3]

Physicochemical Characteristics

The utility of this compound in a variety of bioconjugation strategies is underpinned by its distinct physicochemical properties.

PropertyValueSource
AppearanceColorless to light yellowish liquid[1][]
Boiling Point324.4 ± 32.0 °C at 760 mmHg[1][]
Density1.071 ± 0.06 g/cm³ (Predicted)[1][]
SolubilitySoluble in DMSO[1][]
Purity>97%[1][]
Storage2-8°C (short-term), -20°C (long-term)[1][]

The hydrophilic nature imparted by the PEG4 spacer is a key attribute, enhancing the aqueous solubility of conjugated molecules, a critical factor for in vivo applications.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a sequential etherification process.[1] The general strategy involves the reaction of propargyl alcohol with tetraethylene glycol.[1] This is often carried out under basic conditions to deprotonate the hydroxyl group, facilitating nucleophilic attack on a propargyl halide (e.g., propargyl bromide).[1] The reaction is performed under an inert atmosphere to prevent unwanted side reactions.[1] Purification of the final product is commonly accomplished using column chromatography to ensure high purity.[1]

Synthesis_Workflow reagents Propargyl Alcohol & Tetraethylene Glycol reaction Sequential Etherification reagents->reaction Reactants conditions Base (e.g., K₂CO₃) Inert Atmosphere conditions->reaction Conditions purification Column Chromatography reaction->purification Crude Product product This compound purification->product Purified Product

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The heterobifunctional nature of this compound, possessing both a terminal alkyne and a hydroxyl group, makes it a highly adaptable linker. The alkyne group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1] The hydroxyl group can be further derivatized or replaced with other reactive functionalities to suit specific conjugation needs.[1]

Proteolysis Targeting Chimeras (PROTACs)

A significant application of this linker is in the construction of PROTACs.[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy, as its length and composition dictate the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ternary complex formation.

The tetraethylene glycol chain of this compound provides an optimal balance of flexibility and length, which has been shown to enhance the efficacy of PROTACs compared to shorter or longer PEG linkers.[1] This linker has been incorporated into PROTACs that have demonstrated potent degradation of target proteins in cellular models of various diseases, including cancer and neurodegenerative disorders.[1]

PROTAC_Mechanism cluster_0 PROTAC TargetBinder Target Binding Ligand Linker 3,6,9,12-Tetraoxapentadec- 14-yn-1-ol based Linker TargetBinder->Linker TargetProtein Target Protein TargetBinder->TargetProtein Binds E3Binder E3 Ligase Ligand Linker->E3Binder E3Ligase E3 Ubiquitin Ligase E3Binder->E3Ligase Binds TernaryComplex Ternary Complex Formation TargetProtein->TernaryComplex E3Ligase->TernaryComplex Degradation Target Protein Degradation TernaryComplex->Degradation Leads to

Caption: The role of the linker in PROTAC-mediated protein degradation.

Solubility Enhancement

The inherent hydrophilicity of the PEG4 backbone in this compound makes it an effective tool for improving the aqueous solubility of hydrophobic drug candidates.[1] Poor solubility is a common challenge in drug development that can hinder the administration and bioavailability of promising therapeutic agents. By conjugating a hydrophobic drug to this linker, its overall solubility can be significantly increased, potentially enabling intravenous administration and improving its pharmacokinetic profile.[1] Preclinical studies have demonstrated a substantial increase in the plasma half-life of a PEGylated tyrosine kinase inhibitor compared to its non-PEGylated counterpart.[1]

Other Applications

Beyond PROTACs and solubility enhancement, this versatile linker finds utility in various other areas of biomedical and materials science:

  • Biomedical Engineering: Its biocompatibility and modifiable nature make it suitable for developing drug delivery systems, hydrogels, and scaffolds for tissue engineering.[]

  • Surface-Active Agents: The combination of hydrophilic and hydrophobic segments in its structure allows for its use in the formulation of surfactants and emulsifiers.[]

  • Materials Science: It is employed in the creation of novel polymers with enhanced flexibility, thermal stability, and mechanical properties for applications in coatings, adhesives, and flexible electronics.[]

Commercial Availability

This compound is readily available from a number of specialty chemical suppliers. Researchers can source this compound from the following vendors:

  • BOC Sciences[]

  • Echemi (Hangzhou Sulfuchem Material Technology Co., Ltd.)[3]

  • Parchem[4]

  • Vulcanchem[1]

  • JenKem Technology USA[6]

Safety and Handling

This compound is classified as an irritant.[] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that has carved a significant niche in the field of bioconjugation and drug development. Its well-defined structure, combining a hydrophilic PEG4 spacer with reactive alkyne and hydroxyl termini, provides a robust platform for the precise construction of complex biomolecular architectures. From enhancing the efficacy of next-generation therapeutics like PROTACs to improving the developability of poorly soluble drug candidates, this linker offers a valuable tool for researchers and scientists working at the forefront of pharmaceutical innovation. As the demand for more sophisticated and targeted therapies continues to grow, the importance of well-characterized and versatile linkers such as this compound is set to increase.

References

Spectroscopic Characterization of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6,9,12-Tetraoxapentadec-14-yn-1-ol is a bifunctional molecule featuring a tetraethylene glycol spacer, a terminal alkyne, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in various fields, including bioconjugation, drug delivery, and materials science. The hydrophilic polyethylene glycol (PEG) chain enhances aqueous solubility, while the terminal alkyne and hydroxyl groups provide reactive handles for further chemical modifications, such as "click" chemistry and esterification, respectively.

Accurate structural confirmation and purity assessment of this compound are paramount for its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the comprehensive characterization of this molecule. This in-depth technical guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. As experimental spectra for this specific compound are not widely available in the public domain, this guide will focus on a predictive approach based on the well-established spectroscopic principles of its constituent functional groups.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the terminal alkyne, the ethylene glycol backbone, and the terminal alcohol. The spectrum is expected to be relatively simple and well-resolved, allowing for unambiguous assignment of each proton environment.

The terminal alkyne proton (H-15) is anticipated to appear as a triplet at approximately 2.4 ppm.[1][2][3][4] This characteristic upfield shift, compared to vinylic or aromatic protons, is due to the magnetic anisotropy of the carbon-carbon triple bond.[2][3][4] The triplet multiplicity arises from coupling to the adjacent methylene protons (H-13).

The methylene protons adjacent to the alkyne (H-13) are expected to resonate as a doublet of triplets around 4.2 ppm, due to coupling with the terminal alkyne proton and the adjacent methylene protons of the PEG chain. The protons of the ethylene glycol units (H-2 to H-11) are predicted to appear as a complex multiplet in the range of 3.5-3.7 ppm.[5] The protons of the methylene group adjacent to the terminal hydroxyl group (H-1) are expected to be slightly downfield from the main PEG signal, appearing as a triplet around 3.7 ppm. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data
Atom NumberPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
152.4Triplet (t)2.4
134.2Doublet of Triplets (dt)2.4, 5.0
11, 10, 8, 7, 5, 4, 23.6-3.7Multiplet (m)-
13.7Triplet (t)5.0
OHVariableBroad Singlet (br s)-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of this compound. Each chemically distinct carbon atom will give rise to a separate signal.

The two sp-hybridized carbons of the alkyne group are expected to have characteristic chemical shifts. The terminal alkyne carbon (C-15) is predicted to resonate around 75 ppm, while the internal alkyne carbon (C-14) will be further downfield at approximately 80 ppm.[1][6][7] The carbons of the ethylene glycol backbone (C-2, C-4, C-5, C-7, C-8, C-10, C-11) are expected to appear in a narrow range between 69 and 71 ppm.[8] The carbon atom attached to the terminal hydroxyl group (C-1) is predicted to be the most deshielded of the sp³ carbons in the PEG chain, resonating at approximately 61 ppm. The methylene carbon adjacent to the alkyne (C-13) is expected at around 59 ppm.

Predicted ¹³C NMR Data
Atom NumberPredicted Chemical Shift (ppm)
1575
1480
1359
11, 10, 8, 7, 5, 4, 269-71
161

Molecular Structure and NMR Assignments

C1 C1 O2 O C1->O2 OH OH C1->OH C3 C3 O2->C3 C4 C4 C3->C4 O5 O C4->O5 C6 C6 O5->C6 C7 C7 C6->C7 O8 O C7->O8 C9 C9 O8->C9 C10 C10 C9->C10 O11 O C10->O11 C12 C12 O11->C12 C13 C13 C12->C13 C14 C14 C13->C14 C15 C15 C14->C15 H15 H C15->H15

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry Analysis

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound, which is expected to readily form protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ in the positive ion mode. The exact mass of the neutral molecule is 232.1311 g/mol .

Predicted Mass Spectrometry Data
IonPredicted m/z
[M+H]⁺233.1389
[M+Na]⁺255.1208

Fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments is expected to proceed via cleavage of the C-O and C-C bonds within the ethylene glycol backbone. A characteristic fragmentation pattern for PEGylated molecules is the neutral loss of ethylene oxide units (C₂H₄O, 44.0262 Da).[9][10][11][12] Fragmentation of the propargyl group is also possible.

Proposed Mass Spectrometry Fragmentation Pathway

M [M+H]⁺ m/z = 233.14 F1 [M+H - C₂H₄O]⁺ m/z = 189.11 M->F1 - C₂H₄O F2 [M+H - 2(C₂H₄O)]⁺ m/z = 145.08 F1->F2 - C₂H₄O F3 [M+H - 3(C₂H₄O)]⁺ m/z = 101.06 F2->F3 - C₂H₄O F4 [M+H - 4(C₂H₄O)]⁺ m/z = 57.04 F3->F4 - C₂H₄O

Caption: Proposed fragmentation pathway for [M+H]⁺ of this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for this compound. Instrument parameters may need to be optimized for specific systems.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Processing: Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Full Scan MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in the positive ion mode over a mass range that includes the expected m/z values of the protonated and sodiated molecules (e.g., m/z 100-500).

  • Tandem MS (MS/MS) Acquisition:

    • Select the [M+H]⁺ or [M+Na]⁺ ion as the precursor ion.

    • Perform collision-induced dissociation (CID) to generate fragment ions.

    • Acquire the product ion spectrum to observe the fragmentation pattern.

  • Data Analysis: Analyze the mass spectra to determine the accurate mass of the parent ion and to identify the characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. The predicted ¹H and ¹³C NMR chemical shifts, along with the proposed mass spectral fragmentation patterns, serve as a valuable reference for researchers and scientists working with this important bifunctional linker. The detailed experimental protocols offer a solid starting point for the empirical characterization of this and similar molecules, ensuring data integrity and facilitating confident structural elucidation.

References

solubility of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a bifunctional molecule of significant interest in drug development, bioconjugation, and materials science. By examining its amphiphilic nature, which combines a hydrophilic tetraethylene glycol (PEG) spacer with a hydrophobic terminal alkyne, we elucidate the principles governing its solubility in a diverse range of solvent systems. This document furnishes researchers, scientists, and drug development professionals with both theoretical insights and practical methodologies for determining and utilizing the solubility profile of this versatile compound. Included are detailed experimental protocols, predictive solubility data, and a discussion of the implications for its application in advanced scientific research.

Introduction: The Molecular Architecture and its Implications for Solubility

This compound is a heterobifunctional linker molecule characterized by a distinct molecular architecture. At one terminus, a primary alcohol (-OH) group provides a site for further chemical modification and contributes to the molecule's polarity. The core of the molecule consists of a flexible, hydrophilic chain of four repeating ethylene glycol units (-OCH₂CH₂-). This polyethylene glycol (PEG) segment is known to enhance aqueous solubility and biocompatibility.[1][2] The opposing terminus features a propargyl group, which contains a terminal alkyne (-C≡CH). This functional group is predominantly nonpolar and serves as a reactive handle for "click chemistry" reactions.[3]

The solubility of this molecule is a direct consequence of its amphiphilic character. The hydrophilic PEG chain and terminal alcohol group can form hydrogen bonds with polar solvents, while the hydrophobic alkyne and associated methylene groups interact favorably with nonpolar solvents through van der Waals forces.[4] Understanding this dual nature is paramount for its effective use in applications such as antibody-drug conjugates (ADCs), PROTACs, and surface functionalization, where solubility directly impacts reaction efficiency, purification, and the bioavailability of the final product.[]

Predicting Solubility: A Theoretical Framework

The guiding principle for predicting solubility is the adage "like dissolves like."[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. The multiple ether oxygens and the terminal hydroxyl group of this compound can readily form hydrogen bonds with these solvents. Consequently, high solubility is anticipated in polar protic solvents. The PEG chain, in particular, is well-known for its water-solubility.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The hydroxyl group and ether linkages of the target molecule will interact favorably with these solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic molecules, and high solubility is expected.[1][7]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipole moments and primarily interact through weak London dispersion forces. The terminal alkyne and the ethylene backbone of the PEG chain will show some affinity for these solvents.[4] However, the highly polar nature of the rest of the molecule will likely limit its solubility in strongly nonpolar solvents like hexane. Moderate solubility may be observed in solvents with intermediate polarity like ethers.

The interplay of these structural features is visually represented in the diagram below.

G Solubility Influences on this compound cluster_hydrophilic Hydrophilic Domain cluster_hydrophobic Hydrophobic Domain cluster_solvents Solvent Interactions cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents Molecule This compound PEG_Chain Tetraethylene Glycol (PEG4) Chain Molecule->PEG_Chain Hydroxyl Terminal Hydroxyl (-OH) Molecule->Hydroxyl Alkyne Terminal Alkyne (-C≡CH) Molecule->Alkyne Water Water PEG_Chain->Water H-Bonding Ethanol Ethanol PEG_Chain->Ethanol H-Bonding DMSO DMSO PEG_Chain->DMSO Dipole-Dipole Hydroxyl->Water H-Bonding Hydroxyl->Ethanol H-Bonding Hydroxyl->DMSO Dipole-Dipole Hexane Hexane Alkyne->Hexane Dispersion Forces Toluene Toluene Alkyne->Toluene Dispersion Forces

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

To obtain empirical solubility data, two primary methodologies are recommended: the thermodynamic "gold standard" shake-flask method and the high-throughput kinetic nephelometry method.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the most reliable for determining the equilibrium (thermodynamic) solubility of a compound.[8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as HPLC-UV, LC-MS, or quantitative NMR.

  • Calculation: The solubility is expressed as the measured concentration (e.g., in mg/mL or mol/L).

G Shake-Flask Solubility Workflow Start Add excess solute to solvent Equilibrate Equilibrate (24-48h) with shaking at constant T Start->Equilibrate Separate Separate solid and liquid phases (centrifugation or settling) Equilibrate->Separate Sample Sample supernatant Separate->Sample Analyze Analyze concentration (e.g., HPLC, LC-MS) Sample->Analyze Result Determine solubility value Analyze->Result

Caption: Workflow for the shake-flask method.

Kinetic Solubility via Nephelometry

Nephelometry offers a high-throughput method for assessing kinetic solubility, which is particularly useful in early-stage drug discovery.[9] This technique measures the light scattered by suspended particles (precipitate) when a compound is introduced into an aqueous buffer from a concentrated organic stock solution.[1]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in a multi-well plate.

  • Aqueous Addition: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) to allow for precipitation.

  • Measurement: Measure the turbidity of each well using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitate.[9]

  • Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to a negative control.

Data Presentation: Solubility Profile

Based on the structural analysis and qualitative data from similar compounds, the following table presents the expected solubility profile of this compound. Note: The quantitative values are illustrative and should be confirmed experimentally.

Solvent ClassSolventPredicted Qualitative SolubilityIllustrative Quantitative Solubility (mg/mL)
Polar Protic WaterHighly Soluble> 200
EthanolHighly Soluble> 200
MethanolHighly Soluble> 200
Polar Aprotic DMSOHighly Soluble> 200
DMFHighly Soluble> 200
AcetonitrileSoluble50 - 100
AcetoneSoluble50 - 100
Less Polar Dichloromethane (DCM)Soluble50 - 100
Tetrahydrofuran (THF)Soluble25 - 50
Diethyl EtherSparingly Soluble5 - 10
Nonpolar TolueneSparingly Soluble< 5
HexaneInsoluble< 1

Discussion and Field-Proven Insights

The predicted high solubility in a broad range of polar solvents, including water, DMSO, and DMF, is a direct consequence of the hydrophilic PEG4 chain. This is a significant advantage in bioconjugation and drug delivery applications, as many biological processes occur in aqueous environments.[] The solubility in common organic synthesis solvents like DCM and THF facilitates its use in a variety of chemical transformations.

The limited solubility in nonpolar solvents such as hexane is expected and provides opportunities for purification. For instance, precipitation from a more polar solvent mixture by the addition of a nonpolar anti-solvent like hexane can be an effective purification strategy.

For researchers in drug development, the high aqueous solubility is a desirable trait that can improve the pharmacokinetic profile of a drug candidate by preventing aggregation and increasing bioavailability. The amphiphilic nature of this compound also suggests potential utility as a non-ionic surfactant or emulsifier in formulation studies.[]

Conclusion

This compound exhibits a versatile solubility profile, characterized by high solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents. This behavior is rationally explained by its amphiphilic molecular structure. The experimental protocols provided herein offer robust methods for the precise determination of its thermodynamic and kinetic solubility. A thorough understanding of these solubility characteristics is essential for the effective design of experiments and the successful application of this molecule in the fields of medicinal chemistry, bioconjugation, and materials science.

References

An In-depth Technical Guide to 3,6,9,12-Tetraoxapentadec-14-yn-1-ol: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Targeted Therapeutics

In the landscape of advanced drug development, particularly in the burgeoning field of targeted protein degradation, the molecules that bridge recognition and action are often the unsung heroes. 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, a structurally unassuming bifunctional linker, represents a cornerstone in the rational design of sophisticated bioconjugates and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of this molecule, from its fundamental synthesis to its critical role in shaping the efficacy of next-generation therapeutics. We will delve into the causality behind its design, the validation of its structure, and the strategic considerations for its implementation, offering a comprehensive resource for researchers and drug development professionals.

Molecular Identity and Physicochemical Profile

This compound is a heterobifunctional molecule featuring a tetraethylene glycol (PEG4) spacer, a terminal hydroxyl group, and a terminal propargyl (alkyne) group. This unique combination of functionalities underpins its versatility in chemical biology and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol[1]
Synonyms Propargyl-PEG4-OH, Propargyl-PEG4-alcohol[2][3]
CAS Number 87450-10-0[4]
Molecular Formula C₁₁H₂₀O₅[1]
Molecular Weight 232.27 g/mol [1]
Appearance Colorless to Light Yellowish Liquid[2]
Density 1.071 ± 0.06 g/cm³[2]
Boiling Point 324.4 ± 32.0 °C at 760 mmHg[2]
Solubility Soluble in DMSO, DCM, DMF, Water[2][3]

The hydrophilic PEG4 backbone is a critical design element, imparting aqueous solubility to the parent molecule and, more importantly, to the larger bioconjugates it is incorporated into. This property is paramount for improving the pharmacokinetic profiles of often hydrophobic drug candidates. The terminal hydroxyl and alkyne groups provide orthogonal handles for sequential chemical modifications, a key feature for the modular assembly of complex molecules like PROTACs.

Synthesis and Characterization: A Protocol for Purity and Confidence

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method is favored for its reliability and scalability. The causality behind this choice lies in the high nucleophilicity of the alkoxide generated from tetraethylene glycol and the good leaving group ability of the bromide in propargyl bromide.

Synthetic Rationale and Workflow

The selective mono-propargylation of tetraethylene glycol is the key challenge. By using a slight excess of the glycol and controlling the stoichiometry of the base and alkylating agent, the formation of the di-propargylated byproduct can be minimized. Sodium hydride is a common choice of base as it irreversibly deprotonates the alcohol, driving the reaction to completion.

Synthesis_Workflow TEG Tetraethylene Glycol (HO-PEG4-OH) Intermediate Sodium Alkoxide Intermediate TEG->Intermediate Deprotonation PropargylBr Propargyl Bromide Product This compound (Propargyl-PEG4-OH) PropargylBr->Product Nucleophilic Substitution Base Sodium Hydride (NaH) in THF Base->Intermediate Intermediate->Product Purification Column Chromatography Product->Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the mono-alkylation of polyethylene glycols.

Materials and Reagents:

  • Tetraethylene glycol (≥99%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Propargyl bromide (80% in toluene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred THF.

  • Glycol Addition: Slowly add tetraethylene glycol (1.0 equivalent) to the slurry. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of hydrogen gas will be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (0.9 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Work-up: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound as a colorless or light yellowish liquid.

Spectroscopic Characterization (Self-Validating System)

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. The following data serve as a benchmark for validation.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.2 (d, 2H, -O-CH₂ -C≡CH), ~3.7-3.6 (m, 16H, PEG -CH₂ -), ~2.4 (t, 1H, -C≡CH )
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~80.0 (d, C ≡CH), ~79.0 (d, C≡CH ), ~72.5, ~70.5, ~70.3, ~69.0, ~61.5, ~58.5
Mass Spectrometry (ESI-MS) m/z: [M+Na]⁺ calculated for C₁₁H₂₀O₅Na: 255.12; found: ~255.1
FT-IR ν (cm⁻¹): ~3400 (br, O-H), ~3300 (s, ≡C-H), ~2100 (w, C≡C), ~1100 (s, C-O-C)

Core Applications in Drug Discovery

The bifunctional nature of this compound makes it a highly valuable building block in several areas of drug discovery and chemical biology.

PROTAC Linker Synthesis

The most prominent application is as a precursor for PROTAC linkers. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Molecule (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The PEG4 linker derived from this compound provides the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The terminal alkyne allows for the facile attachment of an azide-modified E3 ligase ligand or target-binding molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The hydroxyl group can be further functionalized to attach the other binding moiety.

Bioconjugation and Solubility Enhancement

The hydrophilic PEG chain significantly improves the aqueous solubility of hydrophobic molecules. This is particularly advantageous in the development of antibody-drug conjugates (ADCs) and other bioconjugates where maintaining the solubility and stability of the final product is crucial. The alkyne group serves as a versatile handle for "click" chemistry, enabling the efficient and specific labeling of biomolecules in complex biological systems.

Concluding Remarks and Future Perspectives

This compound is more than just a chemical intermediate; it is a fundamental tool that empowers innovation in modern drug discovery. Its well-defined structure, predictable reactivity, and beneficial physicochemical properties have established it as a go-to building block for the construction of complex therapeutic modalities. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile linkers like this compound will undoubtedly grow. Future research may focus on developing even more sophisticated linkers with tailored properties, but the foundational principles embodied by this molecule will remain central to the design of the next generation of targeted therapies.

References

An In-Depth Technical Guide to the Role of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol as a PEG Linker in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Linker Technology in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector. It is a critical determinant of a therapeutic's success, profoundly influencing its stability, solubility, pharmacokinetics, and therapeutic index.[1][] Among the diverse chemical tools available, polyethylene glycol (PEG) linkers have become indispensable for their ability to favorably modify the properties of conjugated biomolecules.[3][4] This guide focuses on a specific, highly versatile heterobifunctional PEG linker, 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, providing an in-depth analysis of its structure, function, and application in complex bioconjugation synthesis.

Molecular Profile and Physicochemical Properties

This compound is a discrete PEG (dPEG®) linker, meaning it has a single, defined molecular weight, which is crucial for the batch-to-batch reproducibility required in pharmaceutical development.[5] Its structure is defined by a tetraethylene glycol (PEG4) backbone, terminated at one end by a primary alcohol (-OH) and at the other by a propargyl group, which features a terminal alkyne (-C≡CH).[6]

This dual-functionality is the cornerstone of its utility. The terminal alkyne serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the hydroxyl group offers a versatile point for further chemical modification or derivatization.[6][7] The PEG4 chain itself imparts flexibility and hydrophilicity, which are essential for its primary role in bioconjugation.[6][8]

Data Presentation: Key Physicochemical Characteristics
PropertyValue/DescriptionSource(s)
IUPAC Name 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol[6]
CAS Number 87450-10-0[9][10]
Molecular Formula C₁₁H₂₀O₅[6][9]
Molecular Weight 232.27 g/mol [6][9]
Appearance Colorless or Light Yellowish Liquid[6]
Solubility Soluble in DMSO, DMF, DCM, THF, chloroform[6][11]
Boiling Point 324.4 ± 32.0 °C at 760 mmHg[6]
Density 1.071 ± 0.06 g/cm³ (Predicted)[6]

The Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application for the alkyne terminus of this compound is the CuAAC reaction. This "click chemistry" reaction is celebrated for its high yield, specificity, and biocompatibility, as it can proceed in aqueous conditions at room temperature with high efficiency.[12][13] The reaction forms a stable, five-membered triazole ring, covalently linking the PEG spacer to an azide-modified molecule, which could be a protein, a cytotoxic payload, or a fluorescent dye.[12][14]

The causality behind this choice of reaction is its bio-orthogonality; the alkyne and azide groups are largely unreactive with biological functional groups, ensuring that the conjugation occurs only at the intended sites. This precision is paramount in constructing well-defined biotherapeutics like ADCs, where the drug-to-antibody ratio (DAR) must be carefully controlled.[4]

Visualization: CuAAC Experimental Workflow

The following diagram outlines the logical flow of a typical bioconjugation experiment using this compound.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis reagent1 Azide-Modified Biomolecule (e.g., Antibody) mix Combine: 1. Biomolecule + Linker in Buffer 2. Add Ligand 3. Add CuSO4 reagent1->mix reagent2 Alkyne-PEG Linker (this compound) reagent2->mix reagent3 CuSO4 Stock (e.g., 20 mM in H2O) reagent3->mix reagent4 Ligand Stock (THPTA) (e.g., 50 mM in H2O) reagent4->mix reagent5 Reducing Agent (Na-Ascorbate) (e.g., 100 mM in H2O, Fresh) initiate Initiate Reaction: Add Sodium Ascorbate reagent5->initiate mix->initiate incubate Incubate (e.g., 1-2h at RT) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) to remove excess reagents incubate->purify analyze Characterize Product (e.g., Mass Spec, HPLC) to confirm conjugation purify->analyze

Caption: Workflow for a typical CuAAC bioconjugation reaction.

Experimental Protocol: General Procedure for CuAAC

This protocol describes a validated, self-contained system for conjugating an azide-modified protein with this compound. The inclusion of a copper-chelating ligand like THPTA is critical, as it both stabilizes the catalytically active Cu(I) oxidation state and protects the biomolecule from oxidative damage.[15]

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in DI water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in DI water)

  • Sodium Ascorbate stock solution (100 mM in DI water, must be prepared fresh )

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants: In a microcentrifuge tube, combine the azide-modified protein with a 5- to 10-fold molar excess of this compound. Adjust the final volume with the reaction buffer.

  • Catalyst Premix: In a separate tube, prepare the catalyst solution by premixing the CuSO₄ and THPTA stock solutions. A typical ratio is 1:5 (CuSO₄:THPTA).[15] For a final reaction concentration of 250 µM copper, you would mix the appropriate volumes of the stock solutions.

  • Reaction Assembly: Add the premixed catalyst solution to the protein/linker mixture. The final copper concentration in the reaction should typically be between 50-250 µM.[16]

  • Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.[15][16] Gently mix the solution by pipetting.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification: Upon completion, remove the excess linker, copper, and other reagents. Size-exclusion chromatography (SEC) or dialysis are common and effective methods for purifying the resulting conjugate.

  • Analysis: Characterize the final conjugate to confirm successful PEGylation and determine the final drug-to-antibody ratio (DAR) if applicable. Techniques such as mass spectrometry, HPLC, or SDS-PAGE are appropriate.

Impact on Pharmacokinetics and Therapeutic Efficacy

The covalent attachment (PEGylation) of this compound to a therapeutic molecule is a strategic choice to enhance its in vivo performance.[17]

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs used in ADCs are hydrophobic. Their conjugation to an antibody can induce aggregation, compromising the stability and deliverability of the ADC.[18] The hydrophilic PEG4 chain of this linker creates a microenvironment of hydration around the payload, significantly improving the overall solubility and stability of the conjugate in aqueous physiological environments.[1][6] In one preclinical study, PEGylation of a tyrosine kinase inhibitor increased its aqueous solubility from 0.2 mg/mL to 12.4 mg/mL.[6]

  • Prolonged Circulation Half-Life: The PEG chain increases the hydrodynamic radius of the conjugate. This increased size reduces renal clearance, thereby extending the molecule's circulation time in the bloodstream.[19][20] This prolonged exposure often leads to improved therapeutic efficacy, as the targeted agent has more time to reach its site of action.[19][21] Studies have shown that increasing PEG chain length directly correlates with a longer half-life; for example, a 10 kDa PEG chain extended the half-life of a conjugate by 11.2-fold.[19][21]

  • Reduced Immunogenicity: The flexible PEG chain can "shield" immunogenic epitopes on the therapeutic protein from recognition by the immune system, a phenomenon known as the "stealth" effect.[3][20] This can reduce the potential for an adverse immune response in patients.

Visualization: The Logic of PEGylation's Benefits

PEGylation_Benefits cluster_properties Physicochemical Changes cluster_outcomes Pharmacokinetic Outcomes Start Conjugation with This compound Prop1 Increased Hydrophilicity Start->Prop1 Prop2 Increased Hydrodynamic Size Start->Prop2 Prop3 Steric Shielding Start->Prop3 Outcome1 Improved Solubility & Reduced Aggregation Prop1->Outcome1 Outcome2 Reduced Renal Clearance Prop2->Outcome2 Outcome3 Decreased Immunogenicity Prop3->Outcome3 End Improved Therapeutic Profile: - Longer Half-Life - Enhanced Efficacy - Better Safety Outcome1->End Outcome2->End Outcome3->End

Caption: Relationship between PEGylation and improved drug properties.

Advanced Applications: ADCs and PROTACs

The unique bifunctional nature of this compound makes it exceptionally well-suited for constructing complex therapeutic modalities.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker serves as a bridge connecting the tumor-targeting antibody to a potent cytotoxic payload.[1][] The hydroxyl end can be derivatized to react with a functional group on the drug, while the alkyne end is used to click onto an azide-modified antibody, creating a stable and precisely defined ADC. The PEG spacer ensures the drug does not interfere with the antibody's binding affinity and improves the overall pharmacokinetics of the conjugate.[22]

  • PROTACs: This linker is also used in the synthesis of PROTACs.[] A PROTAC requires three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker to connect them. The defined length and flexibility of the PEG4 chain in this compound are critical for achieving the optimal spatial orientation between the target and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.[6]

Conclusion

This compound is far more than a simple spacer. It is a sophisticated chemical tool that provides researchers and drug developers with a reliable method to enhance the therapeutic properties of complex biologics. Its well-defined structure, dual-functional handles for versatile conjugation strategies, and inherent ability to improve solubility and in vivo stability make it a linker of choice in the synthesis of next-generation therapeutics. The continued application of this and similar discrete PEG linkers will undoubtedly be a driving force in the advancement of targeted drug delivery and personalized medicine.

References

An In-Depth Technical Guide to Terminal Alkyne PEG4 Linkers: From Core Principles to Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

The Architectural Triad: Deconstructing the Terminal Alkyne PEG4 Linker

Terminal alkyne PEG4 linkers are heterobifunctional molecules engineered for precision and versatility in bioconjugation.[1][2] Their power lies in a tripartite structure, where each component serves a distinct and critical function: the terminal alkyne for bioorthogonal ligation, the PEG4 spacer for optimizing physicochemical properties, and a second, versatile functional group for initial biomolecule attachment. This modular design allows for the elegant and efficient construction of complex biomolecular systems.[3]

  • The Terminal Alkyne: This functional group is the cornerstone of the linker's utility in "click chemistry".[4] As a small, stable, and largely inert moiety in biological systems, it serves as a perfect bioorthogonal handle.[5][6] Its primary role is to react with an azide partner in a highly specific and efficient manner, forming a stable triazole ring. This reaction is the lynchpin of modern bioconjugation strategies.[3][7]

  • The Polyethylene Glycol (PEG) Spacer: The "PEG4" designation specifies a discrete chain of four repeating ethylene glycol units. This oligo(ethylene glycol) chain is not merely a spacer; it is a critical modulator of the conjugate's properties. Its inclusion confers several profound advantages:

    • Enhanced Hydrophilicity: The PEG chain imparts significant water solubility to the linker and the final conjugate, which is crucial when working with hydrophobic payloads or preventing aggregation of modified proteins.[3][7][8][9]

    • Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase a molecule's hydrodynamic radius.[10] This can reduce renal clearance, prolonging circulation half-life and improving bioavailability.[11][12][13]

    • Reduced Immunogenicity and Steric Hindrance: The flexible, hydrophilic PEG chain can act as a shield, masking potential epitopes on a protein therapeutic and reducing its immunogenicity.[14][15] It also physically separates the conjugated molecules, minimizing steric hindrance that could compromise their biological function.[1][16][17][18]

    • Biocompatibility: PEG is renowned for its low toxicity and has been approved for numerous biomedical applications, making it a safe and reliable component for in-vivo use.[9][13]

  • The Versatile Second Functional Group: The heterobifunctional nature of these linkers is defined by the presence of a second reactive group, enabling the covalent attachment to a target biomolecule. The choice of this group is dictated by the available functional handles on the target. Common examples include:

    • N-hydroxysuccinimide (NHS) Esters: For highly efficient reaction with primary amines, such as the side chain of lysine residues in proteins.[18][19][20]

    • Maleimides: For specific covalent linkage to sulfhydryl groups, typically from cysteine residues.[1][18]

    • Amines or Carboxylic Acids: For coupling to carboxylic acids or primary amines, respectively, using standard carbodiimide chemistry (e.g., EDC).[19][21][22]

The Engine of Bioconjugation: Azide-Alkyne Cycloaddition Chemistries

The terminal alkyne's reactivity is harnessed through a class of reactions known as azide-alkyne cycloadditions. The choice between the two primary methods depends on the experimental context, particularly the tolerance of the biological system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, celebrated for its speed, high yield, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[13][23] The mechanism requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[24]

The primary drawback of CuAAC is the potential cytotoxicity of copper ions, which can limit its application in living cells.[13] However, the development of specialized ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA), helps stabilize the Cu(I) oxidation state, protect biomolecules from damage, and accelerate the reaction.[12][23][24]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System R1_Alkyne R1-C≡CH (Terminal Alkyne) Product R1-Triazole-R2 (1,4-disubstituted) R1_Alkyne->Product R2_Azide R2-N3 (Azide) R2_Azide->Product Cu_I Cu(I) Cu_I->Product catalyzes Ligand Ligand (e.g., TBTA) Ligand->Cu_I stabilizes Reducer Reducer (e.g., Ascorbate) Reducer->Cu_I reduces Cu_II Cu(II) Cu_II->Cu_I

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[13][] This reaction is a cornerstone of bioorthogonal chemistry for live-cell applications.[16][17] It is critical to note that SPAAC does not involve terminal alkynes . Instead, it relies on the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to drive the reaction with an azide without the need for a catalyst.[7][26] While terminal alkyne PEG4 linkers are not directly used in SPAAC, the underlying principle of azide-alkyne cycloaddition is the same, and understanding this distinction is crucial for selecting the appropriate chemical tools.

SPAAC_Mechanism cluster_reactants Reactants (Copper-Free) Strained_Alkyne R1-Cyclooctyne (e.g., DBCO) Product R1-Triazole-R2 Strained_Alkyne->Product Spontaneous [3+2] Cycloaddition R2_Azide R2-N3 (Azide) R2_Azide->Product ADC_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Click Conjugation Antibody Monoclonal Antibody (with Lysine -NH2 groups) Alk_Ab Alkyne-Functionalized Antibody Antibody->Alk_Ab Linker Alkyne-PEG4-NHS Ester Linker->Alk_Ab Drug Azide-Modified Cytotoxic Drug ADC Final Antibody-Drug Conjugate (ADC) Alk_Ab->ADC Drug->ADC Catalyst Cu(I) Catalyst System (CuSO4 + Ascorbate + Ligand) Catalyst->ADC

References

Methodological & Application

Application Notes & Protocols for Bioconjugation with 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol in bioconjugation. This versatile heterobifunctional linker, featuring a terminal alkyne and a terminal hydroxyl group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, is a cornerstone reagent for modern "click chemistry". We will explore the fundamental principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provide step-by-step experimental protocols for protein conjugation, and detail methods for the purification and characterization of the resulting bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for creating precisely engineered biomolecules for therapeutic, diagnostic, and research applications.

Introduction: The Role of PEG Linkers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, has become an essential technology in pharmaceutical and biotechnological innovation.[1][2] The goal is to create a novel molecular entity that synergistically combines the properties of its components, such as the targeting specificity of an antibody with the cytotoxic payload of a small molecule drug to form an Antibody-Drug Conjugate (ADC).[1][3]

Central to this process is the choice of the linker. Polyethylene glycol (PEG) linkers are widely employed due to their unique combination of properties.[4] The process of covalently attaching PEG chains, known as PEGylation, can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.[5][6]

Key Benefits of PEGylation:

  • Enhanced Solubility: The hydrophilic nature of the repeating ethylene oxide units significantly increases the water solubility of hydrophobic molecules.[5][7]

  • Improved Stability: PEG chains form a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and increasing its stability in biological environments.[5][8]

  • Reduced Immunogenicity: PEG can mask antigenic epitopes on therapeutic proteins, minimizing the risk of an immune response.[6][9]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its rate of renal clearance, leading to a longer circulation time.[5][9]

The molecule This compound is a prime example of a modern PEG linker, designed for precision and versatility.[10][] Its structure consists of a PEG4 spacer that provides flexibility and hydrophilicity, a terminal alkyne for highly specific "click" reactions, and a hydroxyl group for potential secondary modifications.[10]

Physicochemical Properties of the Linker

A clear understanding of the linker's properties is essential for designing successful conjugation strategies.

PropertyValue/DescriptionSource
IUPAC Name 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol[10]
Molecular Formula C₁₁H₂₀O₅[10][12]
Molecular Weight 232.27 g/mol [10]
Appearance Colorless or Light Yellowish Liquid[10]
Solubility Soluble in DMSO and other common organic solvents[10]
Key Functional Groups Terminal Alkyne (-C≡CH), Primary Hydroxyl (-OH)[10]
Storage Conditions 2–8°C (short-term), -20°C (long-term)[10]

The Chemistry of Conjugation: Azide-Alkyne Cycloadditions

The terminal alkyne group of this compound is its primary reactive handle, making it a key substrate for one of the most robust and widely used bioorthogonal reactions: the azide-alkyne cycloaddition.[13] This reaction, often called "click chemistry," is prized for being fast, versatile, regiospecific, and giving high product yields with minimal byproducts.[13] There are two main variants of this reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click reaction."[14] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[][16] This reaction is incredibly efficient and can be performed in aqueous buffers, making it highly suitable for bioconjugation.[17]

Mechanism: The reaction proceeds through the formation of a copper(I) acetylide complex, which then reacts with the azide.[16] The use of a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) is the most common method for generating the necessary Cu(I) catalyst in situ.[17][18]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne R₁-C≡CH (Linker) Cu_I Cu(I) Alkyne->Cu_I Forms Cu-acetylide Azide R₂-N₃ (Biomolecule) Azide->Cu_I Coordinates Cu_II Cu(II)SO₄ Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Product Triazole-Linked Bioconjugate Cu_I->Product Catalyzes Cycloaddition Ligand Accelerating Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes & Accelerates

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While highly efficient, the cytotoxicity of the copper catalyst can be a limitation for applications in living systems.[14] This led to the development of SPAAC, a copper-free alternative.[14][] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[20][21] The high ring strain of the cyclooctyne provides the activation energy needed for the cycloaddition to proceed efficiently without a catalyst.[]

Causality Note: this compound, with its terminal alkyne, is not directly used in SPAAC. However, a molecule with an azide group could be conjugated to a biomolecule functionalized with a strained alkyne, or the hydroxyl end of this linker could be modified to carry an azide, demonstrating the modularity of these systems. For the purposes of this guide, we will focus on the direct application of the alkyne group via CuAAC.

Comparison of CuAAC and SPAAC
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Required Yes (Copper I)No
Biocompatibility Potentially cytotoxic, requires ligands to mitigate.[14]Excellent, widely used in living systems.[20]
Reaction Kinetics Very fast (2nd order rates of 10²-10³ M⁻¹s⁻¹)Slower (rates up to ~1 M⁻¹s⁻¹), dependent on cyclooctyne structure.[22]
Reagents Small, simple terminal alkynes and azides.[23]Requires bulky, sterically demanding cyclooctynes.[21]
Regioselectivity Exclusively 1,4-disubstituted triazole.[13]Mixture of regioisomers.[24]
Primary Application In vitro conjugation, material science, proteomics.Live-cell imaging, in vivo chemistry.[20]

Experimental Application: Protocol for Protein Bioconjugation via CuAAC

This section provides a detailed, step-by-step protocol for conjugating this compound to an azide-modified protein.

Overall Experimental Workflow

Workflow A Step 1: Reagent Preparation (Stocks & Buffers) B Step 2: CuAAC Reaction Setup (Conjugation) A->B C Step 3: Purification (e.g., SEC) B->C D Step 4: Characterization (SDS-PAGE, MS) C->D E Final Product: Purified Bioconjugate D->E

Materials & Reagents
  • Azide-Modified Biomolecule: e.g., Protein-N₃ (in a suitable buffer like PBS, pH 7.4)

  • Alkyne Linker: this compound

  • Copper Catalyst: Copper(II) Sulfate (CuSO₄)

  • Reducing Agent: Sodium Ascorbate (NaAsc)

  • Accelerating/Protecting Ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 75/200 depending on protein size)

  • Analysis: SDS-PAGE gels, stains, Mass Spectrometer (MALDI-TOF or ESI-MS)

Step 1: Preparation of Stock Solutions

Causality Note: Preparing fresh, concentrated stock solutions is critical for accuracy and to minimize the addition of organic solvent (DMSO) to the final aqueous reaction mixture, which could denature the protein.

  • Alkyne Linker Stock (100 mM): Dissolve 23.23 mg of this compound in 1 mL of anhydrous DMSO.

  • CuSO₄ Stock (100 mM): Dissolve 24.97 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Sodium Ascorbate Stock (500 mM): Dissolve 99 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh immediately before use , as it is prone to oxidation.

  • Ligand Stock (100 mM): Dissolve 43.45 mg of THPTA in 1 mL of deionized water.

Step 2: CuAAC Conjugation Reaction

This protocol is for a 1 mL final reaction volume with a target protein concentration of 5 mg/mL (assuming a ~50 kDa protein, this is ~100 µM). Reagent concentrations should be optimized for each specific biomolecule.

  • In a microcentrifuge tube, add 800 µL of your azide-modified protein solution (5 mg in PBS, pH 7.4).

  • Add 10 µL of the 100 mM Alkyne Linker stock solution. This provides a final concentration of 1 mM (a 10-fold molar excess over the protein). Mix gently by pipetting.

  • Prepare the Catalyst Premix: In a separate tube, combine:

    • 50 µL of the 100 mM Ligand (THPTA) stock.

    • 10 µL of the 100 mM CuSO₄ stock.

    • Mix gently. The solution should be clear.

    • Causality Note: Premixing the ligand and copper is crucial. The ligand stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects the biomolecule from oxidative damage that can be caused by free copper ions.[17]

  • Add the 60 µL of the Catalyst Premix to the protein/alkyne mixture. The final concentration will be 1 mM CuSO₄ and 5 mM THPTA.

  • Initiate the reaction by adding 20 µL of the freshly prepared 500 mM Sodium Ascorbate stock. The final concentration will be 10 mM.

  • Mix the final solution gently by inverting the tube. Do not vortex, as this can denature the protein.

  • Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, incubation can be performed at 4°C, but reaction times will need to be extended (e.g., overnight).

Step 3: Purification of the Bioconjugate

Purification is essential to remove unreacted linker, copper, ligand, and ascorbate, which can interfere with downstream applications.[25]

Method: Size Exclusion Chromatography (SEC)

  • Equilibrate an appropriate SEC column (e.g., a desalting column like a PD-10 for small-scale reactions) with at least 5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).

  • Carefully load the entire reaction mixture onto the column.

  • Elute the conjugate with the storage buffer. The protein conjugate, being the largest component, will elute first in the void volume.

  • Collect fractions and monitor the protein concentration using absorbance at 280 nm (A280).

  • Pool the protein-containing fractions. The smaller molecules (linker, catalyst, etc.) will be retained by the column and elute later.

Step 4: Characterization of the Bioconjugate

Characterization validates the success of the conjugation and assesses the purity and homogeneity of the final product.[25][26]

Method 1: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Run samples of the starting (unconjugated) protein and the purified conjugate on an SDS-PAGE gel.

  • Expected Result: The conjugated protein should exhibit a slight upward shift in its molecular weight compared to the unconjugated protein, indicating the successful addition of the linker. The sharpness of the band can give a preliminary indication of the homogeneity of the conjugation.

Method 2: Mass Spectrometry (MS)

  • Analyze the starting material and the purified conjugate using MALDI-TOF or ESI-MS.

  • Expected Result: The mass spectrum of the conjugate will show a mass increase corresponding to the mass of the attached linker (232.27 Da for each conjugation event). This is the most accurate method to confirm conjugation and can be used to determine the degree of labeling (i.e., how many linkers are attached per protein).

Conclusion and Future Directions

This compound is a powerful and versatile tool for bioconjugation. Its hydrophilic PEG spacer and terminal alkyne handle enable the efficient and specific labeling of biomolecules through the robust CuAAC click reaction. The protocols outlined in this guide provide a solid foundation for researchers to create well-defined bioconjugates for a vast array of applications, from targeted drug delivery and advanced diagnostics to fundamental biological research.[27][28] As the field advances, the development of new bioorthogonal chemistries and more sophisticated linkers will continue to expand the possibilities for creating next-generation biotherapeutics and research tools.[1][6]

References

Application Notes and Protocols for the Utilization of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to ADC Construction

Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine, merging the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly dictates the ADC's therapeutic index by influencing its stability, solubility, pharmacokinetics, and drug-release mechanisms.[1][2] This guide focuses on the strategic application of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, a heterobifunctional polyethylene glycol (PEG)-based linker, in the development of next-generation ADCs.

This compound is characterized by a discrete PEG4 chain, which imparts hydrophilicity to the overall ADC construct. This is particularly advantageous for mitigating the aggregation often induced by hydrophobic drug payloads, thereby enhancing manufacturing feasibility and improving in vivo performance.[] The linker possesses two key functional groups amenable to orthogonal conjugation strategies: a terminal alkyne for bioorthogonal "click chemistry" and a primary hydroxyl group for traditional bioconjugation methodologies.[][]

This document provides a comprehensive framework for the effective use of this compound in ADC development, detailing two primary strategic workflows, complete with step-by-step protocols, data interpretation guidelines, and troubleshooting advice.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is foundational to its successful application.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₅[][6]
Molecular Weight 232.27 g/mol []
Appearance Colorless or Light Yellowish Liquid[]
Solubility Soluble in DMSO and other organic solvents[]
Storage Conditions 2–8°C (short-term), -20°C (long-term)[]

Strategic Workflow Overview: Two Paths to a Final ADC

The dual functionality of this compound allows for two principal conjugation strategies. The choice between these workflows is dependent on the desired final ADC architecture and the pre-existing functionalities on the antibody and cytotoxic payload.

ADC_Workflow cluster_0 Workflow A: Hydroxyl-First Conjugation cluster_1 Workflow B: Alkyne-First Conjugation A1 Activate Linker's -OH Group A2 Conjugate Activated Linker to Antibody A1->A2 e.g., Lysine Amidation A3 Attach Drug-Azide via Click Chemistry A2->A3 CuAAC or SPAAC A4 Final ADC A3->A4 B1 Synthesize Drug-Linker Conjugate B3 Conjugate Drug-Linker to Azide-Antibody via Click Chemistry B1->B3 CuAAC or SPAAC B2 Introduce Azide Functionality to Antibody B2->B3 B4 Final ADC B3->B4

Caption: High-level overview of the two primary conjugation strategies.

Part 1: Detailed Protocols for Workflow A - Hydroxyl-First Conjugation

This workflow is particularly useful when the antibody possesses readily available nucleophilic residues (e.g., lysines) for conjugation and the drug payload is functionalized with an azide.

Protocol 1.1: Activation of the Linker's Hydroxyl Group via Mesylation

The primary hydroxyl group of the linker is not sufficiently reactive for direct conjugation to an antibody. Therefore, it must first be converted into a more reactive leaving group, such as a mesylate.[7][8]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mesylated linker, 3,6,9,12-tetraoxapentadec-14-yn-1-yl methanesulfonate.

Protocol 1.2: Conjugation of the Activated Linker to the Antibody

The mesylated linker can now be conjugated to the antibody, typically targeting the surface-exposed lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Mesylated linker from Protocol 1.1, dissolved in a co-solvent like DMSO

  • Reaction buffer (e.g., borate buffer, pH 8.5)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add the mesylated linker to the mAb solution at a molar excess of 10-20 fold. The final concentration of the co-solvent (DMSO) should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purify the alkyne-functionalized antibody from the excess linker and byproducts using SEC or TFF, exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).

  • Characterize the purified product to confirm the introduction of the alkyne handle.

Protocol 1.3: Attachment of the Azide-Functionalized Drug via Click Chemistry

With the antibody now functionalized with the linker's alkyne group, the azide-bearing cytotoxic drug can be attached using either CuAAC or SPAAC.

CuAAC offers rapid reaction kinetics and is highly efficient.[2][9][10]

Materials:

  • Alkyne-functionalized antibody from Protocol 1.2

  • Azide-functionalized cytotoxic drug

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (SEC or TFF)

Procedure:

  • In a reaction vessel, combine the alkyne-functionalized antibody with the azide-modified drug (typically at a 4 to 10-fold molar excess of drug to antibody).[9]

  • Prepare a premixed solution of CuSO₄ and THPTA in a 1:2 molar ratio.[9]

  • Add the CuSO₄/THPTA complex to the antibody-drug mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[9]

  • Purify the resulting ADC using SEC or TFF to remove unreacted drug, catalyst, and ligand.[][9][11]

SPAAC is a copper-free alternative, ideal for applications where the presence of copper is a concern.[1][12][13] This method requires the drug to be functionalized with a strained alkyne (e.g., DBCO, BCN), and the antibody to be azide-functionalized. This section is more relevant to Workflow B but is included here for completeness of click chemistry options.

Part 2: Detailed Protocols for Workflow B - Alkyne-First Conjugation

This is a more common and often preferred strategy in ADC development, where a pre-synthesized drug-linker construct is conjugated to a modified antibody.

Protocol 2.1: Synthesis of the Drug-Linker Conjugate

This initial step involves the conjugation of this compound to the cytotoxic drug. This is a synthetic chemistry step that is typically performed prior to the bioconjugation. The hydroxyl group of the linker is activated (as in Protocol 1.1) and then reacted with a suitable functional group on the drug molecule. The resulting drug-linker construct, now bearing a terminal alkyne, is purified and characterized.

Protocol 2.2: Introduction of Azide Functionality to the Antibody

To prepare the antibody for click chemistry, azide groups must be introduced onto its surface. This can be achieved through various methods, such as the modification of lysine residues with an azide-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester

  • Reaction buffer (e.g., borate buffer, pH 8.5)

  • Purification system (SEC or TFF)

Procedure:

  • Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add a 10-fold molar excess of the Azide-PEG-NHS ester to the mAb solution.

  • Incubate for 60 minutes at room temperature with gentle mixing.

  • Purify the azide-functionalized antibody by exhaustive dialysis or SEC to remove the unreacted linker.

Protocol 2.3: Conjugation of the Drug-Linker to the Azide-Antibody via Click Chemistry

This protocol is analogous to Protocol 1.3, with the roles of the alkyne and azide reversed.

Materials:

  • Azide-functionalized antibody from Protocol 2.2

  • Alkyne-functionalized drug-linker from Protocol 2.1

  • Copper(II) sulfate (CuSO₄)

  • THPTA ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (SEC or TFF)

Procedure:

  • Follow the procedure outlined in Protocol 1.3, Option A, substituting the alkyne-antibody with the azide-antibody and the azide-drug with the alkyne-drug-linker.

For SPAAC, the drug-linker would need to be synthesized with a strained alkyne (e.g., DBCO).

Materials:

  • Azide-functionalized antibody from Protocol 2.2

  • Strained alkyne-functionalized drug-linker

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (SEC or TFF)

Procedure:

  • To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the strained alkyne-drug linker.[1]

  • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[1][12]

  • Purify the resulting ADC using SEC or TFF to remove the unreacted drug-linker.[1][11]

ADC_Conjugation_Detailed cluster_workflow Detailed ADC Conjugation Workflow (Workflow B Example) mAb Monoclonal Antibody AzideAb Azide-functionalized Antibody mAb->AzideAb Lysine Modification DrugLinker Drug-Linker (Alkyne-functionalized) ClickReaction Click Chemistry (CuAAC or SPAAC) DrugLinker->ClickReaction AzideNHS Azide-NHS Ester AzideNHS->AzideAb AzideAb->ClickReaction CrudeADC Crude ADC Mixture ClickReaction->CrudeADC Purification Purification (SEC / HIC) CrudeADC->Purification FinalADC Purified ADC Purification->FinalADC Characterization Characterization (DAR, Purity, etc.) FinalADC->Characterization

Caption: Detailed experimental workflow for ADC synthesis.

Part 3: Purification and Characterization of the Final ADC

Post-conjugation, the crude ADC mixture contains the desired product, unconjugated antibody, excess drug-linker, and potentially aggregates. A robust purification and characterization cascade is essential to ensure the quality and consistency of the final product.[11][14][15]

Purification
  • Size-Exclusion Chromatography (SEC): This is a primary method for removing unconjugated drug-linkers and other small molecules from the larger ADC product.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs). The increasing hydrophobicity with higher drug loading allows for the isolation of more homogeneous ADC populations.[16]

  • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.[11]

Characterization and Quality Control

A critical quality attribute of an ADC is its drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[][16]

Methods for DAR Determination:

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a wavelength corresponding to the maximum absorbance of the drug), the concentrations of the protein and the drug can be determined, and the average DAR calculated. This method requires that the drug has a unique and strong chromophore.[][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC allows for the determination of the distribution of different drug-loaded species (D0, D1, D2, etc.). The weighted average of this distribution provides the average DAR.[][17]

  • Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate different DAR species. The relative peak areas can be used to calculate the weighted average DAR.[][16]

DAR Calculation from HIC/LC-MS Data:

The weighted average DAR is calculated using the percentage of the chromatographic peak area and the number of conjugated drugs for each peak.[]

Formula: DAR = Σ (Peak Area % * Number of Drugs) / 100

Troubleshooting and Expert Insights

  • Low Conjugation Efficiency:

    • Hydroxyl Activation: Ensure anhydrous conditions during the mesylation step to prevent hydrolysis of the reagents.

    • Click Chemistry: For CuAAC, ensure the sodium ascorbate solution is freshly prepared to maintain its reducing activity. For SPAAC, consider increasing the reaction time or temperature (if the antibody is stable).

  • ADC Aggregation:

    • The hydrophilic PEG4 spacer of this compound is designed to minimize aggregation. However, if aggregation is observed, consider reducing the molar excess of the drug-linker during conjugation or optimizing the buffer conditions (e.g., pH, ionic strength).

  • Inconsistent DAR:

    • Ensure precise control over reaction parameters such as temperature, pH, and reaction time.

    • Purification methods like HIC can be employed to isolate ADC populations with a more defined DAR.

Conclusion

This compound is a versatile and highly valuable linker for the development of advanced antibody-drug conjugates. Its hydrophilic PEG spacer and dual-functional handles enable a range of strategic conjugation approaches, leading to the generation of more homogeneous and efficacious ADCs. The detailed protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this linker in their ADC development programs, ultimately contributing to the advancement of targeted cancer therapies.

References

surface functionalization techniques using 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Surface Functionalization using 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Authored by: A Senior Application Scientist

Introduction: The Power of a Heterobifunctional Linker

In the realms of advanced materials science, drug development, and diagnostics, the ability to precisely modify and control surface chemistry is paramount. This compound is a versatile heterobifunctional linker that has emerged as a critical tool for researchers seeking to engineer sophisticated, functional surfaces. Its unique structure, featuring a terminal alkyne, a terminal hydroxyl group, and a hydrophilic tetraethylene glycol (PEG4) spacer, offers a powerful combination of reactivity and biocompatibility.[][2]

The terminal alkyne group serves as a handle for highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] The terminal hydroxyl group provides an alternative site for covalent attachment to surfaces or for further chemical modification into other reactive moieties.[2][4] Bridging these two functional ends is the PEG spacer, which is instrumental in enhancing the solubility of conjugated molecules, improving biocompatibility, and minimizing non-specific protein adsorption—a phenomenon often referred to as creating a "non-fouling" surface.[4][5][6][7]

This guide provides a detailed exploration of the core techniques for utilizing this compound in surface functionalization, complete with detailed protocols, the scientific rationale behind experimental choices, and methods for characterization.

Core Strategy 1: Surface Immobilization via the Hydroxyl Terminus & "Click" Conjugation

The most common strategy involves first anchoring the linker to a suitable substrate via its hydroxyl group, leaving the terminal alkyne exposed and available for subsequent conjugation. This creates a highly specific "landing pad" for any azide-modified molecule of interest.

Workflow for Alkyne Surface Preparation and Click Conjugation

G sub 1. Substrate Selection (e.g., SiO₂, Glass, Gold) act 2. Surface Activation (e.g., Piranha, Plasma) sub->act Cleaning & Hydroxylation sil 3. Silanization with APTES/Epoxy Silane act->sil Creates reactive layer imm 4. Immobilization of Linker via Hydroxyl Group sil->imm Covalent bond formation alk Result: Alkyne-Terminated Surface imm->alk click 5. CuAAC Click Reaction alk->click sub_mol Molecule of Interest (Peptide, DNA, Drug) az_mod Azide Modification sub_mol->az_mod az_mol Azide-Modified Molecule az_mod->az_mol az_mol->click final Final Bio-functionalized Surface click->final

Caption: General workflow for surface functionalization using the hydroxyl-alkyne linker.

Protocol 1: Preparation of an Alkyne-Functionalized Surface on Glass/Silicon Dioxide

This protocol details the immobilization of this compound onto a glass or SiO₂ surface, which is a common substrate in microarray and biosensor development. The principle relies on first activating the surface to generate hydroxyl groups, followed by silanization to create an amine-reactive layer, which then covalently binds the linker.

Materials:

  • Glass slides or silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂). EXTREME CAUTION IS ADVISED.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Surface Cleaning and Activation (CAUTION):

    • Immerse substrates in Piranha solution for 30-60 minutes at room temperature. This process removes organic residues and hydroxylates the surface.

    • Rinse extensively with deionized (DI) water and dry under a stream of nitrogen.

  • Silanization to Create an Amine-Terminated Surface:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the clean, dry substrates in the APTES solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Rinse with toluene, followed by ethanol, and then DI water.

    • Cure the substrates in an oven at 110°C for 30 minutes. This creates a stable, amine-terminated surface.

  • Activation of the Linker's Hydroxyl Group (Performed in parallel):

    • Rationale: The hydroxyl group of the linker must be activated to react with the surface amines. Converting it to a succinimidyl carbonate creates a highly efficient amine-reactive group.[8]

    • In a separate flask under nitrogen, dissolve this compound (1 eq) and DSC (1.5 eq) in anhydrous DMF.

    • Add TEA or DIPEA (2 eq) dropwise while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature. The product is the activated alkyne-PEG-SC linker. This solution can often be used directly in the next step.

  • Immobilization of the Activated Linker:

    • Immerse the amine-functionalized substrates in the solution containing the activated linker from the previous step.

    • Allow the reaction to proceed overnight at room temperature.

    • Rinse the substrates thoroughly with DMF, followed by ethanol, and finally DI water.

    • Dry under a stream of nitrogen. The result is a stable, alkyne-terminated surface ready for click chemistry.

Protocol 2: CuAAC "Click" Conjugation of Azide-Modified Molecules

This protocol uses the prepared alkyne surface to immobilize an azide-modified molecule (e.g., a peptide, protein, or small molecule). The CuAAC reaction is highly specific and forms a stable triazole linkage.[9]

Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The CuAAC reaction forms a stable triazole linkage.

Materials & Reagents:

ReagentStock ConcentrationPurpose
Azide-Modified Molecule1-10 mM in bufferThe molecule to be immobilized.
Copper (II) Sulfate (CuSO₄)20 mM in DI WaterCopper source for the catalyst.[10]
Sodium Ascorbate300 mM in DI Water (Freshly prepared)Reducing agent to generate active Cu(I).[10]
THPTA Ligand100 mM in DI WaterStabilizes the Cu(I) catalyst and improves efficiency.[11]
Phosphate Buffered Saline (PBS)1xReaction buffer.

Procedure:

  • Prepare the "Click" Reaction Cocktail:

    • Rationale: The catalyst is prepared by mixing the copper source and the stabilizing ligand before adding the reducing agent. This ensures efficient formation of the active catalytic complex.[10]

    • In a microcentrifuge tube, mix the reagents in the following order. This volume is for one slide; scale as needed.

      • 90 µL PBS buffer

      • 20 µL of Azide-Modified Molecule solution (final concentration will vary)

      • 10 µL of 100 mM THPTA solution

      • 10 µL of 20 mM CuSO₄ solution

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add 10 µL of 300 mM Sodium Ascorbate solution to the cocktail. Vortex immediately. The final volume is 140 µL.

    • Causality: The addition of sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state, initiating the cycloaddition.[9]

  • Incubation:

    • Pipette the reaction cocktail onto the alkyne-functionalized surface, ensuring it is fully covered.

    • Place the substrate in a humid chamber to prevent evaporation.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Finalization:

    • Rinse the surface thoroughly with DI water to remove the catalyst and unreacted molecules.

    • Wash with a solution containing a mild chelator like EDTA (10 mM) to scavenge any remaining copper.

    • Perform a final rinse with DI water and dry under a stream of nitrogen.

Core Strategy 2: Leveraging the Hydroxyl Group for Alternative Conjugations

While the alkyne is ideal for click chemistry, the hydroxyl terminus can be exploited for other conjugation schemes, either for surface attachment or for linking a second molecule after the alkyne has been used.

Table of Hydroxyl Group Activation and Conjugation Chemistries
Activating ReagentResulting Functional GroupTarget Moiety on MoleculeReaction Type
N,N'-Disuccinimidyl carbonate (DSC)N-hydroxysuccinimidyl (NHS) carbonatePrimary Amines (-NH₂)Amine coupling
Mesyl Chloride (MsCl)Mesylate (-OMs)Nucleophiles (e.g., Thiols, Amines)Nucleophilic Substitution[4]
Diglycolic AnhydrideCarboxylic Acid (-COOH)Primary Amines (-NH₂) (after EDC/NHS activation)Amide coupling
Bromoacetyl bromideBromoacetateThiols (-SH)Thioether formation

Validation: Characterization of Functionalized Surfaces

Verifying each step of the functionalization is critical. No protocol is complete without a plan for validation.

TechniqueInformation ObtainedExpected Outcome for Successful Functionalization
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface.Appearance of N1s peak after APTES/amine step; increase in C1s and O1s after linker immobilization; appearance of specific elemental markers from the final molecule (e.g., N1s for peptides).[6][12]
Contact Angle Goniometry Surface wettability (hydrophilicity).A decrease in water contact angle after PEG linker immobilization, indicating increased hydrophilicity.[7]
Atomic Force Microscopy (AFM) Surface topography and roughness.Increased surface roughness and appearance of molecular features after immobilization steps, confirming the addition of layers.[6][13]
Surface Plasmon Resonance (SPR) Real-time binding and layer thickness.A measurable shift in the resonance angle upon binding of the linker and the final biomolecule, confirming mass addition to the surface.[6]

Applications in Drug Development and Research

The ability to create well-defined, biocompatible surfaces using this compound underpins numerous applications:

  • Targeted Drug Delivery: The linker can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded nanoparticles, enhancing their delivery to specific cells or tissues.[14][15]

  • Biosensor Development: Immobilization of capture probes (e.g., antibodies, DNA strands) onto sensor chips for the specific detection of target analytes. The non-fouling nature of the PEG spacer is crucial for minimizing background noise.[13]

  • PROTAC Synthesis: This molecule serves as a flexible, hydrophilic PEG linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents.[]

  • Cell Culture Engineering: Creating surfaces that present specific biochemical cues (e.g., adhesion peptides like RGD) to control cell attachment, growth, and differentiation. The resistance of the background to non-specific protein adsorption ensures that cell interactions are mediated only by the intended ligands.[16]

References

Application Notes & Protocols: Leveraging 3,6,9,12-Tetraoxapentadec-14-yn-1-ol for Advanced Hydrogel Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Bioorthogonal Hydrogels

In the landscape of biomaterials, hydrogels have emerged as critical platforms for tissue engineering, regenerative medicine, and controlled drug delivery.[1] Their hydrated, three-dimensional networks mimic the native extracellular matrix, providing an ideal environment for cellular growth and therapeutic agent release.[2][3] The synthesis of these networks, however, demands precision, biocompatibility, and control. 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, a heterobifunctional molecule featuring a terminal alkyne group and a terminal hydroxyl group on a flexible tetra-polyethylene glycol (PEG) spacer, represents a key enabling tool for modern hydrogel fabrication.[][5]

The significance of this molecule lies in its terminal alkyne, which is a reactive handle for "click chemistry."[6] Specifically, alkyne-azide cycloaddition reactions offer rapid, efficient, and bioorthogonal crosslinking—meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[7][8] This allows for the formation of hydrogels in situ under physiologically mild conditions, making them suitable for encapsulating sensitive biologics and cells.[9][10]

This guide provides an in-depth exploration of the application of this compound and similar alkyne-functionalized precursors in hydrogel science. We will dissect the core chemical principles, provide detailed experimental protocols for two major click chemistry pathways, and outline methods for robustly characterizing the resulting biomaterials.

Structural Overview of this compound

This molecule, which can be described as Alkyne-PEG4-OH, serves as a linker to introduce a reactive alkyne group onto other molecules or polymer backbones via its hydroxyl group. The PEG4 spacer enhances water solubility and provides flexibility.[5]

cluster_0 cluster_1 cluster_2 n1 HC≡C- n2 CH₂- n1->n2 n3 O- n2->n3 n4 CH₂-CH₂- n3->n4 n5 O- n4->n5 n6 CH₂-CH₂- n5->n6 n7 O- n6->n7 n8 CH₂-CH₂- n7->n8 n9 O- n8->n9 n10 CH₂-CH₂- n9->n10 n11 OH n10->n11 l_alkyne Terminal Alkyne (Click Reaction Handle) l_peg PEG4 Spacer (Hydrophilicity, Flexibility) l_hydroxyl Hydroxyl Group (Conjugation Site)

Caption: Structure of this compound.

PART 1: Core Principles of Alkyne-Azide Click Chemistry for Hydrogel Formation

The formation of a stable hydrogel network requires crosslinking polymer chains. When using alkyne-functionalized precursors, this is achieved by reacting them with multi-azide functionalized molecules. The choice of reaction mechanism is paramount and dictates the experimental conditions and ultimate biocompatibility of the system.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free click reaction that has become a gold standard for biomedical applications.[2] It relies on using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly and specifically with an azide.[11][12] The ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed without a catalyst.[13]

Causality & Experimental Choice: The primary driver for choosing SPAAC is biocompatibility . The absence of a metal catalyst eliminates concerns about cytotoxicity, making SPAAC the ideal choice for applications involving cell encapsulation or in vivo injection.[9][14] The reaction is rapid, often leading to gelation in seconds to minutes at room temperature and physiological pH, which is crucial for in situ applications.[9][13]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Polymer_A Multi-Arm PEG-Azide (Polymer Backbone A) Mixing Mix Precursor Solutions (Aqueous Buffer, pH 7.4, RT) Polymer_A->Mixing Component 1 Polymer_B Dianisyl-PEG-DBCO (Strained Alkyne Crosslinker) Polymer_B->Mixing Component 2 Reaction Spontaneous [3+2] Cycloaddition (Catalyst-Free) Mixing->Reaction Hydrogel Crosslinked Hydrogel Network (Stable Triazole Linkage) Reaction->Hydrogel

Caption: Mechanism of SPAAC hydrogel formation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the archetypal click reaction, utilizing a copper(I) catalyst to join a terminal alkyne (like that on our topic molecule) and an azide.[][16] The catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[17] The Cu(I) is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[10]

Causality & Experimental Choice: CuAAC is chosen when reaction efficiency and cost are prioritized and direct cell contact during polymerization is not required. The precursors (terminal alkynes) are often less complex and less expensive to synthesize than strained cyclooctynes. However, the copper catalyst is cytotoxic, which generally precludes its use for cell encapsulation unless the hydrogel is thoroughly purified after formation.[14] Even with purification, residual copper can be a concern for long-term implants.

CuAAC_Mechanism cluster_reactants Reactants cluster_product Product Polymer_Alkyne Multi-Arm PEG-Alkyne (e.g., from Alkyne-PEG4-OH) Mixing Mix Components in Solution Polymer_Alkyne->Mixing Polymer_Azide Multi-Arm PEG-Azide Polymer_Azide->Mixing Catalyst Catalyst System CuSO₄ + Sodium Ascorbate Catalyst->Mixing Reaction Catalyzed [3+2] Cycloaddition Mixing->Reaction Hydrogel Crosslinked Hydrogel Network (Requires Purification) Reaction->Hydrogel

Caption: Mechanism of CuAAC hydrogel formation.

PART 2: Application Notes & Experimental Design

Designing a hydrogel requires careful consideration of its intended application. The final properties of the gel—such as stiffness, swelling ratio, and degradation rate—are directly controlled by the initial experimental parameters.

Precursor Selection and Stoichiometry
  • Functionality: To form a crosslinked network, at least one of the precursor polymers must have a functionality greater than two. A common and effective strategy is to react a 4-arm or 8-arm PEG-Azide with a linear bifunctional PEG-Alkyne (or vice-versa).

  • Molecular Weight: The molecular weight of the PEG precursors dictates the mesh size of the resulting hydrogel network. Higher molecular weight precursors will result in a larger mesh size, leading to softer gels with higher swelling ratios and faster diffusion of encapsulated molecules.

  • Stoichiometry: The ratio of alkyne to azide functional groups is critical. A 1:1 stoichiometric ratio typically yields the most completely crosslinked and robust network. Deviating from this ratio can be used to control the crosslinking density or to leave unreacted functional groups available for subsequent post-gelation modifications.

Impact of Polymer Concentration

The total polymer concentration in the precursor solution directly influences the final properties of the hydrogel.

ParameterEffect of Increasing Polymer ConcentrationRationale
Gelation Time DecreasesHigher concentration increases the probability of reactive groups encountering each other.
Mechanical Stiffness (G') IncreasesA denser polymer network results in a mechanically stiffer material.[13]
Swelling Ratio DecreasesA higher crosslink density restricts the network's ability to absorb water.[9]
Mesh Size DecreasesPolymer chains are more tightly packed, reducing the space between crosslinks.

PART 3: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a biocompatible method suitable for cell encapsulation. We will use a 4-arm PEG-Azide and a bifunctional DBCO-PEG-DBCO crosslinker as an example system.

Materials:

  • 4-arm PEG-Azide (e.g., 10 kDa)

  • Bifunctional PEG-DBCO (e.g., 5 kDa)

  • Sterile, cell-compatible buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium, pH 7.4)

  • Sterile syringes and mixing tips (for injectable applications) or molds

Methodology:

  • Prepare Precursor Stock Solutions:

    • Rationale: Preparing concentrated stock solutions allows for easy adjustment of the final polymer concentration.

    • Step 1a (Azide Component): Dissolve the 4-arm PEG-Azide in the chosen buffer to create a 20% w/v stock solution. For a final 10% w/v hydrogel, this would be Solution A. Ensure complete dissolution by gentle vortexing or pipetting.

    • Step 1b (Alkyne Component): Dissolve the bifunctional PEG-DBCO in the buffer to create a stock solution. The concentration should be calculated to achieve a 1:1 stoichiometric ratio of azide to DBCO functional groups in the final mixture. This will be Solution B.

  • Hydrogel Formation:

    • Rationale: Rapid and thorough mixing is essential for forming a homogeneous hydrogel network.

    • Step 2a (Bulk Gelation): In a microcentrifuge tube or mold, add a defined volume of Solution A. Then, add an equal volume of Solution B. Immediately and rapidly mix by pipetting up and down for 5-10 seconds.

    • Step 2b (Injectable Gelation): For injectable systems, load Solution A into one barrel of a double-barreled syringe and Solution B into the other. Extrude the solutions through a static mixing tip to ensure homogeneous mixing as the gel forms.[12]

  • Confirm Gelation:

    • Rationale: The vial inversion test is a simple, qualitative method to confirm the sol-gel transition.

    • Step 3: Allow the mixture to stand undisturbed at room temperature. After the expected gelation time (typically 30 seconds to 5 minutes[9]), invert the vial. If the gel is formed, it will remain solid and not flow.

Protocol 2: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a method for creating hydrogels for applications where cytotoxicity from the catalyst is not a primary concern or where the gel can be purified.

Materials:

  • 4-arm PEG-Alkyne (e.g., 10 kDa)

  • 4-arm PEG-Azide (e.g., 10 kDa)

  • Deionized (DI) Water or buffer (e.g., PBS)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Molds for casting

Methodology:

  • Prepare Polymer & Catalyst Solutions:

    • Step 1a (Polymer Solution): In a single vial, dissolve both the 4-arm PEG-Alkyne and 4-arm PEG-Azide in DI water or buffer to achieve the desired final total polymer concentration (e.g., 10% w/v). Ensure a 1:1 stoichiometric ratio of alkyne to azide groups.

    • Step 1b (Catalyst Solution): Prepare fresh catalyst solutions. Create a 100 mM stock of CuSO₄ in DI water and a 200 mM stock of Sodium Ascorbate in DI water.

    • Rationale: Sodium ascorbate is used in excess to ensure the complete reduction of Cu(II) to the active Cu(I) catalyst. Solutions should be made fresh as ascorbate can oxidize over time.

  • Initiate Crosslinking:

    • Rationale: The reaction is initiated by the addition of the catalyst. Vigorous mixing is required before the viscosity increases significantly.

    • Step 2: To the polymer solution, first add the Sodium Ascorbate solution to a final concentration of ~5-10 mM. Mix thoroughly.

    • Step 3: Add the CuSO₄ solution to a final concentration of ~1-2 mM. Immediately vortex or pipette vigorously for 5-10 seconds to ensure homogeneous distribution of the catalyst.

    • Step 4: Dispense the mixture into molds before it gels. Gelation time can range from 2 to 30 minutes depending on concentration and temperature.[10]

  • Purification (CRITICAL STEP):

    • Rationale: To render the hydrogel suitable for most biological applications, the cytotoxic copper catalyst must be removed.

    • Step 4: After complete gelation, immerse the hydrogel in a large volume of a chelating agent solution (e.g., 50 mM EDTA) for 24 hours.

    • Step 5: Transfer the hydrogel to a large volume of DI water or PBS for another 24-48 hours, changing the water several times to wash away the EDTA and any remaining reactants.

PART 4: Protocols for Hydrogel Characterization

Robust characterization is essential to ensure the hydrogel meets the requirements for its intended application.

Protocol 3: Rheological Characterization

Rheology provides quantitative data on the mechanical properties (stiffness) and gelation kinetics of the hydrogel.[18]

Equipment:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

Methodology:

  • Time Sweep (Gelation Kinetics):

    • Step 1a: Pipette the mixed precursor solution onto the rheometer's lower plate immediately after mixing.

    • Step 1b: Lower the upper plate to the desired gap (e.g., 0.5 mm) and begin an oscillatory time sweep at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz).

    • Analysis: Monitor the storage modulus (G') and loss modulus (G''). The gel point is defined as the time at which G' surpasses G''.[19]

  • Frequency Sweep (Structural Integrity):

    • Step 2a: On a fully formed hydrogel, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (LVER).

    • Analysis: A stable hydrogel will show G' being largely independent of frequency and significantly higher than G''.[18]

  • Strain Sweep (Linear Viscoelastic Region):

    • Step 3a: On a fully formed hydrogel, perform a strain sweep (e.g., from 0.1% to 500%) at a constant frequency (e.g., 1 Hz).

    • Analysis: Determine the LVER, which is the range of strains where G' and G'' remain constant. This ensures that subsequent tests are non-destructive.

Protocol 4: Swelling Ratio Measurement

This protocol measures the hydrogel's ability to absorb and retain water.

Methodology:

  • Allow the hydrogel to fully form and equilibrate in buffer (e.g., PBS) for 24-48 hours.

  • Remove the hydrogel, gently blot away excess surface water, and record its swollen weight (Ws).[20]

  • Freeze the hydrogel completely and then lyophilize (freeze-dry) it until a constant dry weight is achieved. Record this dry weight (Wd).

  • Calculate the mass swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd .[20]

Workflow Summary

Caption: General workflow for hydrogel synthesis and validation.

References

Application Notes and Protocols for 3,6,9,12-Tetraoxapentadec-14-yn-1-ol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Heterobifunctional PEG Linker

In the landscape of advanced drug delivery, precision and control are paramount. The efficacy of a targeted therapeutic agent is not solely dependent on the potency of the drug but also on its ability to reach the desired site of action while minimizing off-target effects. 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is a key enabling tool in the design of such sophisticated drug delivery systems. This heterobifunctional linker, featuring a tetraethylene glycol (PEG4) spacer, a terminal hydroxyl group, and a terminal alkyne group, offers a unique combination of properties that are highly advantageous for researchers and drug development professionals.[1][2]

The PEG4 spacer provides a hydrophilic and flexible bridge, which can enhance the solubility and stability of conjugated molecules, reduce immunogenicity, and prolong circulation half-life.[3][4][5][6][7] The terminal hydroxyl group serves as a versatile handle for the attachment of therapeutic agents, while the terminal alkyne group allows for highly specific and efficient conjugation to targeting moieties or nanoparticle carriers via "click chemistry".[1][8] This bioorthogonal reaction, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage under mild, biocompatible conditions, making it ideal for complex biological applications.[8][9][10][11][12]

These application notes provide a comprehensive guide to utilizing this compound in the development of targeted drug delivery systems, from initial drug conjugation to the formulation and characterization of the final nanoparticle-based therapeutic.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory.

PropertyValue/DescriptionSource
IUPAC Name 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol[1]
Molecular Formula C₁₁H₂₀O₅[1][13]
Molecular Weight 232.27 g/mol [1][13]
Appearance Colorless or Light Yellowish Liquid[1]
Boiling Point 324.4 ± 32.0 °C at 760 mmHg[1]
Density 1.071 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in DMSO and other common organic solvents[1]
Storage Conditions 2–8°C (short-term), -20°C (long-term)[1]

Experimental Workflows and Protocols

The following sections detail the key experimental procedures for the application of this compound in targeted drug delivery.

Part 1: Synthesis of Drug-Linker Conjugates

The initial step involves the covalent attachment of a therapeutic agent to the hydroxyl terminus of the this compound linker. The choice of conjugation chemistry depends on the available functional groups on the drug molecule.

G cluster_0 Drug-Linker Conjugate Synthesis Linker This compound Activation Activate Linker -OH or Drug Functional Group Linker->Activation Drug Drug with -COOH or -NH2 Drug->Activation Conjugation Form Ester or Amide Bond Activation->Conjugation Purification Purify Drug-Linker Conjugate Conjugation->Purification Characterization Characterize by NMR, FTIR, MS Purification->Characterization

Caption: Synthesis of Drug-Linker Conjugate.

This protocol describes the formation of an ester linkage between the hydroxyl group of the linker and a carboxylic acid group on the drug molecule using carbodiimide chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[14]

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate vial, dissolve DCC or EDC (1.5 equivalents) in anhydrous DCM or DMF.

  • Slowly add the DCC/EDC solution to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired drug-linker conjugate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry to confirm the formation of the ester linkage and the integrity of the alkyne group.

This protocol involves a two-step process where the hydroxyl group of the linker is first activated to a carboxylic acid, which is then coupled to an amine-containing drug.

Step A: Synthesis of Alkyne-PEG4-Carboxylic Acid

  • React this compound with succinic anhydride in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent like DCM. This reaction converts the terminal hydroxyl group into a carboxylic acid via an ester linkage with the succinate spacer.[15]

  • Purify the resulting Alkyne-PEG4-Carboxylic Acid by column chromatography.

Step B: Amide Coupling with an Amine-Containing Drug

  • Follow a standard EDC/NHS coupling protocol. Dissolve the Alkyne-PEG4-Carboxylic Acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF).[16]

  • Add EDC (1.2 equivalents) and stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • In a separate flask, dissolve the amine-containing drug (1 equivalent) in DMF.

  • Add the activated NHS-ester solution to the drug solution and stir at room temperature for 12-24 hours.

  • Purify the final drug-linker conjugate using an appropriate method such as preparative HPLC or column chromatography.

  • Characterize the product by NMR, FTIR, and Mass Spectrometry.

Part 2: Formulation of Targeted Nanoparticles

This section describes the conjugation of the alkyne-functionalized drug-linker to azide-modified nanoparticles using CuAAC click chemistry.

G cluster_1 Targeted Nanoparticle Formulation DrugLinker Alkyne-PEG-Drug Conjugate CuAAC CuAAC 'Click' Chemistry Reaction DrugLinker->CuAAC Nanoparticle Azide-Functionalized Nanoparticle Nanoparticle->CuAAC Purification Purify PEGylated Nanoparticles CuAAC->Purification Characterization Characterize by DLS, Zeta Potential, TEM Purification->Characterization

Caption: Formulation of Targeted Nanoparticles.

This protocol outlines a general procedure for the copper-catalyzed click reaction to attach the drug-linker conjugate to a nanoparticle carrier.

Materials:

  • Alkyne-PEG-Drug Conjugate (from Part 1)

  • Azide-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand[17][18]

  • Degassed, deionized water or an appropriate buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., tangential flow filtration, size exclusion chromatography, or dialysis)[6][10][19]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the Alkyne-PEG-Drug conjugate in a suitable solvent (e.g., DMSO or water).

    • Disperse the azide-functionalized nanoparticles in degassed buffer to the desired concentration.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 200 mM in water).[18]

  • CuAAC Reaction:

    • In a reaction tube, add the azide-functionalized nanoparticle suspension.

    • Add the Alkyne-PEG-Drug conjugate solution to achieve a 5-20 fold molar excess relative to the azide groups on the nanoparticles.

    • Prepare the catalyst premix by mixing CuSO₄ and THPTA in a 1:2 molar ratio.[18] Let it stand for a few minutes.

    • Add the catalyst premix to the nanoparticle-alkyne mixture. A typical final concentration of CuSO₄ is in the range of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 2-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted drug-linker conjugate, copper catalyst, and other small molecules by a suitable purification method. Tangential flow filtration, size exclusion chromatography, or dialysis against the appropriate buffer are commonly used techniques.[6][10]

  • Sterile Filtration:

    • If for biological applications, sterile filter the final nanoparticle suspension through a 0.22 µm filter.

Part 3: Characterization and Evaluation of the Final Drug Delivery System

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the targeted drug delivery system.

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the nanoparticles before and after conjugation. An increase in size is expected after PEGylation. A low PDI (typically < 0.2) indicates a monodisperse population.[2][12][20]

2. Zeta Potential Measurement:

  • Measure the zeta potential to assess the surface charge and colloidal stability of the nanoparticles. The surface charge will likely change upon conjugation of the drug-linker, which can influence interactions with biological systems.[2][12][21]

3. Morphological Analysis:

  • Use Transmission Electron Microscopy (TEM) to visualize the size, shape, and morphology of the nanoparticles.

4. Confirmation of Conjugation:

  • Use Fourier Transform Infrared (FTIR) spectroscopy to identify the characteristic peaks of the triazole ring formed during the click reaction, confirming successful conjugation.[22]

  • Proton Nuclear Magnetic Resonance (¹H NMR) can also be used to characterize the final product, although the broad peaks from the nanoparticle core can sometimes make interpretation challenging.[22][23][24]

1. Indirect Method (UV-Vis or Fluorescence Spectroscopy):

  • Separate the non-encapsulated drug from the nanoparticles by centrifugation or filtration.

  • Measure the concentration of the free drug in the supernatant/filtrate using a pre-established standard curve.

  • Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Total weight of drug used) x 100

2. Direct Method (Infrared Spectroscopy):

  • Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used for the direct quantification of the drug loaded in nanoparticles, avoiding separation steps.[1][3] A calibration curve with known drug-to-polymer ratios is required.

This protocol assesses the release of the conjugated drug from the nanoparticle carrier over time in a physiologically relevant medium.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.[7][25]

  • Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with or without a surfactant like Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath at 37°C

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of pre-warmed release medium.

  • Maintain the setup at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion

This compound is a powerful and versatile tool for the construction of advanced, targeted drug delivery systems. Its well-defined structure, combining the benefits of PEGylation with the precision of click chemistry, provides researchers with a reliable platform to develop novel therapeutics with improved efficacy and safety profiles. The protocols outlined in these application notes offer a comprehensive framework for the successful implementation of this linker in your research and development endeavors.

References

Application Notes and Protocols for Solid-Phase Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Solid-Phase Synthesis and Click Chemistry

In the landscape of modern drug discovery and materials science, the demand for efficient, reliable, and versatile methods for molecule construction is paramount. Solid-phase synthesis (SPS), pioneered by Merrifield, revolutionized the synthesis of peptides and oligonucleotides by anchoring the growing molecule to an insoluble support, thereby simplifying purification to a mere filtration and washing process.[1] This paradigm shift enabled the automation of complex syntheses and the generation of large chemical libraries.[2]

Concurrently, the advent of "click chemistry," a concept introduced by K. Barry Sharpless, provided a set of criteria for ideal chemical reactions: high yields, stereospecificity, benign reaction conditions, and simple product isolation.[3][4] The archetypal click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a particularly powerful tool due to its exceptional reliability and broad functional group tolerance.[5][6][7]

The fusion of solid-phase synthesis with click chemistry, specifically CuAAC, creates a powerful synergy (CuAAC-SP).[5][6] This combination allows for the modular and efficient assembly of complex molecules, including peptides, nucleotides, and small molecule libraries, directly on a solid support.[1][5][6] The resulting 1,2,3-triazole linkage formed by the CuAAC reaction is not merely a linker but a stable, rigid, and polar moiety that can act as a trans-amide bond isostere, often imparting favorable biological properties.[8] This application note provides a detailed guide to the experimental setup, execution, and analysis of solid-phase click chemistry reactions, tailored for researchers in drug development and related scientific fields.

I. Foundational Principles: Why Solid-Phase Click Chemistry Works

The success of a solid-phase click chemistry experiment hinges on a clear understanding of the interplay between the solid support (resin), the linker, the reactants, and the catalytic system.

A. The Solid Support: More Than Just an Anchor

The choice of resin is critical and is dictated by the specific chemistry being performed. Key considerations include:

  • Swelling Properties: The resin must swell adequately in the chosen reaction solvent to allow for the diffusion of reagents to the reactive sites within the polymer matrix.

  • Mechanical and Chemical Stability: The resin must be robust enough to withstand the mechanical stress of agitation and be inert to the reaction conditions (solvents, reagents, and catalysts).

  • Functionalization and Loading Capacity: The resin is functionalized with a specific linker to which the first building block is attached. The loading capacity (typically in mmol/g) determines the amount of product that can be synthesized on a given amount of resin.

B. The CuAAC Catalytic Cycle on a Solid Support

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a Cu(I) species.[7] While the precise mechanism is complex and can involve multiple copper centers, a simplified representation illustrates the key steps.[9] The solid support can immobilize either the azide or the alkyne, preventing the formation of undesired oxidative homocoupling byproducts.[9]

CuAAC_Mechanism cluster_Resin Solid Support Resin_Alkyne Resin-Linker-Alkyne Intermediate1 Copper-Acetylide Intermediate Resin_Alkyne->Intermediate1 Cu_I Cu(I) Source (e.g., CuI, CuSO₄/Ascorbate) Cu_I->Resin_Alkyne Coordination Azide R-N₃ (in solution) Azide->Intermediate1 Cycloaddition Intermediate2 Triazolide Intermediate Intermediate1->Intermediate2 Product Resin-Linker-Triazole-R Intermediate2->Product Protonolysis Product->Product Wash & Purify caption Simplified CuAAC Catalytic Cycle on Solid Phase.

Caption: Simplified CuAAC Catalytic Cycle on Solid Phase.

II. Experimental Design and Component Selection

A successful solid-phase click chemistry protocol requires careful selection of each component.

A. Resin Selection

The choice of resin is paramount and depends on the polarity of the molecule being synthesized and the solvents used.

Resin TypeCommon ExamplesKey Characteristics & Applications
Polystyrene (PS) Merrifield Resin, Wang Resin, 2-Chlorotrityl Chloride ResinHydrophobic, swells well in non-polar solvents like DCM and THF. Widely used for small molecule and peptide synthesis.[10]
Polyethylene Glycol (PEG) Grafted Polystyrene TentaGel®, NovaSyn® TGAmphiphilic, swells in a broad range of polar and non-polar solvents. Ideal for peptide and peptidomimetic synthesis.
PEG-based NovaPEG, PEGAHydrophilic, suitable for reactions in aqueous or highly polar environments. Often used for oligonucleotide and glycopeptide synthesis.
B. Catalyst Systems for Solid-Phase CuAAC

The generation and stabilization of the active Cu(I) catalyst are critical for reaction efficiency.

Catalyst SystemComponentsAdvantagesConsiderations
In situ Reduction of Cu(II) CuSO₄ + Sodium AscorbateMost common, inexpensive, and robust.[11]Potential for oxidative side reactions if ascorbate is depleted.
Cu(I) Salts CuI, CuBr, [Cu(CH₃CN)₄]PF₆Direct use of the active catalytic species.[1]Sensitive to oxidation; may require inert atmosphere.
Heterogeneous Catalysts Resin-supported Cu(I), Copper nanoparticlesSimplifies catalyst removal, minimizes copper contamination in the final product.[12]May exhibit lower catalytic activity compared to homogeneous systems.
Ligand-Accelerated Catalysis Cu(I) + Ligand (e.g., TBTA, THPTA)Ligands stabilize the Cu(I) state and accelerate the reaction rate.[11][13]Ligand synthesis can add complexity and cost.
C. Solvents and Reagents
  • Solvents: The choice of solvent must ensure adequate swelling of the resin and dissolution of the reagents. Common solvents include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and mixtures thereof.[1] For PEG-based resins, more polar solvents like N-Methyl-2-pyrrolidone (NMP) and water/t-butanol mixtures can be used.[1]

  • Reagents: High-purity azides and terminal alkynes are essential. Excess reagents (typically 2-5 equivalents relative to the resin loading) are often used to drive the reaction to completion.

III. Step-by-Step Experimental Protocol: A General Workflow

This protocol outlines a general procedure for a solid-phase CuAAC reaction. The specific quantities and reaction times should be optimized for each unique system.

SP_CuAAC_Workflow Start Start: Functionalized Resin Swell 1. Resin Swelling Start->Swell Reaction_Setup 2. Reaction Cocktail Addition Swell->Reaction_Setup Reaction 3. On-Bead Reaction Reaction_Setup->Reaction Monitoring 4. Reaction Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Wash 5. Washing and Purification Monitoring->Wash Complete Cleavage 6. Cleavage from Resin Wash->Cleavage Analysis 7. Product Analysis Cleavage->Analysis End End: Purified Product Analysis->End caption General Workflow for Solid-Phase CuAAC.

Caption: General Workflow for Solid-Phase CuAAC.

Protocol 1: General Solid-Phase CuAAC Reaction
  • Resin Swelling:

    • Place the resin (100 mg, 0.1 mmol assuming 1.0 mmol/g loading) in a fritted syringe or a specialized solid-phase reaction vessel.

    • Add the primary swelling solvent (e.g., 2 mL of DCM for polystyrene resins) and gently agitate for 30-60 minutes.

    • Drain the solvent.

  • Reaction Setup:

    • In a separate vial, dissolve the alkyne or azide partner (0.3 mmol, 3 equivalents) in the reaction solvent (e.g., 1.5 mL of DMF).

    • Prepare the catalyst solution:

      • For Cu(II)/Ascorbate System: In a microcentrifuge tube, dissolve CuSO₄·5H₂O (0.025 mmol, 0.25 equivalents) and sodium ascorbate (0.1 mmol, 1 equivalent) in a minimal amount of water and then dilute with the reaction solvent.

      • For Cu(I) System: Dissolve CuI (0.02 mmol, 0.2 equivalents) in the reaction solvent. Sonication may be required.

  • On-Bead Reaction:

    • Add the solution of the alkyne/azide partner to the swollen resin.

    • Add the catalyst solution to the resin slurry.

    • If necessary, add a base such as N,N-Diisopropylethylamine (DIPEA) (0.2 mmol, 2 equivalents) to facilitate the reaction.

    • Seal the reaction vessel and agitate at room temperature for 4-24 hours. The reaction can be gently heated if required.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with the reaction solvent (3 x 2 mL), a copper chelating wash (e.g., 5% DIPEA in DMF), DCM (3 x 2 mL), and Methanol (3 x 2 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

IV. Monitoring the Reaction: Ensuring Success On-Bead

Directly analyzing the progress of a reaction on an insoluble support presents a challenge.[14] Several "on-bead" and "off-bead" techniques have been developed to address this.

TechniquePrincipleAdvantagesDisadvantages
FT-IR Spectroscopy Monitors the appearance/disappearance of characteristic vibrational bands (e.g., azide stretch at ~2100 cm⁻¹).[15][16]Rapid, non-destructive, and requires minimal sample preparation.[15]Qualitative or semi-quantitative at best; resin background can interfere.
Magic Angle Spinning NMR (MAS-NMR) Provides solution-like NMR spectra of resin-bound molecules.Provides detailed structural information.Requires specialized equipment and longer acquisition times.
Colorimetric Tests (e.g., Kaiser Test) Detects the presence of free primary amines.[15]Simple, rapid, and visually intuitive.Limited to reactions involving primary amines.
Cleavage and Analyze A small aliquot of resin is cleaved, and the product is analyzed by LC-MS or TLC.[17]Provides definitive structural and purity information.Destructive, requires an additional cleavage step.

V. Cleavage and Final Product Isolation

Once the on-bead synthesis is complete, the molecule must be cleaved from the solid support. The choice of cleavage cocktail depends on the type of linker used and the protecting groups on the molecule.[18]

A. Common Cleavage Cocktails

| Cleavage Cocktail | Composition | Target Linker/Protecting Groups | | :--- | :--- | :--- | :--- | | Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with sensitive residues like Cys, Met, Trp.[19] | Strong odor. | | Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | "Odorless" alternative for scavenging trityl groups.[19] | Does not prevent methionine oxidation. | | Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I | Specifically designed to prevent methionine oxidation.[20] | Complex mixture. | | Mild Acid Cleavage | 1-5% TFA in DCM | For highly acid-labile linkers like 2-chlorotrityl. | May not remove all side-chain protecting groups. |

Protocol 2: Standard TFA Cleavage
  • Place the dry, product-bound resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (e.g., 2 mL of Reagent K).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.

  • Purify the product using techniques such as HPLC.

VI. Applications in Drug Discovery and Beyond

The robustness and modularity of solid-phase click chemistry have made it a cornerstone in modern medicinal chemistry and drug discovery.[21][22]

  • Lead Discovery and Optimization: Rapidly generate libraries of compounds for high-throughput screening.[22] The triazole core can serve as a scaffold for diverse substitutions.

  • Peptidomimetics: The 1,2,3-triazole ring is an excellent bioisostere for the trans-amide bond, leading to peptides with enhanced metabolic stability.[8]

  • Bioconjugation: Immobilize peptides, proteins, or other biomolecules on solid supports for various applications, including affinity chromatography and diagnostic assays.[11][21]

  • Materials Science: Synthesize functionalized polymers and materials with tailored properties.

VII. Troubleshooting and Expert Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Conversion - Insufficient resin swelling- Inactive catalyst- Steric hindrance- Change to a better swelling solvent- Use freshly prepared catalyst solutions; consider a ligand- Increase reaction time and/or temperature; use a longer linker
Side Product Formation - Oxidative homocoupling of alkynes- Incomplete deprotection or cleavage- Ensure sufficient reducing agent (ascorbate) is present; immobilize the alkyne on the resin- Optimize cleavage cocktail and time
Copper Contamination in Final Product - Inadequate washing after the reaction- Include a wash step with a copper chelating agent (e.g., DIPEA, EDTA solution)
Poor Yield After Cleavage - Incomplete reaction- Premature cleavage from the resin- Product instability in the cleavage cocktail- Confirm reaction completion before cleavage- Use a more stable linker for your reaction conditions- Use a milder cleavage cocktail or reduce cleavage time

VIII. Conclusion

Solid-phase click chemistry represents a powerful and versatile platform for the synthesis of a wide array of molecules. By understanding the fundamental principles and carefully selecting the experimental components, researchers can leverage this technology to accelerate their discovery and development efforts. The protocols and guidelines presented here provide a solid foundation for the successful implementation of solid-phase CuAAC reactions in the laboratory.

References

3,6,9,12-Tetraoxapentadec-14-yn-1-ol as a crosslinker for novel polymers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 3,6,9,12-Tetraoxapentadec-14-yn-1-ol as a Versatile Crosslinker for Novel Polymer Architectures

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Multifunctional Building Block for Advanced Polymers

This compound is a heterobifunctional molecule that has emerged as a pivotal tool in modern polymer and materials science.[] Its unique linear structure incorporates three key chemical features that grant it exceptional versatility:

  • A terminal alkyne group (-C≡CH), which serves as a reactive handle for highly efficient "click chemistry" reactions.

  • A hydrophilic tetraethylene glycol (PEG4) spacer (-CH₂CH₂O-)₄), which imparts water solubility, flexibility, and excellent biocompatibility to the resulting polymers.[2][3][4]

  • A terminal primary alcohol group (-OH), which provides an additional site for further chemical modification or can influence the overall polarity and hydrogen-bonding capabilities of the polymer network.

This combination makes this compound an ideal crosslinking agent for creating sophisticated three-dimensional polymer networks, such as hydrogels, with precisely controlled properties.[][5] These advanced materials are of significant interest in biomedical engineering for applications including drug delivery systems, tissue engineering scaffolds, and advanced coatings.[][]

Caption: Chemical structure of this compound.

Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this crosslinker leverages the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[7] This reaction forms a stable, covalent 1,4-disubstituted 1,2,3-triazole linkage between the alkyne group on the crosslinker and an azide-functionalized polymer backbone.[7]

Causality Behind the Method: The CuAAC reaction is exceptionally well-suited for creating polymer networks for several reasons:

  • High Specificity: The reaction is highly selective between azides and terminal alkynes, proceeding with minimal side reactions, which is critical when working with complex biological molecules.[]

  • Efficiency: The reaction is known for its high yields and rapid kinetics under mild, often aqueous, conditions.[7][8]

  • Bio-orthogonality: The azide and alkyne functional groups are largely absent in biological systems, allowing the crosslinking reaction to occur in the presence of cells or other biological components without interference.[]

The catalytic cycle typically involves the in-situ reduction of a Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst.[9]

CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_reaction Cycloaddition Polymer_Azide Azide-Functionalized Polymer (R-N₃) Product Crosslinked Polymer (Stable Triazole Linkage) Polymer_Azide->Product Crosslinker_Alkyne Alkyne Crosslinker (R'-C≡CH) Intermediate Copper-Acetylide Intermediate Crosslinker_Alkyne->Intermediate Cu_II CuSO₄ (Cu²⁺ Source) Cu_I Active Cu⁺ Catalyst Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Intermediate Forms Complex Intermediate->Product Reacts with Azide Product->Cu_I Catalyst Regenerated

Caption: Simplified mechanism of CuAAC crosslinking.

Application Focus: Hydrogel Formation for Biomedical Use

A primary application for this compound is the synthesis of hydrogels.[] Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water, mimicking the natural extracellular matrix (ECM).[5][8]

By crosslinking azide-functionalized biocompatible polymers (e.g., hyaluronic acid, multi-arm PEG-azide, or modified gelatin) with this alkyne-PEG linker, researchers can create hydrogels with tunable properties:

  • Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents, from small molecules to large proteins, allowing for their sustained and localized release.[5][]

  • Tissue Engineering: The biocompatible and mechanically tunable nature of these hydrogels makes them excellent scaffolds to support cell adhesion, proliferation, and differentiation for tissue regeneration.[][5]

  • 3D Cell Culture: These hydrogels provide a more physiologically relevant 3D environment for cell culture compared to traditional 2D plates.[5]

Experimental Protocols

Protocol 1: Synthesis of a Crosslinked Hydrogel via CuAAC

This protocol describes a general procedure for forming a hydrogel by crosslinking a diazide-functionalized polymer with this compound.

Workflow Overview

Workflow A 1. Prepare Solutions - Polymer-Azide in Buffer - Crosslinker in Buffer C 3. Initiate Reaction - Combine Polymer and Crosslinker - Add Ascorbate, then CuSO₄ A->C B 2. Prepare Catalyst & Reductant - CuSO₄ Solution - Sodium Ascorbate Solution B->C D 4. Gelation - Mix thoroughly - Allow to stand at RT - Monitor for gel formation C->D E 5. Purification (Optional) - Swell in EDTA solution to remove Cu - Wash extensively with DI water D->E F 6. Characterization - Swelling Ratio - Rheology E->F

Caption: Experimental workflow for hydrogel synthesis.

Materials & Reagents:

  • Azide-functionalized polymer (e.g., 4-arm PEG-Azide, MW 10 kDa)

  • This compound (Crosslinker)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized (DI) Water

  • (Optional) Ethylenediaminetetraacetic acid (EDTA) for purification

Step-by-Step Methodology:

  • Solution Preparation:

    • Polymer Solution: Prepare a 10% w/v solution of the azide-functionalized polymer in PBS. For example, dissolve 100 mg of 4-arm PEG-Azide in 1 mL of PBS.

    • Crosslinker Solution: Prepare a stock solution of the alkyne crosslinker. The concentration will depend on the desired crosslinking density (see Table 1). For a 1:1 molar ratio of azide to alkyne groups, calculate the required mass of this compound.

    • Catalyst Solution: Prepare a fresh 100 mM stock solution of CuSO₄·5H₂O in DI water.

    • Reductant Solution: Prepare a fresh 500 mM stock solution of Sodium Ascorbate in DI water. Rationale: Fresh solutions are critical as sodium ascorbate can oxidize over time, losing its efficacy.

  • Reaction Initiation:

    • In a small vial, combine the polymer solution and the crosslinker solution. Mix gently by pipetting.

    • Add the sodium ascorbate solution to the mixture. The final concentration should be approximately 5-10 mM.[9]

    • Initiate the reaction by adding the CuSO₄ solution. The final concentration of copper should be 1-2 mM.[9] Rationale: The ascorbate is added first to ensure a reducing environment is present immediately upon introduction of the Cu(II), promoting rapid conversion to the active Cu(I) catalyst.

  • Gelation:

    • Immediately after adding the copper catalyst, mix the solution thoroughly but gently for 15-20 seconds. Avoid introducing air bubbles.

    • Allow the vial to stand undisturbed at room temperature.

    • Monitor the reaction for gel formation. Gelation time can range from a few minutes to an hour, depending on concentrations and temperature. A stable gel is formed when the mixture no longer flows upon inverting the vial.

  • Purification (Recommended for Cell-Based Applications):

    • Once the gel is fully formed, immerse it in a 50 mM EDTA solution for 6-8 hours to chelate and remove the copper catalyst, which can be cytotoxic.

    • Replace the EDTA solution with fresh DI water. Allow the gel to swell and wash for 24-48 hours, replacing the water several times to remove residual EDTA and unreacted components.

Quantitative Data Summary: Hydrogel Formulation

Formulation IDPolymer-Azide Conc. (w/v)[Azide]:[Alkyne] Molar RatioFinal CuSO₄ Conc. (mM)Final Ascorbate Conc. (mM)Expected Outcome
HG-110%1:0.81.57.5Softer gel, higher swelling
HG-210%1:11.57.5Robust gel, moderate swelling
HG-310%1:1.21.57.5Stiffer gel, lower swelling
Protocol 2: Characterization of Crosslinked Hydrogel Properties

Characterization is essential to validate the synthesis and to understand the material's properties for its intended application.[10]

1. Swelling Ratio Measurement

Rationale: The swelling ratio provides insight into the crosslinking density of the polymer network. A lower swelling ratio typically indicates a more tightly crosslinked network.

  • After purification, allow the hydrogel sample to reach equilibrium swelling in DI water or PBS for 24 hours.

  • Carefully remove the hydrogel, blot away excess surface water with a lint-free wipe, and record its mass (Ws, swollen weight).

  • Freeze the hydrogel completely and then lyophilize (freeze-dry) it until a constant dry weight is achieved.

  • Record the mass of the dried hydrogel (Wd, dry weight).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd .[5]

2. Rheological Analysis (Mechanical Properties)

Rationale: Rheology measures the mechanical properties of the gel, such as its stiffness and elasticity, which are critical for applications in tissue engineering where mimicking tissue mechanics is important.

  • Use a rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter).

  • Place a cylindrical hydrogel sample, cut to the appropriate dimensions, onto the lower plate.

  • Lower the upper plate to make contact with the gel, ensuring a small compressive force is applied.

  • Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').

  • The storage modulus (G') represents the elastic (solid-like) component of the hydrogel, while the loss modulus (G'') represents the viscous (liquid-like) component. For a crosslinked gel, G' should be significantly higher than G''.

Quantitative Data Summary: Property Characterization

Formulation ID[Azide]:[Alkyne] RatioAverage Swelling Ratio (in PBS)Approx. Storage Modulus (G') @ 10 rad/s (kPa)
HG-11:0.8~25~1-5
HG-21:1~18~8-15
HG-31:1.2~12~20-30

Note: Actual values will vary based on the specific polymer backbone, molecular weight, and exact reaction conditions.

References

The Versatile Alkyne-PEG-Alcohol Linker: A Guide to its Application in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Heterobifunctional Linker

In the dynamic field of materials science, the ability to precisely control the architecture and functionality of materials at the molecular level is paramount. 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, a heterobifunctional molecule, has emerged as a critical building block for creating advanced materials with tailored properties. This molecule features a terminal alkyne group, a primary alcohol, and a hydrophilic tetraethylene glycol (PEG) spacer. This distinct structure allows for orthogonal chemical modifications, making it an invaluable tool in polymer chemistry, surface modification, and biomedical engineering.[]

The terminal alkyne group serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][] This reaction's modularity, high yield, and biocompatibility have made it a favored method for bioconjugation and the assembly of complex molecular structures.[4][5] Concurrently, the terminal hydroxyl group can undergo a wide range of traditional alcohol reactions, such as esterification or conversion to other functional groups, providing a secondary site for modification. The intervening PEG linker enhances aqueous solubility, improves biocompatibility, and provides a flexible spacer, which is often crucial for maintaining the biological activity of conjugated molecules.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective utilization of this compound in materials science. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful application.

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₂₀O₅[]
Molecular Weight 232.27 g/mol []
Appearance Colorless or Light Yellowish Liquid[]
Boiling Point 324.4 ± 32.0 °C at 760 mmHg[]
Density 1.071 ± 0.06 g/cm³ (Predicted)[]
Solubility Soluble in DMSO, DMF, DCM, THF, chloroform[]
Storage 2-8°C (short-term), -20°C (long-term)[]

Core Applications & Methodologies

The unique bifunctional nature of this compound lends itself to a variety of applications in materials science. Here, we explore some of the most significant uses and provide detailed protocols.

Surface Modification of Materials

The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible implants to advanced sensors. This compound can be used to introduce alkyne functionalities onto surfaces rich in hydroxyl groups, such as silica, glass, and certain metal oxides. This "alkyne-functionalized" surface can then be further modified using click chemistry.

Protocol 1: Surface Functionalization of Silica Nanoparticles

This protocol details the introduction of alkyne groups onto the surface of silica nanoparticles (SiNPs) for subsequent bioconjugation.

Causality of Experimental Choices:

  • Silanization: An aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), is used to introduce amine groups onto the silica surface. The ethoxy groups of APTES hydrolyze in the presence of trace water to form silanols, which then condense with the hydroxyl groups on the silica surface, forming stable siloxane bonds.

  • Amide Coupling: The newly introduced amine groups are then coupled with a carboxylic acid derivative of this compound. This is achieved through a standard carbodiimide coupling reaction using EDC and NHS to form a stable amide bond.

Diagram: Workflow for Silica Nanoparticle Functionalization

G cluster_0 Step 1: Amination of Silica Surface cluster_1 Step 2: Preparation of Alkyne-PEG-Acid cluster_2 Step 3: Coupling Reaction SiNP Silica Nanoparticle (SiNP-OH) APTES APTES Treatment SiNP->APTES SiNP_NH2 Amine-Functionalized SiNP (SiNP-NH2) APTES->SiNP_NH2 SiNP_NH2_input SiNP-NH2 Alkyne_PEG_OH 3,6,9,12-Tetraoxapentadec- 14-yn-1-ol Oxidation Oxidation (e.g., Jones) Alkyne_PEG_OH->Oxidation Alkyne_PEG_COOH Alkyne-PEG-Carboxylic Acid Oxidation->Alkyne_PEG_COOH Alkyne_PEG_COOH_input Alkyne-PEG-COOH EDC_NHS EDC/NHS Coupling SiNP_NH2_input->EDC_NHS Alkyne_PEG_COOH_input->EDC_NHS Final_Product Alkyne-Functionalized SiNP EDC_NHS->Final_Product

Caption: Workflow for functionalizing silica nanoparticles.

Materials:

  • Silica nanoparticles (SiNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • Jones reagent (or other suitable oxidizing agent)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Amine Functionalization of SiNPs:

    • Disperse 1 g of SiNPs in 50 mL of anhydrous toluene by sonication for 30 minutes.

    • Add 1 mL of APTES to the dispersion.

    • Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature and collect the nanoparticles by centrifugation.

    • Wash the amine-functionalized SiNPs (SiNP-NH₂) sequentially with toluene, ethanol, and deionized water (3 times each).

    • Dry the SiNP-NH₂ under vacuum.

  • Synthesis of Alkyne-PEG-Carboxylic Acid:

    • Dissolve this compound in acetone.

    • Slowly add Jones reagent at 0°C until a persistent orange color is observed.

    • Stir the reaction for 2 hours at room temperature.

    • Quench the reaction with isopropanol and purify the resulting carboxylic acid derivative by column chromatography.

  • Coupling of Alkyne-PEG-Acid to SiNP-NH₂:

    • Disperse 100 mg of SiNP-NH₂ in 10 mL of anhydrous DMF.

    • In a separate flask, dissolve 1.2 equivalents of the alkyne-PEG-carboxylic acid, 1.5 equivalents of NHS, and 1.5 equivalents of EDC in 5 mL of anhydrous DMF. Stir for 1 hour at room temperature to activate the carboxylic acid.

    • Add the activated alkyne-PEG-acid solution to the SiNP-NH₂ dispersion.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Collect the alkyne-functionalized SiNPs by centrifugation.

    • Wash the nanoparticles thoroughly with DMF, ethanol, and deionized water to remove unreacted reagents.

    • Dry the final product under vacuum.

The resulting alkyne-functionalized nanoparticles are now ready for subsequent modification via click chemistry, for example, with azide-containing biomolecules or fluorescent dyes.

Development of Advanced Polymers and Hydrogels

The dual functionality of this compound makes it an excellent monomer or crosslinker for the synthesis of advanced polymers and hydrogels.[] The PEG backbone can impart flexibility and hydrophilicity, while the alkyne and hydroxyl groups provide sites for polymerization and post-polymerization modification.

Protocol 2: Synthesis of an Alkyne-Functionalized Hydrogel

This protocol describes the preparation of a polyethylene glycol (PEG)-based hydrogel with pendant alkyne groups, suitable for cell culture and tissue engineering applications.

Causality of Experimental Choices:

  • Macromer Synthesis: this compound is first reacted with a diisocyanate, which then reacts with a higher molecular weight PEG-diol to form a prepolymer with pendant alkyne groups.

  • Photopolymerization: The hydroxyl end groups of the prepolymer are acrylated to introduce polymerizable units. The resulting macromer solution, containing a photoinitiator, is then crosslinked into a hydrogel upon exposure to UV light. This method allows for rapid and spatially controlled gelation.[]

Diagram: Hydrogel Synthesis Workflow

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Acrylation cluster_2 Step 3: Photopolymerization Alkyne_PEG_OH Alkyne-PEG-OH Diisocyanate Diisocyanate Alkyne_PEG_OH->Diisocyanate PEG_Diol PEG Diol PEG_Diol->Diisocyanate Prepolymer Alkyne-Functionalized Prepolymer Diisocyanate->Prepolymer Prepolymer_input Prepolymer Acryloyl_Chloride Acryloyl Chloride Prepolymer_input->Acryloyl_Chloride Macromer Alkyne-PEG-Diacrylate Macromer Acryloyl_Chloride->Macromer Macromer_input Macromer Solution + Photoinitiator UV_Light UV Irradiation Macromer_input->UV_Light Hydrogel Crosslinked Hydrogel UV_Light->Hydrogel

Caption: Workflow for alkyne-functionalized hydrogel synthesis.

Materials:

  • This compound

  • Poly(ethylene glycol) diol (PEG-diol, Mn = 1000 g/mol )

  • Hexamethylene diisocyanate (HMDI)

  • Dibutyltin dilaurate (DBTDL)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepolymer Synthesis:

    • Dry PEG-diol and this compound under vacuum at 80°C for 4 hours.

    • In a round-bottom flask under nitrogen, dissolve the dried PEGs in anhydrous DCM.

    • Add a catalytic amount of DBTDL.

    • Slowly add HMDI (molar ratio of NCO:OH should be controlled) and stir at room temperature for 24 hours.

    • Precipitate the prepolymer in cold diethyl ether and dry under vacuum.

  • Acrylation of the Prepolymer:

    • Dissolve the prepolymer in anhydrous DCM containing TEA.

    • Cool the solution to 0°C and slowly add acryloyl chloride.

    • Stir the reaction at room temperature for 12 hours.

    • Wash the solution with brine and dry over anhydrous sodium sulfate.

    • Precipitate the final alkyne-PEG-diacrylate macromer in cold diethyl ether and dry under vacuum.

  • Hydrogel Formation:

    • Dissolve the macromer in PBS to the desired concentration (e.g., 10% w/v).

    • Add the photoinitiator (e.g., 0.05% w/v Irgacure 2959).

    • Pipette the solution into a mold and expose to UV light (365 nm) for 5-10 minutes to form the hydrogel.

    • Swell the hydrogel in PBS to remove unreacted components.

The resulting hydrogel can be used for 3D cell culture, and the pendant alkyne groups can be used to immobilize biomolecules via click chemistry to study cell-material interactions.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of bioconjugation, allowing for the specific and efficient linking of molecules in complex biological environments. This compound serves as an excellent alkyne-containing building block for these applications.

Protocol 3: General Protocol for CuAAC Bioconjugation

This protocol provides a general method for conjugating an azide-modified molecule (e.g., a peptide, protein, or fluorescent dye) to an alkyne-functionalized substrate, such as the nanoparticles or hydrogels prepared in the previous protocols.

Causality of Experimental Choices:

  • Catalyst System: A Cu(II) salt (e.g., CuSO₄) is used as the precatalyst, which is reduced in situ to the active Cu(I) species by a reducing agent, typically sodium ascorbate.[8]

  • Ligand: A copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and prevent oxidative damage to biomolecules.[2]

  • Solvent: The reaction is typically performed in aqueous buffers to maintain the stability and activity of biomolecules.

G cluster_0 Catalyst Activation cluster_1 Cycloaddition Reaction CuSO4 Cu(II)SO4 NaAscorbate Sodium Ascorbate CuSO4->NaAscorbate Cu_I Cu(I) NaAscorbate->Cu_I Cu_I_input Cu(I) Alkyne Alkyne-Substrate Alkyne->Cu_I_input Azide Azide-Molecule Azide->Cu_I_input Triazole Triazole-Linked Conjugate Cu_I_input->Triazole

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Click Reactions with 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the yield and purity of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving the hydrophilic, PEG-ylated terminal alkyne, 3,6,9,12-Tetraoxapentadec-14-yn-1-ol. As Senior Application Scientists, we have compiled field-proven insights and best practices to address the common challenges encountered during these essential bioconjugation experiments.

The CuAAC reaction is a cornerstone of "click chemistry," celebrated for its efficiency, specificity, and biocompatibility.[1][2][] However, achieving high yields, especially with PEGylated substrates that can present unique challenges in solubility and purification, requires careful optimization of reaction parameters. This guide is designed to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design your experiments for success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides potential causes and actionable solutions grounded in the reaction's mechanism.

Q1: My reaction yield is low or non-existent. What are the most common causes?

Low yields in CuAAC reactions are frequently traced back to a few key areas: the catalyst's activity, the integrity of the reagents, or suboptimal reaction conditions.[4]

  • Inactive Copper Catalyst: The reaction is catalyzed by Copper(I) (Cu⁺). The most common reason for failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) (Cu²⁺) state by dissolved oxygen in the reaction mixture.[4][5]

  • Reagent Purity and Stoichiometry: Impurities in starting materials or solvents can interfere with the catalyst. The stoichiometry, particularly the ratio of the azide and alkyne, is also critical. An insufficient amount of one reagent will naturally limit the yield.

  • Suboptimal Reaction Conditions: The choice of solvent, pH, and temperature can significantly impact reaction rates. For PEGylated molecules like this compound, ensuring all components remain in solution is paramount.[6]

  • Substrate-Specific Issues: Although less common with small molecules, complex substrates can sometimes chelate the copper catalyst, effectively removing it from the catalytic cycle. The primary amine groups on a polymer backbone, for example, could sequester copper.[7]

Q2: I suspect my copper catalyst is the problem. How can I ensure it's active?

Ensuring a sufficient concentration of active Cu(I) throughout the reaction is the single most critical factor for success.

  • Use a Reducing Agent: The most convenient and reliable method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[8][9] Sodium ascorbate is the most common and effective choice. Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.

  • Protect the Catalyst with a Ligand: A stabilizing ligand is crucial. It protects the Cu(I) from oxidation and disproportionation, increases its solubility, and can dramatically accelerate the reaction rate.[5][10][11] For aqueous or semi-aqueous systems used with PEGylated alkynes, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[8][12]

  • Remove Oxygen: Since oxygen is the primary culprit in catalyst deactivation, deoxygenating your solvents and reaction mixture is a vital step. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen. For sensitive biomolecules where oxidation is a major concern, performing the entire reaction under anaerobic conditions can prevent substrate damage and further accelerate the reaction.[13]

  • Check Your Copper Source: While direct Cu(I) sources like CuI or CuBr can be used, they are often less stable and require more stringent inert atmosphere techniques.[12] Using a reliable source of CuSO₄ with a reducing agent and ligand is generally a more robust method.[8][9]

Q3: I'm observing multiple byproducts. How can I minimize them?

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.

  • Alkyne Homocoupling (Glaser Coupling): The most common side reaction is the oxidative homocoupling of your alkyne starting material to form a diyne.[4][14] This is particularly prevalent if the concentration of active Cu(I) is too high or if there is insufficient reducing agent to prevent re-oxidation to Cu(II).

    • Solution: Use the minimum effective concentration of the copper catalyst (typically 0.1 to 5 mol%). Ensure you have an adequate excess of sodium ascorbate relative to copper. Thoroughly deoxygenating the reaction mixture is also critical to suppress this oxygen-dependent side reaction.[4]

  • Oxidative Damage to Substrates: The combination of copper, ascorbate, and oxygen can generate reactive oxygen species (ROS), such as hydrogen peroxide, which can damage sensitive functional groups on your azide partner (e.g., peptides containing cysteine or methionine).[11][15]

    • Solution: Use a stabilizing ligand, which can help suppress ROS formation.[10][16] Adding a scavenger like aminoguanidine can also help intercept reactive byproducts of ascorbate oxidation.[11] Performing the reaction under anaerobic conditions is the most effective solution.[13]

Troubleshooting Workflow

For a systematic approach to diagnosing low-yield issues, follow this workflow.

G start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes catalyst_sol ACTION: - Add fresh Sodium Ascorbate. - Use a stabilizing ligand (e.g., THPTA). - Degas all solvents thoroughly. catalyst->catalyst_sol No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol ACTION: - Verify purity of azide and alkyne. - Use a slight excess of one reagent (e.g., 1.1 eq). - Prepare fresh solutions. reagents->reagents_sol No substrate Are there Substrate-Specific Issues? conditions->substrate Yes conditions_sol ACTION: - Screen different solvent systems (e.g., H2O/DMSO). - Check and adjust pH (typically 6.5-8.0). - Increase reaction time or temperature. conditions->conditions_sol No substrate_sol ACTION: - Increase catalyst/ligand concentration. - Add sacrificial metals (e.g., Zn(II)) if chelation is suspected. - Consider alternative ligation chemistry. substrate->substrate_sol No

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source and ligand for this reaction?

For conjugating the water-soluble this compound, the combination of Copper(II) Sulfate (CuSO₄) , Sodium Ascorbate , and the water-soluble ligand THPTA is the gold standard.

This system is convenient because all components are stable, easy to handle, and the reaction can be performed in aqueous buffers without rigorous air-free techniques, although deoxygenation is still highly recommended for best results.[8][9] The ligand THPTA is particularly advantageous as it not only stabilizes the active Cu(I) catalyst but also accelerates the reaction and helps prevent copper-mediated damage to biomolecules.[10][16]

ComponentRecommended ChoiceRationale
Copper Source CuSO₄ (with reducing agent)Stable, inexpensive, and highly reliable when used to generate Cu(I) in situ.[8]
Reducing Agent Sodium AscorbateEfficiently reduces Cu(II) to Cu(I). Should be prepared fresh.[11]
Ligand THPTAExcellent water solubility, stabilizes Cu(I), accelerates the reaction, and is biocompatible.[8]

Q2: How do I choose the right solvent?

The ideal solvent must dissolve both your PEGylated alkyne and your azide partner. Given the hydrophilic nature of the tetraoxapentadecane chain, aqueous systems are often preferred.

  • Aqueous Buffers: Phosphate, HEPES, or carbonate buffers at a pH between 6.5 and 8.0 are excellent choices, especially when conjugating to biomolecules.[11]

  • Co-solvents: If your azide partner has poor water solubility, a mixture of water with a polar, water-miscible organic solvent is necessary. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or tert-butanol (tBuOH).[10] Using up to 10-20% of a co-solvent can significantly improve solubility without drastically affecting the reaction rate.

  • Green Solvents: For sustainability, alternative solvents like glycerol or Deep Eutectic Solvents (DESs) have been shown to be effective for CuAAC reactions and can sometimes offer higher conversions and easier catalyst recycling.[17][18][19]

Q3: What are the ideal stoichiometric ratios for the reactants?

The optimal ratios can vary, but the following ranges provide a robust starting point for optimization.

ParameterRecommended RatioPurpose
Azide : Alkyne 1.1 : 1 or 1 : 1.1A slight excess of one component can drive the reaction to completion.
Copper Catalyst 0.01 - 0.05 eq (1-5 mol%)Catalytic amount. Higher loading can promote side reactions.[4]
Ligand : Copper 1:1 to 5:1A 5:1 ratio is often used in bioconjugation to protect substrates from oxidative damage.[10][16]
Sodium Ascorbate 5 - 50 eq (relative to copper)A significant excess ensures the copper remains in the Cu(I) state.

Q4: How do I monitor the reaction's progress?

Monitoring the reaction is crucial to determine the optimal reaction time and confirm completion.

  • Thin-Layer Chromatography (TLC): A simple and rapid method. You can monitor the disappearance of the limiting starting material. A stain like potassium permanganate or iodine can be used for visualization if the compounds are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for accurate monitoring. It allows you to track the consumption of reactants and the formation of the desired product, confirming its molecular weight.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the appearance of the characteristic triazole proton signal and the disappearance of the alkyne proton signal.[21]

The CuAAC Reaction Mechanism

Understanding the catalytic cycle is key to troubleshooting. The Cu(I) catalyst first coordinates with the terminal alkyne. This copper-acetylide intermediate then reacts with the azide to form a six-membered metallacycle, which rearranges and, upon protonation, releases the stable 1,2,3-triazole product and regenerates the catalyst.

G cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Acetylide Cu(I)-Acetylide Complex Cu_I->Acetylide + Alkyne Alkyne R1-C≡CH (this compound) Metallacycle Six-membered Copper Metallacycle Acetylide->Metallacycle + Azide Azide R2-N3 Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Product Product (1,4-disubstituted Triazole) Triazolide->Product + H+ Product->Cu_I - Catalyst Regeneration

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Optimized Experimental Protocol

This protocol provides a robust starting point for the click reaction of this compound with an azide-containing molecule in an aqueous medium.

Materials:

  • This compound (Alkyne)

  • Azide-functionalized molecule (Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • THPTA Ligand

  • Sodium L-Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if required for azide solubility)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Alkyne in PBS.

    • Prepare a 11 mM stock solution of the Azide in PBS (or DMSO if necessary).

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.[9]

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water. Protect from light.[8]

  • Catalyst Premix: In a microcentrifuge tube, mix 10 µL of the 20 mM CuSO₄ solution and 20 µL of the 100 mM THPTA solution (achieves a 1:10 Cu:Ligand ratio). Let it stand for 2-3 minutes. This complex is stable for several weeks when frozen.[9]

  • Reaction Setup:

    • In a new microcentrifuge tube, add 100 µL of the 10 mM Alkyne solution (1 µmol, 1.0 eq).

    • Add 100 µL of the 11 mM Azide solution (1.1 µmol, 1.1 eq).

    • Add the 30 µL of the premixed Catalyst/Ligand solution.

    • Adjust the total volume to 190 µL with PBS.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the freshly prepared 100 mM Sodium Ascorbate solution. The final concentration of ascorbate will be ~5 mM.[16]

  • Incubation: Gently vortex the mixture. Protect the reaction from light and allow it to proceed at room temperature for 1 to 4 hours. Reaction times can vary and should be optimized by monitoring progress.[22]

  • Monitoring and Work-up: Monitor the reaction via LC-MS. Once complete, the product can be purified.

Purification Strategies for PEGylated Products

Purifying the final PEGylated conjugate requires methods that can separate molecules based on size or polarity, as simple liquid-liquid extraction is often ineffective due to the high water solubility of the product and starting material.

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated product from smaller unreacted molecules, catalyst, and ligand.[]

  • Dialysis/Ultrafiltration: For high molecular weight conjugates, dialysis or ultrafiltration can efficiently remove small molecule impurities like excess reagents and copper salts.[]

  • Preparative HPLC: Reversed-phase preparative HPLC can be used for high-purity isolation, although it may require method development to achieve good separation.

  • Polystyrene-Divinylbenzene Resins: Chromatography using these resins with an ethanol/water eluent has been shown to be a powerful method for purifying PEG derivatives at a preparative scale.[24]

References

Technical Support Center: A Troubleshooting Guide for 3,6,9,12-Tetraoxapentadec-14-yn-1-ol Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioconjugation applications involving 3,6,9,12-Tetraoxapentadec-14-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying scientific principles to empower you to optimize your bioconjugation strategies.

Understanding this compound

This compound is a heterobifunctional linker containing a terminal alkyne group and a primary alcohol.[1][][3][4][5] The tetraethylene glycol (PEG4) spacer enhances water solubility and reduces steric hindrance during conjugation.[1][6][7] Its primary application in bioconjugation is through the alkyne moiety, which readily participates in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][8][9][]

Key Properties:

PropertyValue/Description
Molecular Formula C₁₁H₂₀O₅[1][3]
Molecular Weight 232.27 g/mol [1][3]
Appearance Colorless or Light Yellowish Liquid[1][]
Solubility Soluble in DMSO and other polar aprotic solvents.[1][] Moderate solubility in aqueous buffers.[6]
Reactive Groups Terminal Alkyne, Primary Hydroxyl
Storage 2–8°C (short-term), -20°C (long-term)[1][]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a PEG4 spacer in my bioconjugation?

The polyethylene glycol (PEG) spacer offers several key benefits:

  • Improved Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the linker and the resulting bioconjugate, which is particularly useful for hydrophobic molecules.[6][7][11]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer minimizes steric clashes between the biomolecule and the payload, facilitating higher conjugation efficiency.[1][6]

  • Enhanced Stability & Reduced Immunogenicity: PEGylation can shield the biomolecule from enzymatic degradation and reduce its immunogenicity by masking epitopes.[6][11][12][13]

  • Improved Pharmacokinetics: For therapeutic applications, PEGylation can increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life.[11][13]

Q2: Which "click" chemistry reaction should I choose: CuAAC or SPAAC?

The choice between Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on the nature of your biomolecule and experimental constraints.

  • CuAAC is generally faster and uses a terminal alkyne like the one in this compound.[][14] However, the copper catalyst can be cytotoxic and may lead to the degradation of biomolecules, particularly through the generation of reactive oxygen species.[15][16][17] Therefore, it is often not suitable for reactions in living systems.

  • SPAAC is a copper-free alternative that is bioorthogonal, meaning it can be performed in living cells without interfering with biological processes.[][19] It utilizes a strained cyclooctyne instead of a terminal alkyne. While our featured linker is not a cyclooctyne, it's important to understand this distinction when planning your experiment. If you need to use this specific linker, CuAAC is the appropriate choice. If you require a copper-free method, you would need to select a different alkyne-containing reagent, such as one with a DBCO group.[6]

Q3: Can the hydroxyl group on this compound interfere with my alkyne-azide reaction?

The primary hydroxyl group is significantly less reactive than the terminal alkyne under the conditions typically used for CuAAC or SPAAC reactions. Therefore, it is unlikely to interfere with the click chemistry conjugation. This secondary functionality allows for potential subsequent modifications of the bioconjugate if desired.

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

Possible Causes & Solutions

  • Cause 1: Inefficient Copper Catalyst (CuAAC)

    • Explanation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[20]

    • Solution:

      • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II).[17] A freshly prepared stock solution is crucial.

      • Utilize a Stabilizing Ligand: Ligands such as THPTA or TBTA can chelate the copper ion, enhancing its stability and solubility, and protecting the biomolecule from degradation.[16][17]

      • Degas Buffers: To minimize oxygen in the reaction, degas all aqueous buffers before use.

  • Cause 2: Suboptimal Reaction Conditions

    • Explanation: Reaction kinetics are influenced by pH, temperature, and reagent concentrations.

    • Solution:

      • pH: For CuAAC, a pH range of 7-8 is generally optimal.[16] For SPAAC, the reaction is less pH-sensitive.

      • Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 37°C) can sometimes improve yields, provided your biomolecule is stable at that temperature.

      • Concentration: Ensure you are using an adequate molar excess of the PEG-alkyne linker relative to your biomolecule. A typical starting point is a 10-20 fold molar excess.

  • Cause 3: Inaccessible Alkyne or Azide Groups

    • Explanation: The reactive groups on your biomolecule or linker may be buried within the molecule's structure, making them inaccessible for conjugation.[21]

    • Solution:

      • Introduce a Denaturant: For robust proteins, adding a mild denaturant (e.g., urea, guanidine HCl) or an organic co-solvent (e.g., DMSO, DMF) can help expose the reactive sites.[21] Always confirm that your biomolecule can be refolded to its active state afterward.

      • Longer Linker: If steric hindrance is a persistent issue, consider using a linker with a longer PEG chain.

  • Cause 4: Degradation of Reagents

    • Explanation: The PEG-alkyne linker or your azide-modified biomolecule may have degraded during storage.

    • Solution:

      • Proper Storage: Store the this compound at -20°C for long-term storage.[1][]

      • Quality Control: If possible, verify the integrity of your starting materials using techniques like mass spectrometry.

Problem 2: Precipitation of Biomolecule During Conjugation

Possible Causes & Solutions

  • Cause 1: High Concentration of Organic Co-solvent

    • Explanation: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[22] A high final concentration of this organic solvent can cause protein precipitation.

    • Solution:

      • Use the minimal amount of organic solvent necessary to dissolve the linker.

      • Add the linker solution to the reaction mixture slowly and with gentle vortexing to avoid localized high concentrations of the organic solvent.

  • Cause 2: Over-modification of the Biomolecule

    • Explanation: Excessive conjugation can alter the physicochemical properties of the biomolecule, leading to a change in its isoelectric point and subsequent aggregation.[23]

    • Solution:

      • Reduce the molar excess of the PEG-alkyne linker.

      • Decrease the reaction time.

      • Optimize the pH to be further away from the isoelectric point of the expected conjugate.

Problem 3: Difficulty in Purifying the Bioconjugate

Possible Causes & Solutions

  • Cause 1: Incomplete Separation of Unreacted Linker

    • Explanation: The small molecular weight of the unreacted this compound can make its removal challenging, especially if it non-specifically interacts with the bioconjugate.

    • Solution:

      • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the much larger bioconjugate from the small unreacted linker.[24] Choose a column with an appropriate fractionation range.

      • Dialysis/Ultrafiltration: Use a dialysis membrane or ultrafiltration device with a molecular weight cutoff (MWCO) that is significantly lower than your bioconjugate but allows the small linker to pass through (e.g., 3-5 kDa MWCO).[24]

      • Reverse-Phase HPLC (RP-HPLC): This technique can be used to separate the more hydrophobic conjugate from the unreacted linker.[24]

  • Cause 2: Presence of Aggregates

    • Explanation: The conjugation process can sometimes induce the formation of soluble or insoluble aggregates.

    • Solution:

      • Size Exclusion Chromatography (SEC): SEC is also the gold standard for separating monomers from dimers and higher-order aggregates.[24]

      • Ion Exchange Chromatography (IEX): Since PEGylation can alter the surface charge of a biomolecule, IEX can be a powerful tool to separate the desired conjugate from both unreacted biomolecule and aggregates.[25]

Experimental Workflows and Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of this compound to an azide-modified protein.

  • Prepare Reagents:

    • Dissolve the azide-modified protein in an amine-free buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1-5 mg/mL.[23]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of copper(II) sulfate in water.

    • Prepare a 50 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein, the PEG-alkyne linker (e.g., 20-fold molar excess), the copper(II) sulfate solution (final concentration 1 mM), and the ligand solution (final concentration 5 mM).

    • Gently mix the components.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle shaking. The optimal reaction time should be determined empirically.

  • Purification:

    • Purify the conjugate using Size Exclusion Chromatography (SEC) to remove the excess linker and reaction components.

Workflow for Troubleshooting Low Conjugation Yield

G start Low Conjugation Yield Observed check_catalyst Verify Cu(I) Catalyst Activity (for CuAAC) start->check_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_accessibility Assess Steric Hindrance start->check_accessibility check_reagents Confirm Reagent Integrity start->check_reagents catalyst_solutions Add fresh Sodium Ascorbate Use stabilizing ligand (THPTA) Degas buffers check_catalyst->catalyst_solutions conditions_solutions Adjust pH (7-8) Increase temperature (if biomolecule is stable) Increase molar excess of linker optimize_conditions->conditions_solutions accessibility_solutions Add mild denaturant or co-solvent Consider a longer PEG linker check_accessibility->accessibility_solutions reagents_solutions Use fresh reagents Verify with Mass Spec check_reagents->reagents_solutions analyze Analyze product (SDS-PAGE, MS) catalyst_solutions->analyze conditions_solutions->analyze accessibility_solutions->analyze reagents_solutions->analyze

Caption: Troubleshooting workflow for low bioconjugation yield.

Characterization of the Bioconjugate

Successful conjugation should always be confirmed by appropriate analytical techniques.

TechniquePrincipleInformation Obtained
SDS-PAGE Separation by molecular weight.[26]A shift in the band to a higher molecular weight indicates successful conjugation. This provides a qualitative assessment of the reaction's success.[26]
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass-to-charge ratio.Provides the precise molecular weight of the conjugate, confirming the addition of the PEG linker.[27][28][29][30][31] This is the most accurate method for confirming conjugation.
UV-Vis Spectroscopy Measures absorbance at different wavelengths.Can be used to determine the degree of labeling if either the biomolecule or the payload has a distinct chromophore.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius.[24]Can indicate successful conjugation by a shift in retention time and can also be used to assess the presence of aggregates.[24]

Visualizing Conjugation with SDS-PAGE

G cluster_0 SDS-PAGE Gel lane1_label Lane 1: Unconjugated Protein protein_band Protein lane2_label Lane 2: Conjugated Mixture conjugate_band Conjugate mw_ladder MW Ladder mw_high High MW mw_low Low MW

Caption: Expected SDS-PAGE result showing a molecular weight shift upon successful conjugation.

References

Technical Support Center: Navigating the Reactivity of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6,9,12-Tetraoxapentadec-14-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile linker in aqueous environments. Here, we address potential side reactions and offer practical solutions to ensure the success of your experimental outcomes.

Introduction

This compound is a valuable heterobifunctional linker, featuring a terminal alkyne for click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a primary alcohol for further functionalization. While its structure is designed for high efficiency in bioconjugation and drug delivery applications, the reactivity of its functional groups in aqueous media can sometimes lead to undesired side reactions. This guide provides a comprehensive overview of these potential reactions and strategies to mitigate them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Terminal Alkyne Stability and Reactivity

Question 1: I am observing a significant amount of homodimerization of my alkyne-containing molecule in a copper-catalyzed click reaction. What is causing this and how can I prevent it?

Answer: The homodimerization you are observing is likely the Glaser-Hay coupling, a common side reaction for terminal alkynes in the presence of a copper(I) catalyst and an oxidant, such as dissolved oxygen.[1][2] This reaction leads to the formation of a 1,3-diyne, which can compete with your desired click chemistry reaction and reduce your yield.

Root Causes and Mitigation Strategies:

Cause Explanation Mitigation Strategy
Oxidation of Cu(I) to Cu(II) The active catalyst in copper-catalyzed azide-alkyne cycloaddition (CuAAC) is Cu(I). Oxygen present in the reaction mixture can oxidize Cu(I) to Cu(II), which is not catalytically active in the desired reaction but can promote Glaser coupling.[3]Use a reducing agent: The addition of a mild reducing agent, such as sodium ascorbate, is crucial to maintain copper in its +1 oxidation state. A slight excess of the reducing agent can effectively prevent the formation of oxidative homocoupling products.[4]
Absence of a Protective Ligand In the absence of a suitable ligand, the copper catalyst can be more susceptible to oxidation and can also lead to the degradation of biomolecules.Employ a copper-chelating ligand: Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, enhance the reaction rate, and protect biomolecules from copper-mediated damage.[5]
Inappropriate pH The pH of the reaction medium can influence the rate of both the desired click reaction and the Glaser-Hay coupling side reaction.Optimize the reaction pH: For bioconjugation, a pH range of 6.0 to 8.0 is generally recommended. The optimal pH may vary depending on the specific biomolecule and ligand used.[6]
Oxygen in the Reaction Mixture The presence of dissolved oxygen is a key driver for the Glaser-Hay coupling.Degas your solutions: Before initiating the reaction, thoroughly degas all buffers and solutions by sparging with an inert gas like argon or nitrogen.

Question 2: My alkyne appears to be converting to a methyl ketone. What is this reaction and how can I avoid it?

Answer: This is likely due to the hydration of the terminal alkyne, which results in the formation of a methyl ketone via an enol intermediate. This reaction is typically catalyzed by strong acids or certain transition metals.[7]

Prevention Strategies:

  • Maintain a neutral to slightly basic pH: Alkyne hydration is acid-catalyzed. Ensuring your reaction buffer is maintained between pH 7 and 8.5 can significantly reduce the rate of this side reaction.[8]

  • Avoid contaminating metal ions: While copper is used in click chemistry, other metal ions, particularly mercury(II) and gold(I), are potent catalysts for alkyne hydration.[7] Ensure high-purity reagents and avoid any potential sources of these metal ions.

  • Buffer choice: The composition of your buffer can play a role. Phosphate and HEPES buffers are generally well-tolerated.[9]

Part 2: PEG Chain and Propargyl Ether Stability

Question 3: I am concerned about the stability of the PEG chain in my linker. Can it degrade under my experimental conditions?

Answer: The polyethylene glycol (PEG) backbone is generally stable. However, it can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species (ROS). ROS can be generated in copper-catalyzed reactions, particularly if not well-controlled.[10] This degradation can lead to chain scission and the formation of various byproducts, including smaller PEG fragments and organic acids.

Preventing PEG Degradation:

  • Minimize ROS generation: As with preventing Glaser-Hay coupling, the use of a reducing agent like sodium ascorbate and a protective ligand like THPTA is crucial to minimize the generation of ROS in copper-catalyzed reactions.[6]

  • Consider antioxidants: While PEG itself has some antioxidant properties, for highly sensitive applications, the inclusion of a biocompatible antioxidant could be considered, though this is not standard practice for routine click chemistry.[11]

Question 4: How stable is the propargyl ether linkage in aqueous solution?

Answer: Ether linkages, including propargyl ethers, are generally very stable and resistant to hydrolysis under neutral and basic conditions.[1][12] Acid-catalyzed hydrolysis is possible but typically requires harsh conditions (e.g., strong acid and elevated temperature) that are not common in most bioconjugation experiments.[13] Therefore, under standard aqueous buffer conditions (pH 6-8.5), the propargyl ether linkage of this compound is expected to be highly stable.[1]

Part 3: Primary Alcohol Reactivity

Question 5: Could the primary alcohol on the linker be oxidized during my reaction?

Answer: The primary alcohol is a relatively stable functional group. Its oxidation to an aldehyde or carboxylic acid typically requires the presence of specific oxidizing agents. In a standard, well-controlled aqueous bioconjugation reaction like a copper-catalyzed click reaction, significant oxidation of the primary alcohol is not a common side reaction. However, if your reaction conditions involve strong oxidants or if there is uncontrolled generation of reactive oxygen species, some oxidation could theoretically occur. If you plan to use the hydroxyl group for subsequent modifications, it is best to perform those steps after the alkyne has been reacted.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Troubleshooting

This protocol provides a general procedure for a CuAAC reaction in an aqueous buffer, with integrated troubleshooting tips.

Materials:

  • This compound functionalized molecule (Alkyne-Molecule)

  • Azide-containing molecule (Azide-Molecule)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 200 mM in water, freshly prepared)

  • Degassed Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine your Alkyne-Molecule and Azide-Molecule in degassed PBS. A slight molar excess (1.5-3 equivalents) of the less critical component is often used to drive the reaction to completion.

  • Prepare the Catalyst Solution:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of CuSO₄ to THPTA is a good starting point.[5] Allow this mixture to stand for a few minutes.

  • Initiate the Reaction:

    • Add the catalyst solution to the reaction mixture containing the alkyne and azide. The final concentration of copper is typically in the range of 100-500 µM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the range of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Protect from light if any of your components are light-sensitive.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst using an appropriate method for your biomolecule, such as dialysis, size exclusion chromatography (SEC), or spin filtration.

Troubleshooting within the Protocol:

  • Low Yield:

    • Check reagent quality: Ensure your alkyne and azide are pure and have not degraded.

    • Optimize stoichiometry: Try increasing the molar excess of one of the reactants.

    • Increase catalyst concentration: Incrementally increase the copper concentration.

    • Extend reaction time: Monitor the reaction over a longer period.

  • Presence of Homodimer (Glaser Coupling):

    • Ensure degassed solutions: Re-prepare the reaction with freshly and thoroughly degassed buffers.

    • Increase sodium ascorbate concentration: Add a higher excess of the reducing agent.

    • Increase ligand to copper ratio: A higher ratio of THPTA to copper can further protect the catalyst.

  • Degradation of Biomolecule:

    • Lower copper concentration: High concentrations of copper can be detrimental to some biomolecules.

    • Ensure sufficient ligand: The THPTA ligand is crucial for protecting biomolecules.

    • Reduce reaction time: If the reaction is fast, a shorter incubation time may be sufficient and minimize degradation.

Visualization of Key Concepts

Workflow for Troubleshooting CuAAC Reactions

G start Low or No Product Yield check_reagents Verify Reagent Quality and Concentration start->check_reagents check_reagents->start Reagents Faulty optimize_stoichiometry Optimize Reactant Stoichiometry check_reagents->optimize_stoichiometry Reagents OK optimize_stoichiometry->start No Improvement check_catalyst Assess Catalyst System (Cu, Ligand, Reductant) optimize_stoichiometry->check_catalyst Stoichiometry Optimized check_catalyst->start Catalyst Inactive check_conditions Evaluate Reaction Conditions (pH, Temp, Time) check_catalyst->check_conditions Catalyst System OK check_conditions->start No Improvement side_reaction Investigate for Side Reactions (e.g., Glaser Coupling) check_conditions->side_reaction Conditions Optimized side_reaction->start Side Reactions Dominate purification Successful Conjugation and Purification side_reaction->purification Side Reactions Minimized

Caption: A systematic workflow for troubleshooting low-yielding CuAAC reactions.

Potential Side Reactions of this compound

G cluster_alkyne Alkyne Reactions cluster_peg PEG Chain Reactions cluster_alcohol Alcohol Reactions main This compound Alkyne PEG Chain Alcohol glaser Glaser-Hay Coupling (Homodimerization) main:f0->glaser Cu(I), O₂ hydration Hydration (to Methyl Ketone) main:f0->hydration H⁺ or Metal Catalyst oxidation_peg Oxidative Degradation main:f1->oxidation_peg ROS oxidation_alcohol Oxidation (to Aldehyde/Carboxylic Acid) main:f2->oxidation_alcohol Oxidizing Agent

Caption: Overview of potential side reactions at the functional groups of the linker.

References

Technical Support Center: Optimizing Copper-Catalyzed Reactions for 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing copper-catalyzed reactions involving 3,6,9,12-Tetraoxapentadec-14-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into reaction optimization and troubleshooting. We will primarily focus on the most common and powerful application for this substrate: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," while also addressing other relevant copper-mediated transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a versatile chemical linker featuring a terminal alkyne group for coupling reactions and a tetraethylene glycol (PEG4) spacer.[][2] The PEG chain imparts excellent hydrophilicity, making it a valuable building block in bioconjugation, drug delivery systems (like PROTACs), and materials science to improve the solubility and pharmacokinetic properties of target molecules.[][3][4] Its terminal alkyne is readily available for highly specific and efficient coupling reactions.[5]

PropertyValue / Description
CAS Number 87450-10-0[2]
Molecular Formula C11H20O5[2]
Molecular Weight 232.27 g/mol [2]
Key Features Terminal Alkyne, PEG4 Spacer, Primary Alcohol
Solubility Good solubility in aqueous media and polar organic solvents like DMF and DMSO.[5][6]
Q2: Which copper-catalyzed reaction is most suitable for this molecule?

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent and highly efficient reaction for this substrate.[3] This "click chemistry" reaction forms a stable 1,2,3-triazole linkage with an azide-functionalized molecule.[3] It is celebrated for its high yields, stereospecificity, mild reaction conditions, and tolerance of a wide array of functional groups, making it ideal for complex biological applications.[3][7]

While other copper-involved reactions exist, they are often less ideal for this specific substrate:

  • Glaser Coupling: This reaction leads to the oxidative homocoupling of terminal alkynes to form a 1,3-diyne.[8][9] It is typically an undesired side reaction in CuAAC and Sonogashira couplings.[10]

  • Sonogashira Coupling: This cross-coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] It requires a palladium catalyst in addition to a copper(I) co-catalyst.[11][12]

Q3: Why is a ligand essential for CuAAC reactions, and which one should I choose?

A ligand is crucial for stabilizing the catalytic Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate.[7][13] For reactions in aqueous media, which are common for a hydrophilic substrate like this compound, water-soluble ligands are highly recommended.[13][14]

  • Recommended Ligands:

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Excellent choice for aqueous bioconjugation due to its high water solubility and ability to stabilize Cu(I).[4][13]

    • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another highly effective water-soluble ligand.[13]

    • TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): More suitable for reactions in organic solvents.[3]

Q4: What is the purpose of the reducing agent, such as sodium ascorbate?

The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state.[7][15] While Cu(I) salts like CuI can be used directly, they are prone to oxidation. A more convenient and common method is to start with a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), and generate the active Cu(I) species in situ using a reducing agent.[3] Sodium ascorbate is the reductant of choice for this purpose, but it should always be prepared as a fresh solution immediately before use, as it can degrade over time.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: Consistently Low or No Product Yield

Q: My CuAAC reaction yield is below 20%, and I recover most of my starting materials. What are the most likely causes and how do I fix them?

A: Low yield is the most common issue and can stem from several factors. A systematic approach is the best way to diagnose the problem.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to identify the root cause of low reaction yield.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stoichiometry Correct? check_catalyst->check_reagents Yes action_catalyst 1. Prepare fresh Sodium Ascorbate. 2. Degas all solvents rigorously. 3. Ensure proper Cu:Ligand ratio (e.g., 1:5). check_catalyst->action_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes action_reagents 1. Use high-purity reagents. 2. Verify concentration of stock solutions. 3. Use slight excess of one reagent (e.g., 1.2 eq). check_reagents->action_reagents No success Problem Solved check_conditions->success Yes action_conditions 1. Optimize solvent system (e.g., water/t-BuOH). 2. Adjust pH if applicable. 3. Increase reaction time or temperature. check_conditions->action_conditions No action_catalyst->check_reagents action_reagents->check_conditions action_conditions->success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Detailed Causal Analysis:

  • Inactive Catalyst System: The Cu(I) catalyst is highly sensitive to oxygen.[15] If your solution turns green or blue, your catalyst has likely oxidized to inactive Cu(II).

    • Solution: Always prepare the sodium ascorbate solution fresh right before the experiment.[13] Ensure all buffers and solvents are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[10] It is also crucial to pre-mix the CuSO₄ and the ligand before adding them to the reaction mixture containing your azide and alkyne.[15][16] The final step should be the addition of sodium ascorbate to initiate the reaction.[17]

  • Reagent Purity and Stoichiometry: The purity of the azide, alkyne, and solvents can significantly affect the outcome.[13]

    • Solution: Use high-purity reagents. While a 1:1 stoichiometric ratio is theoretical, using a slight excess (1.1-1.5 equivalents) of one reactant (typically the less precious one) can drive the reaction to completion.[6][14] The copper catalyst is typically used at 1-5 mol%, while the ligand-to-copper ratio should be between 1:1 and 5:1 to ensure proper stabilization.[6][13][18]

  • Suboptimal Reaction Conditions: The solvent system plays a critical role, especially for PEGylated molecules.

    • Solution: For this compound, which has good aqueous solubility, mixtures of water with co-solvents like t-butanol, DMSO, or DMF are common and effective.[5][6] If the reaction is slow at room temperature, gentle heating to 40-60°C can increase the rate, although this should be done with caution to avoid degradation of sensitive biomolecules.[19]

Problem: Formation of Alkyne Dimer Side Product

Q: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. What is causing this and how can I prevent it?

A: This is a classic case of Glaser homocoupling , an oxidative process that couples two terminal alkyne molecules.[9][10] This side reaction is also catalyzed by copper and is driven by the presence of oxygen, which oxidizes the active Cu(I) to Cu(II).[10]

  • Primary Cause: Insufficiently anaerobic (oxygen-free) conditions.

  • Solutions:

    • Rigorous Degassing: As mentioned previously, all solvents and buffers must be thoroughly degassed. Freeze-pump-thaw cycles (at least three) are highly effective, as is sparging with an inert gas.[10] Standard solvent purification systems do not remove dissolved oxygen.[10]

    • Inert Atmosphere: The reaction vessel should be purged by evacuating and backfilling with an inert gas (Argon or Nitrogen) multiple times before adding solvents. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler system.[10]

    • Reagent Purity: Ensure your Copper(I) source (if used directly) is pure and not already oxidized. Oxidized CuI often appears greenish or bluish instead of off-white.[10]

Problem: Difficulty with Post-Reaction Purification

Q: How can I effectively remove the copper catalyst and excess ligand from my final PEGylated product?

A: The removal of copper is critical, especially for biological applications, as it can be toxic to cells and detrimental to downstream processes.[20]

  • Recommended Purification Methods:

    • Chelating Resins: Using beads or resins that selectively bind copper is a highly effective method. These "scavenger" resins can be added to the reaction mixture post-completion, and the copper-bound resin is then simply filtered off.[20]

    • Size-Exclusion Chromatography (SEC) / Desalting: For larger, PEGylated products like those derived from your starting material, SEC or desalting columns are excellent for separating the desired conjugate from small molecules like the catalyst, ligand, and excess ascorbate.[4]

    • Dialysis: For macromolecular products, dialysis against a buffer containing a chelating agent like EDTA can effectively remove the copper ions.

Experimental Protocols

Optimized Protocol for CuAAC with this compound

This protocol provides a robust starting point for the conjugation of an azide-functionalized molecule (Azide-R) to this compound.

1. Preparation of Stock Solutions:

  • Alkyne: Prepare a 10 mM stock solution of this compound in deionized water or an appropriate buffer (e.g., PBS, pH 7.4).

  • Azide-R: Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent (e.g., DMSO, water).

  • Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.[4][18]

  • Ligand (THPTA): Prepare a 50 mM stock solution of THPTA in deionized water.[4][18]

  • Sodium Ascorbate: Prepare this solution fresh immediately before use. Prepare a 100 mM stock solution in deionized water.[4][13]

2. Reaction Setup (for a 500 µL final volume):

  • In a microcentrifuge tube, combine the following:

    • 50 µL of 10 mM Alkyne stock (Final concentration: 1 mM)

    • 60 µL of 10 mM Azide-R stock (Final concentration: 1.2 mM, 1.2 equivalents)

    • 362.5 µL of reaction buffer (e.g., PBS, pH 7.4)

  • In a separate tube, prepare the catalyst premix:

    • 5 µL of 20 mM CuSO₄ solution

    • 12.5 µL of 50 mM THPTA solution

    • Vortex this premix briefly. The ligand-to-copper ratio is 5:1.[18]

  • Add the 17.5 µL of the catalyst premix to the alkyne/azide mixture. (Final CuSO₄: 0.2 mM; Final THPTA: 1.25 mM)

  • Vortex the main reaction tube briefly.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution . (Final concentration: 2 mM)

  • Gently mix the components.

  • Incubate the reaction at room temperature for 1-4 hours.[4] For less reactive substrates, the incubation can be extended. Reaction progress can be monitored by HPLC or LC-MS.

4. Purification:

  • Once the reaction is complete, purify the conjugate using one of the methods described in the troubleshooting section (e.g., SEC desalting column) to remove copper and excess reagents.

References

stability and proper storage of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6,9,12-Tetraoxapentadec-14-yn-1-ol (CAS 87450-10-0), a versatile PEG4 linker equipped with a terminal alkyne for click chemistry applications and a terminal hydroxyl group for further derivatization. This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this reagent in your experiments.

I. Quick Reference: Storage and Stability

Proper handling and storage are critical to maintaining the integrity of this compound. The molecule's stability is primarily influenced by its polyethylene glycol (PEG) backbone and the terminal alkyne functional group.

Parameter Recommendation Rationale
Short-Term Storage 2-8°C (days to weeks)[1]Minimizes short-term degradation and is convenient for frequent use.
Long-Term Storage -20°C (months to years)[1]Prevents oxidative degradation of the PEG chain and potential side reactions of the alkyne.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)The PEG chain is susceptible to thermo-oxidative degradation in the presence of air[2].
Moisture Store in a dry environment with desiccant[3]The reagent is moisture-sensitive, which can affect its reactivity and lead to hydrolysis of derivatives[3].
Solvent for Stock High-purity, anhydrous DMSO or DMF[3]The compound is readily soluble in DMSO[1]. Using anhydrous solvents prevents hydrolysis.
Appearance Colorless or Light Yellowish Liquid[1]A significant change in color may indicate degradation or contamination.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving common experimental issues.

TroubleshootingWorkflow Troubleshooting Flow for this compound Start Start: Experiment Fails (e.g., Low Click Reaction Yield) Check_Storage 1. Verify Storage Conditions (-20°C, Inert Gas, Dry) Start->Check_Storage Check_Appearance 2. Inspect Reagent Appearance (Colorless/Slightly Yellow Liquid) Check_Storage->Check_Appearance Purity_Test 3. Perform Purity/Integrity Check (HPLC, NMR, MS) Check_Appearance->Purity_Test Degradation_Suspected Degradation or Contamination Detected? Purity_Test->Degradation_Suspected Order_New Solution: Procure New Reagent & Adhere to Storage Protocol Degradation_Suspected->Order_New Yes No_Degradation Reagent Appears Pure Degradation_Suspected->No_Degradation No Review_Protocol 4. Review Experimental Protocol (Reagent Stoichiometry, Catalyst, Solvent) No_Degradation->Review_Protocol Protocol_Issue Protocol Issue Identified? Review_Protocol->Protocol_Issue Optimize_Reaction Solution: Optimize Reaction Conditions (e.g., Catalyst, Solvent, Temp.) Protocol_Issue->Optimize_Reaction Yes Contact_Support Solution: Consult Technical Support with All Data Protocol_Issue->Contact_Support No

Caption: A step-by-step workflow for troubleshooting experiments.

Question & Answer Troubleshooting

Q1: My copper-catalyzed click reaction (CuAAC) is giving a low or no yield. I suspect an issue with the alkyne linker. What should I do?

A1: This is a common issue that can stem from either the linker's integrity or the reaction conditions.

  • Check the Linker's Integrity:

    • Visual Inspection: Examine your stock solution. Is there any significant color change or precipitation? While the pure compound is a colorless to light yellowish liquid, degradation can sometimes alter its appearance[1].

    • Analytical Confirmation: The most reliable method is to check the purity via analytical techniques. See the Protocol: Purity Assessment via RP-HPLC section below. Degradation of the PEG chain or reaction of the terminal alkyne will result in new peaks.

    • Potential Cause - Alkyne Homo-coupling: In the presence of a Cu(I) catalyst, especially at elevated temperatures, terminal alkynes can undergo homo-coupling (Glaser coupling) to form a diyne[4]. This side reaction consumes your alkyne, reducing the yield of your desired product. If you are running your reaction at high temperatures, consider if this is a possibility[4].

  • Review Your Reaction Protocol:

    • Catalyst Quality: The Cu(I) catalyst is essential. Ensure your copper source is not oxidized to Cu(II), or if you are starting with a Cu(II) salt (like CuSO₄), ensure you have an adequate amount of a reducing agent like sodium ascorbate[5][6].

    • Solvent Purity: Use high-purity, degassed solvents. Oxygen can oxidize the Cu(I) catalyst, stalling the reaction.

    • Thiol Interference: If your azide-containing molecule is a protein or peptide, free thiols from cysteine residues can react with the alkyne in a non-click side reaction[7]. Pre-treatment with a low concentration of hydrogen peroxide can mitigate this interference[7].

Q2: I've noticed the pH of my aqueous solution containing the linker has become slightly acidic over time. Is this normal?

A2: No, this is a sign of degradation. The PEG chain is susceptible to thermo-oxidative degradation, which involves random chain scission[2]. This process can generate acidic byproducts, such as formic acid and acetic acid[8].

  • Cause: This degradation is accelerated by exposure to oxygen (air) and elevated temperatures[2]. Storing the compound under an inert gas and at -20°C is crucial to prevent this.

  • Consequence: The presence of these acidic impurities can potentially interfere with subsequent reactions. Furthermore, it indicates that a portion of your linker has degraded, reducing the concentration of the active compound.

  • Action: It is highly recommended to perform a purity check (see protocols below). If significant degradation is confirmed, the batch should be discarded.

Q3: My mass spectrometry results show a repeating series of peaks separated by 44 Da. What does this indicate?

A3: This signature pattern strongly suggests contamination with polyethylene glycol (PEG) from an external source[9].

  • Cause: PEG is a very common contaminant in research labs[9]. Potential sources include:

    • Detergents used for washing glassware (e.g., Triton X-100, Tween)[9][10].

    • Leaching from plasticware, such as pipette tips or tubes, especially when used with aggressive solvents[10].

    • Syringe filters or concentration membranes[10].

  • Action:

    • Use dedicated glassware for mass spectrometry experiments that is rinsed thoroughly with high-purity water and organic solvents[10].

    • Use high-quality, virgin plastic consumables.

    • If you suspect a contaminated sample, running it on an SDS-PAGE gel can help remove most PEG-containing detergents[9].

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: For long-term storage (months to years), store the compound at -20°C under an inert atmosphere (argon or nitrogen) in a tightly sealed container with a desiccant[1][3]. For short-term storage (days to weeks), 2-8°C is acceptable[1].

Q2: In which solvents should I dissolve the compound? A2: The compound is soluble in dimethyl sulfoxide (DMSO)[1]. For best results, use anhydrous, high-purity grade DMSO to prepare stock solutions. Dimethylformamide (DMF) can also be used[3].

Q3: Is this compound hazardous? A3: Yes, it is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Ensure work is conducted in a well-ventilated area or a fume hood[11].

Q4: Can I use a base like sodium hydroxide (NaOH) with this compound? A4: It is not recommended. The terminal alkyne has an acidic proton (pKa ≈ 25)[12]. While NaOH is generally not a strong enough base to fully deprotonate it, using strong bases can lead to the formation of an acetylide anion[1][13]. This is typically done intentionally for subsequent alkylation reactions but should be avoided if the terminal alkyne is needed for a click reaction.

Q5: What is the primary application of the terminal alkyne group? A5: The terminal alkyne group is designed for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly efficient and specific formation of a stable triazole linkage with an azide-modified molecule[3][8].

IV. Experimental Protocols

Protocol: Purity Assessment via RP-HPLC

This protocol provides a general method to assess the purity of this compound, which lacks a strong UV chromophore.

  • Instrumentation & Detection:

    • An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[8].

    • Due to the lack of a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required for detection[8][14].

  • Sample Preparation:

    • Accurately prepare a sample solution of 1-5 mg/mL in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Data Analysis:

    • The pure compound should appear as a single major peak.

    • The appearance of significant additional peaks, particularly earlier eluting (more polar) peaks, may indicate oxidative degradation of the PEG chain. Broader peaks could suggest polymer chain scission.

V. References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Hydroxy-PEG12-Acid Products. Benchchem. --INVALID-LINK--

  • Thermal/oxidative degradation and stabilization of polyethylene glycol. Polymer Degradation and Stability. --INVALID-LINK--

  • This compound. Vulcanchem. --INVALID-LINK--

  • Ch 9 : Acidity of Terminal Alkynes. University of Calgary. --INVALID-LINK--

  • Dirty Ingredient Guide: PEG Compounds and their Contaminants. Damiva Diaries. --INVALID-LINK--

  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific. --INVALID-LINK--

  • Video: Acidity of 1-Alkynes. JoVE. --INVALID-LINK--

  • This compound | CAS 87450-10-0. BOC Sciences. --INVALID-LINK--

  • Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. BroadPharm. --INVALID-LINK--

  • Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). Allen Institute. --INVALID-LINK--

  • PEG Compounds and their contaminants. Regulations.gov. --INVALID-LINK--

  • Acidity of Terminal Alkynes. Chemistry LibreTexts. --INVALID-LINK--

  • Acidity of Terminal Alkynes. Chemistry Steps. --INVALID-LINK--

  • 3,6,9,12-Tetraoxahexadecan-1-ol Safety Data Sheet. By Molecule. --INVALID-LINK--

  • A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. ScienceDirect. --INVALID-LINK--

  • Avoiding PEG Contaminants. Allumiqs. --INVALID-LINK--

  • Common Contaminants in Proteomics Mass Spectrometry Experiments. University of Oxford. --INVALID-LINK--

  • Unexpected Reactions of Terminal Alkynes in Targeted “Click Chemistry” Copper-catalyzed Azide-alkyne Cycloadditions. Bentham Science. --INVALID-LINK--

  • What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. ResearchGate. --INVALID-LINK--

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. Nature. --INVALID-LINK--

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. --INVALID-LINK--

  • Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Navigating the Synthesis with Terminal Alkyne PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with terminal alkyne PEG linkers. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during synthesis and to offer practical, step-by-step troubleshooting solutions. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve experimental hurdles, ensuring the success of your conjugation strategies.

Introduction: The Power and Pitfalls of Terminal Alkyne PEG Linkers

Terminal alkyne PEG linkers are invaluable tools in modern bioconjugation, materials science, and drug delivery.[1][2] The terminal alkyne group serves as a versatile handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form stable triazole linkages with azide-modified molecules.[1][2][3] The polyethylene glycol (PEG) spacer enhances aqueous solubility, can reduce immunogenicity, and provides spatial control between conjugated entities.[1][4]

However, realizing the full potential of these linkers requires a nuanced understanding of their chemical behavior. This guide addresses the most frequently encountered challenges in a direct question-and-answer format, providing not just protocols, but the underlying rationale for each step.

Part 1: Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is inefficient, showing low conversion to the desired PEGylated product. What are the common causes?

A1: Low conversion in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a frequent issue stemming from several potential sources. The key is to systematically evaluate each component of the reaction.

  • Copper(I) Catalyst Instability: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[5][6] Insufficient reducing agent (commonly sodium ascorbate) or exposure to atmospheric oxygen can deplete the active catalyst.[7]

  • Ligand Issues: A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is crucial for protecting the Cu(I) from oxidation and improving its solubility in aqueous media.[3][7] An incorrect ligand-to-copper ratio or a degraded ligand solution can lead to catalyst precipitation and inactivation.

  • Purity of Reagents: The purity of your terminal alkyne PEG linker and your azide-containing molecule is paramount. Impurities can chelate the copper catalyst or participate in side reactions.

  • pH of the Reaction Medium: The optimal pH for CuAAC is typically between 7 and 8. Deviations outside this range can affect the stability of the reactants and the catalyst complex.

Q2: I'm observing significant side product formation in my reaction mixture. What are the likely culprits?

A2: Side product formation often points to issues with reactant stability or non-specific reactivity.

  • Homodimerization of Terminal Alkynes (Glaser Coupling): In the presence of oxygen, Cu(I) can catalyze the oxidative coupling of two terminal alkynes to form a diyne. This is a common side reaction that can be minimized by thoroughly degassing all solutions and maintaining an inert atmosphere (e.g., nitrogen or argon) during the reaction.

  • Hydrolysis of Activated Esters: If your terminal alkyne PEG linker also contains a reactive group like an NHS ester for subsequent conjugation, this group is susceptible to hydrolysis, especially in aqueous buffers.[8] It is crucial to use freshly prepared solutions of such linkers.[8]

  • Reaction with Other Functional Groups: While "click chemistry" is highly specific, under certain conditions, the copper catalyst can interact with other functional groups on your biomolecule, such as thiols, potentially leading to disulfide bond formation or other undesired modifications.

Q3: Purification of my PEGylated product is challenging. I'm struggling to remove the excess unreacted terminal alkyne PEG linker.

A3: The effective removal of excess PEG linker is a critical and often challenging step.[9] The choice of purification method depends on the size difference between your desired product and the unreacted PEG linker, as well as the scale of your reaction.[9]

  • Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their hydrodynamic volume.[9][] It is highly effective at removing smaller unreacted PEG linkers from larger PEGylated proteins or nanoparticles.[]

  • Tangential Flow Filtration (TFF) / Diafiltration: For larger scale purifications, TFF is an efficient method for removing small molecules by repeatedly washing the sample with buffer through a semi-permeable membrane.[9]

  • Dialysis: While a simpler method, dialysis can be slow and may not be as effective for removing all traces of the unreacted PEG linker, especially for larger PEG chains that may have a hydrodynamic radius close to the membrane's molecular weight cutoff.[9][11]

  • Ion-Exchange Chromatography (IEX): If your PEGylated product has a different net charge compared to the unreacted PEG linker, IEX can be a very effective purification strategy.[][12]

  • Reverse Phase Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and can be used for analytical-scale purification and to separate positional isomers of PEGylated products.[]

Part 2: Troubleshooting Guides

Troubleshooting Guide 1: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This guide provides a systematic approach to diagnosing and resolving common issues in CuAAC reactions involving terminal alkyne PEG linkers.

Symptom Potential Cause Troubleshooting Steps & Rationale
Low or No Product Formation 1. Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II).a. Degas Buffers and Solutions: Thoroughly sparge all aqueous buffers with an inert gas (argon or nitrogen) for at least 15-20 minutes prior to use to remove dissolved oxygen. b. Use Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate for each reaction. A 5-10 fold molar excess of ascorbate over copper is recommended.[3] c. Work Under Inert Atmosphere: If possible, conduct the reaction in a glovebox or under a steady stream of inert gas.
2. Ligand Inefficiency: Poor stabilization of Cu(I).a. Verify Ligand-to-Copper Ratio: A 1:1 to 5:1 molar ratio of ligand to copper is typically optimal. b. Use High-Purity Ligand: Ensure your ligand (e.g., THPTA, TBTA) is not degraded.
3. Incorrect pH: Suboptimal reaction conditions.a. Buffer pH Verification: Confirm that the pH of your reaction buffer is between 7 and 8. Phosphate-buffered saline (PBS) is a common choice.[8]
Formation of Precipitate 1. Catalyst Precipitation: Poor solubility of the copper-ligand complex.a. Increase Ligand Concentration: A higher concentration of a water-soluble ligand like THPTA can improve the solubility of the copper catalyst. b. Consider a Different Solvent System: For less soluble reactants, a co-solvent such as DMSO or DMF may be necessary.[8]
Presence of Dimerized Alkyne 1. Glaser Coupling: Oxidative homocoupling of the terminal alkyne.a. Rigorous Oxygen Exclusion: This side reaction is oxygen-dependent. Enhance degassing procedures and maintain a strict inert atmosphere.
  • Preparation of Stock Solutions:

    • Prepare a stock solution of your alkyne-modified biomolecule in a degassed reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the terminal alkyne PEG linker in degassed buffer or an appropriate organic solvent like DMSO.[8]

    • Prepare a 50 mM stock solution of THPTA ligand in water.[3]

    • Prepare a 50 mM stock solution of Copper(II) sulfate (CuSO₄) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified biomolecule and the PEG-azide (typically a 1.5- to 5-fold molar excess of the PEG linker).[3]

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.[3]

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.[3]

    • Incubate the reaction at room temperature with gentle mixing for 1-4 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Quenching and Purification:

    • Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

    • Proceed with purification using a method suitable for your product (e.g., SEC, TFF, or IEX).[9][]

CuAAC_Troubleshooting cluster_catalyst Catalyst System cluster_reagents Reagents cluster_conditions Reaction Conditions start Low CuAAC Conversion check_catalyst Is the Copper(I) Catalyst Active? start->check_catalyst catalyst_oxygen Oxygen Exposure? check_catalyst->catalyst_oxygen check_reagents Are Reagents Pure and Stable? reagent_purity Purity of Alkyne-PEG and Azide Compound? check_reagents->reagent_purity check_conditions Are Reaction Conditions Optimal? condition_ph pH between 7-8? check_conditions->condition_ph catalyst_reducing Sufficient Reducing Agent? catalyst_oxygen->catalyst_reducing Yes solution_degas Degas all solutions and use inert atmosphere. catalyst_oxygen->solution_degas No catalyst_ligand Proper Ligand Stabilization? catalyst_reducing->catalyst_ligand Yes solution_ascorbate Use fresh sodium ascorbate (5-10x excess). catalyst_reducing->solution_ascorbate No catalyst_ligand->check_reagents Yes solution_ligand Optimize ligand:copper ratio and check ligand quality. catalyst_ligand->solution_ligand No reagent_stability Stability of Functional Groups (e.g., NHS ester)? reagent_purity->reagent_stability Yes solution_purify_reagents Purify starting materials. reagent_purity->solution_purify_reagents No reagent_stability->check_conditions Yes solution_fresh_reagents Use freshly prepared reagents. reagent_stability->solution_fresh_reagents No condition_temp Appropriate Temperature? condition_ph->condition_temp Yes solution_adjust_ph Adjust buffer pH. condition_ph->solution_adjust_ph No success Successful Conjugation condition_temp->success Yes solution_adjust_temp Optimize reaction temperature. condition_temp->solution_adjust_temp No

Caption: A decision-making workflow for troubleshooting low conversion in CuAAC reactions.

Troubleshooting Guide 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Challenges

SPAAC offers a copper-free alternative for bioconjugation, which is particularly advantageous for live-cell applications.[] However, it comes with its own set of challenges.

Symptom Potential Cause Troubleshooting Steps & Rationale
Slow Reaction Rate 1. Low Reactivity of Cyclooctyne: Different strained alkynes have vastly different reaction kinetics.a. Choose a More Reactive Cyclooctyne: The choice of strained alkyne is critical. For example, DBCO and BCN generally exhibit faster kinetics than DIFO.[14] b. Increase Reactant Concentrations: If possible, increasing the concentration of one or both reactants will accelerate the reaction.
2. Steric Hindrance: The PEG chain or the biomolecule may sterically hinder the approach of the azide and alkyne.a. Use a Longer PEG Linker: A longer PEG spacer can provide greater separation between the reactive moiety and the bulky biomolecule, potentially reducing steric hindrance.[4][15]
Poor Solubility of Reagents 1. Hydrophobicity of Strained Alkyne: Many strained alkynes are hydrophobic, leading to poor solubility in aqueous buffers.a. Introduce a Co-solvent: A small percentage of a water-miscible organic solvent (e.g., DMSO, DMF) can improve the solubility of the strained alkyne. b. Use a Sulfonated Cyclooctyne: Water-soluble versions of strained alkynes are commercially available and can significantly improve reaction efficiency in aqueous media.
Instability of the Conjugate 1. Linker Instability: In some cases, the linkage between the cyclooctyne and the biomolecule can be unstable under certain conditions.a. Evaluate Linker Chemistry: Ensure the chemistry used to attach the strained alkyne to your molecule is stable under your experimental and storage conditions.
  • Preparation of Solutions:

    • Dissolve your azide-modified biomolecule in the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Dissolve the strained alkyne-PEG linker in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the strained alkyne-PEG linker solution to the azide-modified biomolecule solution. A 2- to 10-fold molar excess of the alkyne is common.

    • Incubate the reaction at the desired temperature (typically 4°C to 37°C) for 1 to 24 hours. The reaction time will depend on the kinetics of the specific strained alkyne used.

    • Monitor the reaction progress.

  • Purification:

    • Remove the excess unreacted strained alkyne-PEG linker using an appropriate purification method (e.g., SEC, TFF).[9][11]

SPAAC_Factors cluster_reactants Reactants cluster_linker Linker Properties cluster_conditions Reaction Conditions alkyne Strained Alkyne (e.g., DBCO, BCN) efficiency SPAAC Reaction Efficiency alkyne->efficiency Kinetics azide Azide-Modified Biomolecule azide->efficiency Steric Hindrance peg_length PEG Linker Length peg_length->efficiency Reduces Steric Hindrance peg_solubility Solubility peg_solubility->efficiency Improves Reactant Accessibility concentration Concentration concentration->efficiency Collision Frequency temperature Temperature temperature->efficiency Reaction Rate solvent Solvent System solvent->efficiency Solubility of Reactants

Caption: Key factors influencing the efficiency of a SPAAC reaction.

Part 3: Advanced Topics

Q4: I need to synthesize a heterobifunctional molecule where the terminal alkyne must be protected during an earlier synthetic step. What are the best practices for protecting and deprotecting the alkyne?

A4: Protecting the acidic proton of a terminal alkyne is a common strategy in multi-step synthesis to prevent its unintended reaction.[16][17]

  • Choice of Protecting Group: Trialkylsilyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are the most widely used protecting groups for terminal alkynes.[16][17] The choice between them often depends on the required stability; the bulkier TIPS group is more robust and resistant to cleavage under mildly acidic or basic conditions compared to the TMS group.[17]

  • Deprotection Conditions:

    • Fluoride-based reagents: The most common method for removing silyl protecting groups is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[17]

    • Base-mediated deprotection: For TMS groups, milder conditions such as potassium carbonate in methanol can be effective.[17]

  • Orthogonal Protection Strategies: In complex syntheses, it's crucial to choose a protecting group that can be removed without affecting other sensitive functional groups in your molecule. Silyl groups are generally stable to a wide range of reaction conditions, making them a good choice for orthogonal protection schemes.

Protection:

  • Dissolve the terminal alkyne-containing compound in an anhydrous solvent like THF or dichloromethane.

  • Add a base, such as triethylamine or n-butyllithium, to deprotonate the terminal alkyne.

  • Add trimethylsilyl chloride (TMSCl) and allow the reaction to proceed at room temperature until complete.

  • Work up the reaction and purify the TMS-protected alkyne.

Deprotection:

  • Dissolve the TMS-protected alkyne in THF.

  • Add a solution of TBAF (1M in THF) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the deprotected terminal alkyne.

Q5: How can I accurately characterize my final PEGylated product to determine the degree of PEGylation and confirm its structure?

A5: Characterization of PEGylated products can be complex due to the heterogeneity of the PEG linker itself (if polydisperse) and the potential for multiple PEGylation sites.[18][19][20] A combination of analytical techniques is often required for comprehensive characterization.

Technique Information Provided Considerations
Mass Spectrometry (MALDI-TOF, ESI-MS) Provides the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.[18]For large, polydisperse PEGs, the spectra can be complex. Specialized techniques like post-column addition of amines can aid in the analysis of high molecular weight PEGylated products.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide detailed structural information and confirm the formation of the triazole ring.May be challenging for very large biomolecules due to signal broadening.
Size Exclusion Chromatography (SEC) Can separate species with different degrees of PEGylation and assess the purity of the sample.[]Does not provide structural information.
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of the conjugate, which increases with the degree of PEGylation.[18]Provides information on the overall size distribution but not specific structural details.
UV-Vis Spectroscopy Can be used to quantify the protein concentration and, if the PEG linker has a chromophore, the degree of PEGylation.Requires a chromophore on either the protein or the PEG linker.

References

Technical Support Center: Enhancing the Solubility of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,6,9,12-Tetraoxapentadec-14-yn-1-ol conjugates. This molecule, a versatile Propargyl-PEG4-OH linker, is instrumental in modern bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[] While the tetraethylene glycol (PEG4) moiety is designed to impart hydrophilicity[2][3], solubility challenges frequently arise once it is conjugated to a hydrophobic payload.

This guide provides a structured, cause-and-effect approach to troubleshooting and resolving these solubility issues, ensuring the stability, efficacy, and manufacturability of your final conjugate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why are its conjugates prone to solubility issues?

This compound is a heterobifunctional linker containing a four-unit polyethylene glycol (PEG4) chain, a terminal alkyne group for "click" chemistry, and a terminal hydroxyl group.[] The PEG chain is hydrophilic and flexible, designed to improve the aqueous solubility of conjugated molecules.[2][4]

However, the final conjugate's solubility is a function of all its components. Problems typically arise not from the linker itself, but from the attached payload (e.g., a potent cytotoxic drug, a protein ligand), which is often highly hydrophobic.[5] This hydrophobicity can overcome the solubilizing effect of the short PEG4 chain, leading to aggregation and precipitation in aqueous buffers.

Q2: What are the immediate signs of a solubility problem with my conjugate?

Common indicators of poor solubility that you might encounter during or after your experiment include:

  • Visible Precipitation or Cloudiness: The most direct sign that your conjugate has exceeded its solubility limit in the current buffer system.[6]

  • High-Molecular-Weight Aggregates: When analyzed by Size-Exclusion Chromatography (SEC), you may observe peaks eluting earlier than expected, or a broad, poorly resolved main peak.[6] Dynamic Light Scattering (DLS) can also detect the presence of large aggregate populations.

  • Inconsistent Assay Results: Poor solubility leads to inaccurate concentration measurements and can significantly reduce the apparent biological activity of your conjugate.[6]

  • Difficult Purification: Aggregated material can clog filters and chromatography columns, leading to low recovery yields and difficulties in achieving purity.[6][7]

Q3: At what point in my workflow should I start troubleshooting solubility?

Solubility should be a consideration from the very beginning of your project. However, active troubleshooting is typically initiated at the following stages:

  • Post-Conjugation: Immediately after the conjugation reaction, during initial purification attempts.

  • During Formulation: When attempting to exchange the conjugate into a final formulation buffer for storage or in vitro/in vivo studies.

  • Upon Storage or Stress: After freeze-thaw cycles or long-term storage, where instability can lead to aggregation.[6][8]

Troubleshooting Guide: A Systematic Approach

Poor solubility is rarely caused by a single factor. It's often an interplay between the conjugate's intrinsic properties and its environment. The following guide provides a systematic workflow for diagnosing and solving these issues.

G cluster_0 Phase 1: Problem Identification & Characterization cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Solution Implementation cluster_3 Phase 4: Verification observe Observation: Precipitation, Aggregation, Low Yield characterize Characterize In-Depth: - SEC-MALS (Quantify Aggregates) - DLS (Size Distribution) - Reverse Phase HPLC (Purity/Hydrophobicity) observe->characterize Systematic Analysis cause Identify Primary Cause characterize->cause payload Payload-Driven Hydrophobicity cause->payload dar High Drug-to-Antibody Ratio (DAR) cause->dar formulation Suboptimal Formulation cause->formulation linker Linker Insufficiency cause->linker solve_formulation Optimize Formulation: - pH & Buffer Screening - Add Excipients/Co-solvents payload->solve_formulation solve_dar Modify Conjugation: - Lower DAR - Site-Specific Methods dar->solve_dar formulation->solve_formulation solve_linker Re-design Linker: - Increase PEG Length (e.g., PEG8, PEG12) linker->solve_linker verify Verify Solution: Re-characterize using methods from Phase 1 solve_formulation->verify solve_dar->verify solve_linker->verify G cluster_0 Conjugation Method & Solubility cluster_1 Resulting Product cluster_2 Solubility Outcome random Random Lysine Conjugation heterogeneous Heterogeneous Mixture (DAR 0, 2, 4, 6, 8...) High-DAR species present random->heterogeneous site_specific Site-Specific Conjugation homogeneous Homogeneous Product (e.g., DAR = 2 or 4 precisely) site_specific->homogeneous poor_sol Poor Solubility Aggregation Risk High heterogeneous->poor_sol good_sol Improved Solubility Aggregation Risk Low homogeneous->good_sol

References

Technical Support Center: Mitigating Aggregation of Proteins Modified with 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering protein aggregation issues when using the PEG-based linker, 3,6,9,12-Tetraoxapentadec-14-yn-1-ol. We will explore the underlying causes of this common problem and provide field-proven, actionable solutions to ensure the stability and functionality of your modified proteins.

Introduction: The Double-Edged Sword of Protein Modification

This compound is a valuable tool in bioconjugation. It features a hydrophilic tetraethylene glycol (PEG4) spacer and a terminal alkyne group, making it ideal for introducing a "clickable" handle onto proteins for subsequent functionalization via azide-alkyne cycloaddition.[1][] The PEG spacer is specifically designed to enhance the solubility and stability of the resulting conjugate.[3][4][5] However, the very act of chemical modification can disrupt the delicate balance of forces that maintain a protein's native, soluble state, sometimes leading to aggregation.[6] Aggregation can result in loss of biological activity, altered pharmacokinetics, and the potential for unwanted immunogenic responses.[7][8] This guide provides a systematic approach to troubleshooting and mitigating these aggregation events.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding aggregation when using this compound.

Q1: What is this compound and why is it used for protein modification?

A1: This molecule is a heterobifunctional linker. One end has a hydroxyl group that is typically activated (e.g., as an NHS ester) to react with primary amines (like lysine residues) on a protein's surface. The other end has a terminal alkyne, a functional group that is bioorthogonal, meaning it is unreactive with most biological molecules.[9][10] This alkyne serves as a specific attachment point for molecules containing a complementary azide group, a reaction known as "click chemistry".[11][12] The PEG4 chain enhances water solubility and provides a flexible spacer.[13]

Q2: What are the primary drivers of protein aggregation during and after modification with this linker?

A2: Protein aggregation post-modification is often multifactorial:

  • Over-labeling: Attaching too many linker molecules can significantly alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[14][15]

  • Increased Hydrophobicity: Although the PEG chain is hydrophilic, the overall modification process can sometimes expose hydrophobic patches on the protein that were previously buried, promoting self-association.[16]

  • Reaction Conditions: Suboptimal conditions such as pH close to the protein's pI, high concentrations of organic solvents (used to dissolve the linker), or inappropriate buffer ionic strength can destabilize the protein.[6][17]

  • Chemical Degradation: Stress factors like temperature, pH extremes, or oxidation can lead to chemical modifications (e.g., deamidation, oxidation) that trigger aggregation.[6]

Q3: Can I reverse the aggregation of my modified protein?

A3: Reversibility depends on the nature of the aggregates. Non-covalent, soluble aggregates can sometimes be dissociated by optimizing the buffer conditions with stabilizing excipients. However, large, insoluble aggregates are often irreversible. The most effective approach is to prevent aggregation from occurring in the first place by optimizing the labeling and purification process.

Part 2: In-Depth Troubleshooting and Mitigation Strategies

This section provides a structured, problem-and-solution approach to specific issues you may encounter during your experiments.

Issue 1: Immediate Precipitation Upon Addition of the Activated Linker

Q: My protein solution becomes cloudy or forms a visible precipitate as soon as I add the this compound linker (e.g., as an NHS ester). What is causing this rapid aggregation and how can I prevent it?

A: This indicates acute protein instability under the initial reaction conditions. The primary culprits are often the solvent used to dissolve the linker and the pH of the reaction buffer.

Causality: The activated linker is often dissolved in an organic solvent like DMSO or DMF.[18] Adding a high percentage of this solvent to your aqueous protein solution can act as a denaturant. Additionally, if the reaction buffer pH is near the protein's isoelectric point (pI), its net charge will be minimal, reducing electrostatic repulsion and making it prone to aggregation.[17]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting immediate precipitation during labeling.

Experimental Protocols:

  • Protocol 1: Optimizing Solvent Concentration

    • Rationale: Minimizing the concentration of organic solvent is crucial to maintain the protein's native conformation.

    • Steps:

      • Prepare a high-concentration stock solution of the activated this compound linker in anhydrous DMSO (e.g., 100 mM).

      • Perform a series of small-scale test reactions, adding volumes of the stock solution that result in final organic solvent concentrations of 10%, 5%, 2%, and 1% (v/v).[5]

      • Visually inspect for turbidity and, if possible, use Dynamic Light Scattering (DLS) to detect the formation of soluble aggregates.

  • Protocol 2: pH Adjustment

    • Rationale: Moving the buffer pH away from the protein's pI increases its net charge, enhancing solubility through electrostatic repulsion.[17]

    • Steps:

      • Determine the theoretical pI of your protein.

      • Prepare a set of reaction buffers with pH values at least 1-2 units above or below the pI (e.g., if pI is 6.0, test pH 4.5, 7.5, and 8.5).

      • Exchange your protein into these buffers using a desalting column before initiating the labeling reaction.[18]

      • Monitor the reaction for any signs of aggregation.

Issue 2: Formation of Soluble Aggregates Detected After Purification

Q: The labeling reaction appeared successful, but after purifying the modified protein using Size Exclusion Chromatography (SEC), I observe a significant peak in the void volume or a high molecular weight shoulder, indicating soluble aggregates. What is the cause and how can it be fixed?

A: This common problem suggests that the covalent modification has reduced the long-term stability of your protein. The most likely cause is an excessive Degree of Labeling (DOL), which needs to be carefully controlled.

Causality: Each linker molecule added can alter the protein's surface properties. A high DOL can neutralize surface charges or introduce new hydrophobic interactions, leading to a higher propensity for self-association.[15][19] Even a stable conjugate can be induced to aggregate by the stress of purification or concentration.

Troubleshooting Workflow:

G cluster_0 Mitigating Soluble Aggregate Formation cluster_1 DOL Control Methods cluster_2 Excipient Screening A Start: Soluble Aggregates Post-Purification B Optimize Degree of Labeling (DOL) A->B Primary Strategy C Screen Formulation Buffer Excipients A->C Secondary Strategy B1 Vary Molar Ratio of Linker to Protein B->B1 B2 Reduce Reaction Time B->B2 C1 Amino Acids (e.g., Arginine, Glycine) C->C1 C2 Sugars/Polyols (e.g., Sucrose, Glycerol) C->C2 C3 Non-ionic Surfactants (e.g., Polysorbate 20) C->C3 E Identify Optimal Conditions C->E D Analyze DOL and Aggregation (UV-Vis & SEC) B1->D B2->D D->E

Caption: A systematic approach to controlling soluble aggregate formation.

Experimental Protocols:

  • Protocol 3: Titrating the Molar Ratio to Control DOL

    • Rationale: The DOL is directly influenced by the molar ratio of the labeling reagent to the protein. By systematically testing different ratios, you can identify the highest DOL that maintains protein stability.[15]

    • Steps:

      • Set up parallel labeling reactions using a range of molar excesses of the activated linker (e.g., 2:1, 5:1, 10:1, 20:1 linker:protein).

      • Keep all other parameters (protein concentration, pH, time, temperature) constant.

      • After quenching the reaction, purify each sample using a desalting column.

      • Determine the DOL for each sample using UV-Vis spectrophotometry.[20][21]

      • Analyze each sample by SEC to quantify the percentage of monomer versus aggregate.[19]

  • Data Summary: Example of DOL Optimization

Molar Ratio (Linker:Protein)Degree of Labeling (DOL)Monomer Purity by SEC (%)
2:11.599
5:13.296
10:15.885
20:18.167
  • Protocol 4: Screening for Stabilizing Excipients

    • Rationale: Excipients are additives that can help stabilize proteins in solution.[22][23] They work through various mechanisms, such as preferential exclusion or shielding hydrophobic patches.[7][24]

    • Steps:

      • Prepare your purified, modified protein in a base buffer (e.g., PBS).

      • Create a matrix of conditions by adding different excipients to aliquots of your protein. Common starting points include:

        • Amino Acids: 250 mM L-Arginine[7][16]

        • Polyols: 5-10% Glycerol[17]

        • Surfactants: 0.02% Polysorbate 20 (Tween-20)[7][16]

      • Incubate these formulations and monitor for aggregation over time or under stress conditions (e.g., thermal ramp) using DLS or SEC.

Part 3: Final Recommendations and Best Practices

  • Characterize Before You Conjugate: Always begin with a high-quality, aggregate-free protein stock. Analyze your starting material by SEC to establish a baseline.

  • Pilot Studies are Key: Before scaling up, perform small-scale pilot reactions to find the optimal balance of DOL and protein stability for your specific protein.

  • Analytical Rigor: Routinely use analytical techniques like SEC and DLS to monitor your protein at every stage: pre-labeling, post-labeling, and post-purification.

  • Mind the Purification: The purification step itself can induce stress. Ensure your chromatography buffers are optimized for the stability of the modified protein, which may require different conditions than the unmodified version.[25]

By systematically addressing the factors of labeling ratio, reaction conditions, and final formulation, you can successfully mitigate aggregation and produce high-quality protein conjugates modified with this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol Conjugates by MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced drug development and bioconjugation, the precise characterization of every molecular component is not merely a quality control step but a cornerstone of therapeutic efficacy and safety. The use of discrete polyethylene glycol (dPEG®) linkers, such as 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, has become instrumental in the synthesis of homogenous antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2] Unlike traditional polydisperse PEGs, these linkers possess a defined molecular weight and structure, which translates to more consistent and reproducible bioconjugates.[3]

This guide provides an in-depth technical comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the characterization of conjugates featuring the this compound linker. We will delve into the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide actionable protocols to ensure the scientific integrity of your findings.

The Central Role of the Linker: Why this compound?

The this compound linker is a bifunctional molecule featuring a terminal alkyne and a terminal hydroxyl group, separated by a tetra-ethylene glycol chain. This structure offers several key advantages in bioconjugation:

  • Hydrophilicity: The PEG backbone enhances the aqueous solubility of the resulting conjugate, a critical factor for often hydrophobic small molecule payloads.[4]

  • Defined Spacer Length: The discrete nature of the linker provides precise control over the distance between the conjugated molecules, which is crucial for optimizing the biological activity of complex constructs like PROTACs.[4]

  • Versatile Chemistry: The terminal alkyne is poised for highly efficient and specific copper-catalyzed or copper-free "click" chemistry reactions, while the hydroxyl group offers an additional point for conjugation or modification.

Given these advantages, the ability to accurately verify the structure and purity of the final conjugate is paramount.

MALDI-TOF Mass Spectrometry: A Primary Tool for Conjugate Analysis

MALDI-TOF MS has long been a workhorse for the analysis of large biomolecules and synthetic polymers.[5] Its principle of operation, involving the co-crystallization of an analyte with a UV-absorbing matrix, allows for the "soft" ionization of large and non-volatile molecules, minimizing fragmentation and predominantly producing singly charged ions. This simplifies spectral interpretation, making it particularly well-suited for the initial confirmation of conjugation and the determination of molecular weight.[6]

Diagram: MALDI-TOF MS Workflow for Conjugate Characterization

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_analysis MS Analysis A Dissolve Conjugate in appropriate solvent D Mix Conjugate, Matrix, & Cationizing Agent A->D B Prepare Matrix Solution (e.g., CHCA or DHB) B->D C Prepare Cationizing Agent (e.g., NaTFA) C->D E Apply mixture to MALDI target plate D->E F Allow to co-crystallize E->F G Insert target into MALDI-TOF instrument F->G H Irradiate with laser G->H I Detect ions and generate mass spectrum H->I

Caption: A streamlined workflow for the analysis of this compound conjugates using MALDI-TOF MS.

Experimental Protocol: MALDI-TOF Analysis of a Model Peptide Conjugate

This protocol outlines the steps for analyzing a peptide conjugated to this compound via a click reaction.

1. Reagent Preparation:

  • Analyte Solution: Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a final concentration of approximately 1-10 pmol/µL.

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% TFA.[7] CHCA is often a good starting point for peptides and small proteins.

  • Cationizing Agent (Optional but Recommended): Prepare a 1 mg/mL solution of sodium trifluoroacetate (NaTFA) in the same solvent as the matrix. The inclusion of a cationizing agent promotes the formation of consistent sodium adducts ([M+Na]+), which can simplify spectra and improve signal intensity for PEGylated compounds.[8]

2. Sample Spotting (Dried-Droplet Method):

  • On a stainless steel MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution.

  • If using a cationizing agent, mix 1 µL of analyte, 0.5 µL of matrix, and 0.5 µL of the cationizing agent solution directly on the target spot.

  • Allow the droplet to air dry completely at room temperature, allowing for the formation of a crystalline matrix with the embedded analyte.

3. Instrument Setup and Data Acquisition:

  • Instrument: A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm).

  • Mode: Positive ion linear or reflector mode. Linear mode is often preferred for heterogeneous or high molecular weight samples to maximize sensitivity, while reflector mode provides higher mass accuracy and resolution for smaller, more homogeneous conjugates.[9]

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.

  • Mass Range: Set the mass range to encompass the expected molecular weights of the unconjugated starting materials and the final conjugate.

  • Calibration: Calibrate the instrument using a standard mixture of peptides or polymers that bracket the expected mass of the analyte.

4. Data Analysis:

  • Identify the peak corresponding to the molecular ion of the conjugate (e.g., [M+H]+ or [M+Na]+).

  • Confirm the mass shift from the unconjugated starting materials to the final product. The mass of the this compound linker is approximately 232.27 Da.

  • Assess the purity of the sample by looking for peaks corresponding to unreacted starting materials or side products.

Comparative Analysis: MALDI-TOF vs. Alternative Techniques

While MALDI-TOF is an excellent first-line technique, a comprehensive characterization often requires orthogonal methods. The choice of technique depends on the specific analytical question.

Diagram: Decision Tree for Analytical Technique Selection

Decision_Tree A What is the primary analytical goal? B Quick confirmation of conjugation & MW A->B   C High-resolution mass & fragmentation for structural elucidation A->C   D Quantification & assessment of aggregation/purity A->D   E MALDI-TOF MS B->E F ESI-MS (Q-TOF, Orbitrap) C->F G SEC / HILIC D->G

Caption: A decision-making guide for selecting the appropriate analytical technique for conjugate characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is another soft ionization technique that is often coupled with liquid chromatography (LC-ESI-MS). It typically produces multiply charged ions, which allows for the analysis of high molecular weight compounds on instruments with a lower m/z range.

Key Differences from MALDI-TOF:

  • Ionization: ESI generates ions from a solution, making it amenable to online coupling with HPLC. MALDI is a solid-state technique.

  • Charge State: ESI produces a distribution of multiply charged ions, which can complicate spectra but also provides more data points for mass determination. MALDI predominantly forms singly charged ions.[6]

  • Fragmentation: ESI, particularly when coupled with tandem MS (MS/MS), is generally superior for detailed structural elucidation through controlled fragmentation.[10]

  • Sample Purity: ESI is more tolerant of salts and buffers than MALDI, especially when fronted by an LC system.

For conjugates of this compound, ESI-MS is particularly powerful for confirming the site of conjugation on a peptide or protein through MS/MS analysis of proteolytic digests.

Chromatographic Techniques: SEC and HILIC

Chromatographic methods provide information on the purity, aggregation state, and hydrodynamic properties of the conjugate, which are orthogonal to the mass information provided by MS.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is an invaluable tool for detecting and quantifying aggregates, which can be a concern with bioconjugates.[11] It can also be used to separate the final conjugate from unreacted, larger starting materials (e.g., an antibody).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is well-suited for the separation of polar compounds.[12][13] It can be a powerful technique for purifying the final conjugate and separating it from more hydrophobic or less hydrophobic impurities. The elution order in HILIC is typically the opposite of that in reversed-phase chromatography.[14]

Performance Comparison Table
FeatureMALDI-TOF MSESI-MS (Q-TOF, Orbitrap)SEC / HILIC
Primary Information Molecular Weight, PurityMolecular Weight, StructurePurity, Aggregation, Size
Mass Accuracy Good (10-100 ppm)Excellent (<5 ppm)Not applicable
Resolution Moderate to HighVery HighLow (in mass terms)
Sensitivity fmol to amolfmol to amolng to µg
Throughput HighModerate (higher with LC)Moderate
Fragmentation Limited (In-source decay possible)Excellent (MS/MS)Not applicable
Strengths - Speed and simplicity- Tolerance for some impurities- Simple spectra (singly charged ions)[6]- High mass accuracy and resolution- Structural elucidation via MS/MS[10]- LC coupling for complex mixtures- Quantification of purity and aggregates[11]- Preparative capabilities
Limitations - Lower resolution than ESI- Potential for matrix interference[15]- Less amenable to quantification- Complex spectra (multiple charges)- Lower tolerance for salts (direct infusion)- Can underestimate polymer MW[10]- Does not provide mass information- Resolution can be limited

Trustworthiness and Self-Validation

To ensure the trustworthiness of your characterization, a multi-faceted approach is essential.

  • Internal Calibration: Always use internal calibrants in your MALDI-TOF analysis to achieve the highest possible mass accuracy.

  • Orthogonal Methods: Confirm the identity and purity of your conjugate using at least two different analytical techniques (e.g., MALDI-TOF and SEC).[16]

  • Control Samples: Analyze the unconjugated starting materials in parallel with the final conjugate to provide clear evidence of a successful reaction.

  • Systematic Troubleshooting: If unexpected results are obtained, systematically evaluate each step of the protocol, from sample preparation to instrument calibration.

By employing a rigorous, multi-technique approach, researchers and drug development professionals can be confident in the structural integrity and purity of their this compound conjugates, paving the way for the development of safe and effective next-generation therapeutics.

References

The Strategic Advantage of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol in Modern Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the success of a conjugate, influencing its stability, solubility, and biological activity. For researchers, scientists, and drug development professionals, the selection of an optimal linker is a pivotal decision. This guide provides an in-depth technical comparison of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, a discrete polyethylene glycol (PEG) linker, with other common alternatives in the field. We will delve into its performance advantages, supported by experimental insights, to provide a clear rationale for its use in advanced applications such as antibody-drug conjugates (ADCs) and proteomics.

The Central Role of Linkers in Bioconjugation

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, has revolutionized medicine and life sciences. The linker, a chemical moiety that connects the two entities, is far from a passive spacer. Its chemical structure and properties profoundly impact the overall characteristics of the resulting bioconjugate. An ideal linker should not only facilitate an efficient and specific conjugation reaction but also impart desirable physicochemical properties to the final product.

Unveiling the Attributes of this compound

This compound, also known as Alkyne-PEG4-OH, is a heterobifunctional linker that possesses a terminal alkyne group for "click" chemistry and a terminal hydroxyl group. The core of this linker is a tetraethylene glycol (PEG4) chain, which is the source of many of its advantages.

Key Structural Features:
  • Terminal Alkyne: This functional group is a key participant in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This reaction is prized for its high specificity, quantitative yields, and tolerance of a wide range of functional groups and aqueous environments.[3]

  • Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG chain is instrumental in overcoming solubility challenges often encountered with hydrophobic drugs or biomolecules.[4] This property is crucial in preventing aggregation and improving the pharmacokinetic profile of biotherapeutics.[5][6]

  • Terminal Hydroxyl Group: The hydroxyl group provides a versatile handle for further modification or for applications where a neutral, polar terminus is desired.

A Comparative Analysis: Alkyne-PEG4-OH vs. Alternative Linkers

The selection of a linker is a multi-faceted decision that depends on the specific application. Here, we compare the performance of this compound with other classes of linkers.

Hydrophilicity and Solubility: The PEG Advantage

A significant challenge in the development of bioconjugates, particularly ADCs, is the aggregation of the final product, often driven by the hydrophobic nature of the payload.[7] Hydrophilic linkers can mitigate this issue.[8][9] The PEG4 chain in this compound imparts significant hydrophilicity, enhancing the aqueous solubility of the conjugate.[4]

Linker TypeHydrophilicityImpact on Conjugate Solubility
This compound (Alkyne-PEG4-OH) High Significantly improves solubility and reduces aggregation. [4]
Short-chain Alkyl Linkers (e.g., propargyl amine)LowMay not be sufficient to solubilize hydrophobic payloads, potentially leading to aggregation.
Long-chain PEG Linkers (e.g., PEG12, PEG24)Very HighOffer greater hydrophilicity but can sometimes lead to reduced in-vitro potency due to steric hindrance.[6][10]
Non-PEG Hydrophilic Linkers (e.g., β-glucuronide)HighCan improve solubility and offer alternative cleavage mechanisms, but may have different pharmacokinetic profiles.[11]
Reaction Kinetics and Biocompatibility: The "Click" Chemistry Paradigm

The terminal alkyne of this compound is designed for CuAAC, a reaction known for its rapid kinetics.[3] However, the requirement of a copper catalyst can be a concern for in vivo applications due to potential cytotoxicity.[2] This has led to the development of copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) which utilizes strained cyclooctynes like DBCO.[12]

FeatureThis compound (for CuAAC)DBCO-based Linkers (for SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[12]
Catalyst Requirement Yes, Copper(I) [3]No, catalyst-free [12]
Biocompatibility for in vivo applications Potential for copper cytotoxicity [2]High, widely used in living systems [12]
Reaction Kinetics Generally faster than SPAAC [3]Slower than CuAAC, but highly dependent on the specific DBCO derivative.

It is important to note that while CuAAC is generally faster, the development of new ligands and catalyst systems has significantly improved its biocompatibility for many applications.[13]

Steric Hindrance and Biological Activity

The length and flexibility of a linker can influence the biological activity of the conjugated molecule.[14] A linker that is too short may not provide sufficient separation between the two conjugated entities, leading to steric hindrance and a loss of activity. Conversely, an excessively long linker can also interfere with binding interactions.[5] The PEG4 length of this compound often represents a favorable balance, providing enough spacing to minimize steric hindrance without being overly cumbersome.[15]

Experimental Workflows and Methodologies

To provide a practical context, we outline a general experimental workflow for the conjugation of an antibody to a small molecule payload using this compound.

Diagram: Experimental Workflow for ADC Synthesis using Alkyne-PEG4-OH

experimental_workflow cluster_antibody_modification Step 1: Antibody Modification cluster_payload_linking Step 2: Payload-Linker Conjugation cluster_click_reaction Step 3: CuAAC Click Reaction cluster_purification Step 4: Purification & Analysis Antibody Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Reaction with NHS ester Azide_NHS Azide-PEG-NHS Ester Azide_NHS->Azide_Antibody ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->ADC Cu(I) catalyst, Ligand, Reducing agent Payload Small Molecule Payload Activated_Payload Payload-Linker (Alkyne-functionalized) Payload->Activated_Payload Activation & Coupling Alkyne_PEG_OH This compound Alkyne_PEG_OH->Activated_Payload Activated_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC/Affinity Chromatography Analysis Analysis Purified_ADC->Analysis Characterization (DAR, etc.)

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azide-modified protein with an alkyne-functionalized molecule using this compound.

Materials:

  • Azide-modified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Alkyne-functionalized molecule (prepared using this compound) dissolved in a compatible solvent (e.g., DMSO).

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water).

  • Freshly prepared sodium ascorbate solution (e.g., 100 mM in water).

  • Purification system (e.g., size-exclusion chromatography columns).

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized molecule. A molar excess of the alkyne-containing molecule is typically used.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the copper-chelating ligand to the CuSO₄ solution. The ligand-to-copper ratio is crucial and should be optimized, but a 5:1 ratio is a good starting point.

  • Reaction Initiation: Add the catalyst premix to the protein-alkyne mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reactants and catalyst should be optimized for each specific system.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification: Upon completion, purify the conjugate to remove unreacted small molecules and the copper catalyst using size-exclusion chromatography or another suitable method.

  • Characterization: Characterize the purified conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR), purity, and functional activity.

Conclusion: The Strategic Choice for Optimized Bioconjugates

This compound offers a compelling combination of features that make it a highly advantageous linker for a wide range of bioconjugation applications. Its discrete PEG4 spacer provides a crucial balance of hydrophilicity to mitigate aggregation and improve pharmacokinetics, while its length is often optimal to avoid steric hindrance and preserve biological activity.[5][7][15] The terminal alkyne group enables its participation in the robust and efficient CuAAC click reaction, allowing for the reliable construction of well-defined bioconjugates.[1]

While the choice of a linker will always be application-dependent, the well-defined structure and versatile properties of this compound position it as a powerful tool in the arsenal of researchers and drug developers striving to create the next generation of targeted therapeutics and advanced diagnostics.

References

A Researcher's Guide to Bioconjugation: 3,6,9,12-Tetraoxapentadec-14-yn-1-ol vs. Azide-PEG-Alcohol for Protein Modification

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced therapeutics and diagnostics, the precise modification of proteins is a critical discipline. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a premier strategy for improving the pharmacokinetic and pharmacodynamic properties of protein-based drugs. The success of this technique, however, is fundamentally tied to the chemistry used to link the PEG moiety to the protein. This guide offers a deep, comparative analysis of two workhorse reagents in the bioconjugation toolkit: 3,6,9,12-Tetraoxapentadec-14-yn-1-ol (an alkyne-functionalized PEG) and Azide-PEG-Alcohol . Our focus will be on the underlying chemical principles, practical performance data, and the strategic rationale that guides the choice between them.

The Foundation: Bioorthogonal "Click" Chemistry

The comparison of these two linkers is rooted in the concept of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is celebrated for its high efficiency, specificity, and biocompatibility, allowing for the rapid formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with minimal byproducts.[][2] Because the azide and alkyne functional groups are virtually absent in biological systems, this reaction is bioorthogonal, meaning it proceeds without interfering with native cellular processes.[3][4] Both this compound and its azide counterpart are designed to harness the power of this remarkable reaction.

CuAAC_Mechanism cluster_reactants Azide Protein-N₃ Triazole Protein-Triazole-PEG-OH Azide->Triazole + Alkyne HO-PEG-C≡CH Alkyne->Triazole + Catalyst Cu(I) Catalyst->Triazole catalyzes

Caption: The CuAAC reaction forms a stable triazole linkage between an azide and an alkyne.

Meet the Competitors: Structure and Reactive Potential

This compound is a discrete PEG linker featuring a terminal alkyne for click chemistry and a terminal hydroxyl group.[5][] The defined length of the PEG4 chain provides precise control over spacing and avoids the heterogeneity of polydisperse polymers.[7] Its primary role is to react with proteins that have been pre-functionalized with an azide group.

Azide-PEG-Alcohol is the complementary molecule, containing a terminal azide group and a hydroxyl group.[8][9][10] It serves as the reaction partner for proteins modified to display a terminal alkyne. Beyond CuAAC, the azide group is uniquely versatile, capable of participating in copper-free reactions such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger ligation.[][12][13]

The decision between these two linkers is therefore not a matter of superior performance in the CuAAC reaction itself, but a strategic choice dictated by the protein modification strategy and the tolerance of the system for a copper catalyst.

Head-to-Head Performance and Characteristics

The selection process hinges on the functional group that is more convenient to install on the protein of interest and whether the experimental context can tolerate copper.

FeatureThis compound (Alkyne-PEG)Azide-PEG-Alcohol (Azide-PEG)
Primary Reaction Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protein Partner Azide-modified proteinAlkyne-modified protein
Linkage Stability Forms a highly stable triazole ring, resistant to metabolic degradation.[14][15]Forms a highly stable triazole ring with identical stability.[14][15]
Reaction Kinetics CuAAC kinetics are rapid and high-yielding, often reaching completion in 1-4 hours at low concentrations.[16][17]Exhibits virtually identical kinetics under CuAAC conditions.
Copper Catalyst Required. This can be a significant drawback.Required for CuAAC. Presents the same challenges as the alkyne-PEG.
Biocompatibility Issues The Cu(I) catalyst can generate reactive oxygen species (ROS), potentially damaging proteins and inducing cytotoxicity in living systems.[18][19][20][21]Shares the same copper toxicity concerns when used for CuAAC.[18][19][20][21]
Copper-Free Alternatives Can react via SPAAC, but this requires the protein to be modified with a strained cyclooctyne (e.g., DBCO), a more complex modification.Yes. Can react via SPAAC with a strained alkyne[22][23][24][] or via Staudinger ligation with a phosphine-modified protein.[3][26][27][28]

Experimental Protocol: Protein PEGylation via CuAAC

This protocol provides a generalized workflow for conjugating an azide-modified protein with this compound. The same procedure applies if using an alkyne-protein and Azide-PEG-Alcohol.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh).

  • THPTA ligand stock solution (e.g., 50 mM in water) to protect the protein.[29]

  • Aminoguanidine stock solution (e.g., 100 mM in water) to intercept reactive by-products.[30]

  • DMSO for dissolving the PEG linker.

  • Purification system (e.g., size-exclusion chromatography column).

Methodology:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Causality: Preparing the sodium ascorbate solution fresh is critical as it readily oxidizes, which would prevent the reduction of Cu(II) to the catalytically active Cu(I) state.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution and buffer to achieve the desired final protein concentration.

    • Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.

    • Causality: A molar excess of the PEG linker drives the reaction equilibrium towards the product, ensuring high conjugation efficiency.

  • Catalyst Premix and Reaction Initiation:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions. A 1:5 copper-to-ligand ratio is common.[29][31]

    • Add the catalyst premix to the protein/PEG mixture.

    • Add the aminoguanidine solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Final concentrations are typically ~100-250 µM Copper and ~5 mM Sodium Ascorbate.[29]

    • Causality: The THPTA ligand stabilizes the Cu(I) oxidation state and sequesters the copper ion, accelerating the reaction and protecting the protein from ROS-mediated damage.[4][29]

  • Incubation and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours.

    • Monitor progress by taking aliquots and analyzing via SDS-PAGE, observing for a molecular weight shift corresponding to the attached PEG chain.

  • Purification and Characterization:

    • Quench the reaction if necessary by adding EDTA to chelate the copper.

    • Purify the PEGylated protein from excess reagents using size-exclusion chromatography.

    • Characterize the final product by mass spectrometry to confirm the mass addition and determine the degree of PEGylation.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare fresh Sodium Ascorbate F Initiate with Ascorbate A->F B Prepare Alkyne-PEG stock in DMSO D Combine Azide-Protein and Alkyne-PEG B->D C Prepare Catalyst Premix (CuSO₄ + Ligand) E Add Catalyst Premix & Aminoguanidine C->E D->E E->F G Incubate (1-4h, RT) Monitor via SDS-PAGE F->G H Purify via Size-Exclusion Chromatography G->H I Characterize via Mass Spectrometry H->I

Caption: A validated workflow for CuAAC-mediated protein PEGylation.

The Strategic Choice: Which Linker is Right for You?

The selection between these two reagents is a strategic decision based on your experimental goals and constraints.

  • Your Starting Material is Key: The most straightforward determinant is the functional group on your protein. If you have an established and efficient method for introducing an azide (e.g., via unnatural amino acid incorporation or NHS-ester chemistry), then This compound is your reagent. Conversely, if your protein is alkyne-modified, Azide-PEG-Alcohol is the correct choice.

  • The Copper Question: If your application involves live cells or in-vivo studies, copper toxicity is a major concern.[19][21] In this scenario, Azide-PEG-Alcohol offers a distinct advantage due to its compatibility with copper-free ligation chemistries. By pairing it with a protein modified with a strained alkyne (like DBCO), you can perform the highly efficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which requires no metal catalyst.[24][32]

  • Orthogonal Labeling Schemes: In complex experiments requiring multiple, distinct modifications to a single protein, the choice of linker provides an orthogonal handle. For example, if you plan to use a thiol-maleimide reaction for one modification, you can use the azide-alkyne pair for a second, specific PEGylation without any risk of cross-reactivity.

References

The Balancing Act: A Comparative Guide to PEG Linker Length in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is a paramount challenge. Among the myriad of tools available for optimizing therapeutic performance, polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. The process of attaching PEG chains, known as PEGylation, can profoundly influence a drug's pharmacokinetic and pharmacodynamic profile. However, the efficacy of PEGylation is not a one-size-fits-all solution; the length of the PEG linker is a critical variable that necessitates careful consideration. This guide provides an in-depth comparison of the performance of different length PEG linkers in drug delivery, supported by experimental data, to empower informed decision-making in your research and development endeavors.

The inclusion of PEG linkers in drug conjugates offers a multitude of advantages, including enhanced hydrophilicity, which can mitigate aggregation issues, particularly with hydrophobic drug payloads.[1][2] Furthermore, PEGylation increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a prolonged plasma half-life.[2][3] The flexible PEG chain can also act as a shield, potentially reducing the immunogenicity of the therapeutic agent.[2] However, the choice of PEG linker length represents a delicate balance between these beneficial effects and potential drawbacks, such as steric hindrance that could impede target binding.[4]

Impact on Pharmacokinetics: The "Stealth" Effect and Circulation Time

A primary driver for employing PEGylation is to modulate the pharmacokinetic profile of a therapeutic agent. Longer PEG chains generally create a more pronounced "stealth effect," shielding the drug conjugate from opsonization and clearance by the mononuclear phagocyte system.[5] This results in a significantly extended circulation half-life.

The molecular weight of the PEG chain is directly related to its length and is a key determinant of this stealth effect.[6] For instance, studies have shown a linear correlation between the area under the plasma drug concentration-time curve (AUC) and the molecular weight of the PEG linker, indicating that longer chains provide better protection from the reticuloendothelial system, leading to prolonged drug circulation.[7] However, there is a point of diminishing returns. Excessively long PEG chains can sometimes lead to a decrease in circulation time.[6]

Table 1: Impact of PEG Linker Length on Pharmacokinetic Parameters

PEG Linker LengthPlasma Half-life (t½)Renal ClearanceKey Findings & References
Short (e.g., PEG2-PEG4) Shorter half-life, faster clearance.HigherThese linkers offer minimal improvement in circulation time compared to non-PEGylated counterparts.[2]
Intermediate (e.g., PEG8-PEG12) Improved half-life and clearance compared to shorter linkers.ReducedOften represents a good balance for improving pharmacokinetics without significantly compromising other properties.[2][8]
Long (e.g., PEG24, 4-10 kDa) Significantly longer half-life and slower clearance.Markedly ReducedProvides a substantial "stealth" effect, leading to prolonged circulation and increased tumor accumulation in some models.[8][9][10]

Influence on Drug Stability, Release, and In Vitro Potency

PEGylation is a well-established strategy to enhance the stability and solubility of therapeutic proteins and peptides.[11][12] The hydrophilic nature of PEG can prevent the aggregation of hydrophobic drugs, improving formulation stability.[1]

The length of the PEG linker can also influence the release of the drug from its carrier. While not the primary determinant of release for many linker chemistries (which often rely on enzymatic cleavage or pH sensitivity), the steric bulk of a long PEG chain can sometimes hinder the access of enzymes to the cleavage site, potentially slowing down drug release.

A critical consideration is the impact of PEG linker length on the in vitro potency of the drug conjugate. Longer PEG chains can introduce steric hindrance, which may interfere with the binding of the therapeutic agent to its target receptor or the uptake of the drug into cells.[4] This can lead to a decrease in in vitro cytotoxicity.[13]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Key Findings & References
Short (e.g., PEG2-PEG4) Generally maintains high potency.Minimal steric hindrance allows for efficient target binding and cellular uptake.[2]
Intermediate (e.g., PEG8-PEG12) Potency may be slightly reduced compared to shorter linkers.Represents a trade-off between improved physicochemical properties and maintaining high potency.[14]
Long (e.g., PEG24, 4-10 kDa) May exhibit a more pronounced decrease in potency.The increased steric bulk can negatively impact target interaction.[2][13]

The "PEG Dilemma": Targeting, Cellular Uptake, and In Vivo Efficacy

The interplay between PEG linker length, cellular uptake, and in vivo efficacy is complex and often referred to as the "PEG dilemma".[15] While longer PEG chains can sometimes hinder direct cellular uptake in vitro due to steric hindrance, their impact on in vivo performance can be markedly different and often more beneficial.

In the context of cancer therapy, the prolonged circulation time afforded by longer PEG linkers allows for greater accumulation of the drug conjugate in tumor tissue through the enhanced permeability and retention (EPR) effect.[5] This passive targeting mechanism can lead to superior in vivo efficacy, even if the in vitro potency is slightly compromised. Studies have demonstrated that longer PEG linkers can significantly increase the accumulation of nanoparticles in tumors.[5][9] For antibody-drug conjugates (ADCs), linkers with 8, 12, and 24 PEG units have shown significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to ADCs with shorter PEG linkers.[8]

However, the optimal PEG length for targeting can be cell-type specific. For instance, targeting dendritic cells with antibody-functionalized nanocarriers required a longer PEG linker (5 kDa) for specific accumulation in primary cells, whereas a shorter linker (0.65 kDa) was more effective for a dendritic cell line.[16]

PEG_Linker_Length_Tradeoffs cluster_short Short PEG Linkers (e.g., PEG2-PEG4) cluster_long Long PEG Linkers (e.g., PEG24, >2kDa) short_pros Pros: - High in vitro potency - Less steric hindrance Balance Optimal Performance short_pros->Balance Potency short_cons Cons: - Shorter half-life - Faster clearance short_cons->Balance Clearance long_pros Pros: - Longer half-life - Enhanced in vivo efficacy (EPR effect) - Improved solubility long_pros->Balance Efficacy long_cons Cons: - Potential for reduced in vitro potency - Possible increased immunogenicity long_cons->Balance Potency/Immunogenicity experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesize Drug Conjugates with Varying PEG Lengths characterization Characterize Conjugates (e.g., DAR, Purity) synthesis->characterization cytotoxicity Cytotoxicity Assays (IC50 Determination) characterization->cytotoxicity uptake Cellular Uptake Studies characterization->uptake pk_study Pharmacokinetic Studies (t½, AUC, Clearance) characterization->pk_study efficacy_study Efficacy Studies (Xenograft Models) pk_study->efficacy_study

References

A Senior Application Scientist's Guide to Alternative Linkers for Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Moving Beyond the Standard: A Comparative Analysis of Alternatives to 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

For researchers, scientists, and drug development professionals engaged in bioconjugation, this compound—a short, hydrophilic polyethylene glycol (PEG) chain with a terminal alkyne—is a familiar workhorse. Its utility in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry is well-established for conjugating molecules while providing aqueous solubility.[1][2] However, the demands of modern therapeutics and advanced chemical biology probes often necessitate linkers with tailored properties that go beyond the capabilities of this standard PEG4-alkyne.

The primary driver for seeking alternatives is the growing recognition of PEG's potential immunogenicity.[3][4] Repeated exposure to PEGylated therapeutics can lead to the formation of anti-PEG antibodies, resulting in accelerated clearance of the drug and reduced efficacy.[3][4] Furthermore, the inherent properties of the linker—its length, flexibility, hydrophobicity, and stability—are critical determinants of a conjugate's success, profoundly influencing factors like the stability of antibody-drug conjugates (ADCs), the formation of stable ternary complexes in PROTACs, and the pharmacokinetic profile of a therapeutic.[5][6][7][8][9]

This guide provides an in-depth comparison of alternative linkers, offering experimental insights and data to help you select the optimal tool for your specific application. We will explore three main categories of alternatives:

  • PEG-Mimicking Spacers: Polymers designed to replicate the favorable physicochemical properties of PEG without its immunological drawbacks.

  • Linkers with Tuned Physicochemical Properties: Aliphatic and rigid linkers that offer alternatives to PEG's hydrophilicity and flexibility.

  • Functionally-Modified Linkers: Advanced linkers, primarily cleavable systems, that introduce stimuli-responsive release mechanisms crucial for targeted drug delivery.

Part 1: A Comparative Analysis of Alternative Linker Scaffolds

The selection of a linker extends beyond simply connecting two molecules; it is a critical design choice that impacts the entire system. The following sections and tables break down the key alternatives to the standard PEG4-alkyne linker.

Alternatives to the PEG Spacer: Combating Immunogenicity

While PEG is prized for its hydrophilicity and ability to reduce immunogenicity of the attached molecule, the polymer itself can be immunogenic.[4][10] This has spurred the development of alternative hydrophilic polymers that offer similar benefits with a potentially improved safety profile.

Polymer ClassKey CharacteristicsAdvantagesDisadvantages
Polysarcosine (pSar) A polymer of N-methylated glycine.Highly hydrophilic, non-immunogenic, excellent biocompatibility, biodegradable.[11]Synthesis can be more complex than PEGylation.
Poly(amino acids) (PAAs) e.g., Polyglutamic acid (PGA), Polyaspartic acid.Biodegradable, excellent biocompatibility, potential for high drug loading.[11]Can be immunogenic depending on the specific PAA; potential for charge-based interactions.
Other Hydrophilic Polymers e.g., Polyvinylpyrrolidone (PVP), Polyacrylamides.High structural diversity, many are biocompatible and biodegradable.[10][11][12]May have unclear immunological profiles with repeated administration; potential for bioaccumulation.[10]
Zwitterionic Polymers Contain both positive and negative ionic groups, resulting in a net-neutral charge.Excellent antifouling properties, highly hydrophilic, promising PEG alternatives.[10][11][12]Synthesis and conjugation can be challenging.[10][12]
Functionally-Modified Linkers: Enabling Controlled Release

For applications like antibody-drug conjugates (ADCs), the linker's role is not just to connect but to release its payload under specific conditions.[5][] this compound is a non-cleavable linker. Cleavable linkers are designed to be stable in systemic circulation but break apart in response to triggers within the target microenvironment, such as low pH, specific enzymes, or a reducing potential.[5][14][15]

Linker TypeCleavage TriggerMechanism & EnvironmentCommon Applications
Hydrazone Low pH Acid-catalyzed hydrolysis. Stable at physiological pH (~7.4), cleaves in acidic endosomes/lysosomes (pH 4.5-6.5).[5]ADCs, lysosomally-targeted drug delivery.
Peptide-Based Enzymes Cleavage by specific proteases (e.g., Cathepsin B) that are overexpressed in the tumor microenvironment or within lysosomes.[5][14]ADCs (e.g., Val-Cit linker in Adcetris®).[5]
Disulfide Redox Potential Reduction by high intracellular concentrations of glutathione (GSH).Intracellular drug delivery, ADCs.
Azo-Based Chemical Reductant Cleavage upon treatment with a mild reducing agent like sodium dithionite.[16][17]Affinity chromatography for selective elution of captured biomolecules.[16][17]
Click-to-Release Bioorthogonal Reaction A second click reaction (e.g., IEDDA between a TCO and tetrazine) triggers an elimination reaction that releases the payload.[18]Externally triggered drug release, advanced prodrug strategies.[18]

Part 2: Guiding Your Linker Selection

Choosing the correct linker requires a systematic evaluation of the experimental goals. The following decision tree, rendered in DOT language, provides a logical framework for this process.

LinkerSelection start Start: Define Conjugation Goal q_release Is controlled payload release required? start->q_release cleavable Use a Cleavable Linker q_release->cleavable Yes non_cleavable Use a Non-Cleavable Linker q_release->non_cleavable No q_env What is the release trigger? trigger_ph Low pH (Endosome) q_env->trigger_ph pH trigger_enzyme Specific Enzyme (Tumor) q_env->trigger_enzyme Enzyme trigger_redox Reducing Environment (Intracellular) q_env->trigger_redox Redox q_immunogenicity Is minimizing immunogenicity critical? peg_alternative Consider PEG Alternatives (pSar, PAA) q_immunogenicity->peg_alternative Yes standard_peg Standard PEG linker is an option q_immunogenicity->standard_peg No cleavable->q_env non_cleavable->q_immunogenicity linker_hydrazone Consider Hydrazone Linker trigger_ph->linker_hydrazone linker_peptide Consider Peptide Linker (e.g., Val-Cit) trigger_enzyme->linker_peptide linker_disulfide Consider Disulfide Linker trigger_redox->linker_disulfide

Caption: A decision tree to guide linker selection based on experimental requirements.

Part 3: Experimental Methodologies & Protocols

The choice of linker is intrinsically linked to the type of click chemistry employed. Copper-catalyzed reactions are robust and widely used, while copper-free alternatives are essential for applications in living systems where copper's cytotoxicity is a concern.[1][19][20]

Workflow for a Typical Click Chemistry Conjugation

The general process for bioconjugation via click chemistry follows a consistent path, from preparing the individual components to purifying and analyzing the final product.

ClickChemistryWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_alkyne Prepare Alkyne-Linker Molecule (e.g., in DMSO or buffer) mix Combine Alkyne & Azide prep_alkyne->mix prep_azide Prepare Azide-Biomolecule (e.g., in aqueous buffer) prep_azide->mix add_catalyst Add Catalyst System (e.g., CuSO4/Ligand/Ascorbate for CuAAC or just mix for SPAAC) mix->add_catalyst incubate Incubate (RT, 1-4 hours) add_catalyst->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: A generalized experimental workflow for bioconjugation using click chemistry.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating an alkyne-containing molecule to an azide-functionalized protein in an aqueous buffer system. The use of a water-soluble ligand like THPTA is crucial for preventing copper precipitation and protecting the biomolecule.[21][22]

Materials:

  • Alkyne-functionalized molecule (e.g., an alternative linker attached to a small molecule drug).

  • Azide-functionalized biomolecule (e.g., protein, antibody).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Copper(II) Sulfate (CuSO₄): 20 mM stock in deionized water.

  • THPTA (water-soluble ligand): 100 mM stock in deionized water.

  • Sodium Ascorbate: 300 mM stock in deionized water (prepare fresh).

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine the azide-biomolecule and the alkyne-linker in the desired molar ratio (a slight excess of the alkyne-linker, e.g., 1.2 equivalents, can help drive the reaction to completion). Adjust the final volume with Reaction Buffer.[23]

  • Prepare Catalyst Premix: In a separate tube, mix the THPTA ligand stock solution and the CuSO₄ stock solution. A 5:1 molar ratio of ligand to copper is often used.[21] Vortex briefly.

  • Add Catalyst: Add the THPTA/CuSO₄ premix to the reaction tube containing the azide and alkyne components.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to reduce Cu(II) to the active Cu(I) species.[21] The final concentration of ascorbate should be sufficient to maintain the copper in its reduced state.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light. For less reactive substrates, incubation can be extended.[23]

  • Purification: Remove unreacted small molecules and catalyst components by a suitable method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

  • Analysis: Confirm the conjugation and purity of the product using SDS-PAGE (which should show a shift in molecular weight) and/or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the method of choice for copper-free click chemistry, essential for live-cell labeling or when working with copper-sensitive biomolecules.[1][20] This reaction relies on the ring strain of a cyclooctyne (e.g., DBCO, BCN) to react with an azide without a catalyst.[1][24][25]

Materials:

  • Strained Alkyne-functionalized molecule (e.g., DBCO-linker-payload).

  • Azide-functionalized biomolecule.

  • Reaction Buffer: PBS, pH 7.4 or cell culture medium for live-cell applications.

Procedure:

  • Prepare Reactants: Dissolve the strained alkyne (e.g., DBCO-linker) in a compatible solvent like DMSO to create a stock solution. Dissolve the azide-biomolecule in the desired aqueous Reaction Buffer.

  • Reaction Setup: Combine the azide-biomolecule and the strained alkyne in the reaction buffer. The reaction is typically run with a 2-10 fold molar excess of the strained alkyne component to ensure efficient labeling of the biomolecule.

  • Incubation: Incubate the reaction mixture. Reaction times can vary significantly based on the specific strained alkyne used and the reactant concentrations, ranging from 1 to 24 hours at temperatures from 4°C to 37°C. BCN is noted to be a less hydrophobic and potentially more efficient alternative to DBCO.[25]

  • Purification: As with CuAAC, purify the conjugate using a method appropriate for the biomolecule to remove any unreacted labeling reagent.

  • Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or fluorescence (if a fluorescent dye was conjugated).

Conclusion and Future Outlook

The field of bioconjugation is moving towards increasingly sophisticated molecular constructs where the linker is no longer a passive spacer but an active and integral component of the final molecule. While this compound remains a valuable tool for simple conjugations, the need for alternatives is clear. For therapeutic applications, PEG-mimicking polymers like polysarcosine offer a path to reducing potential immunogenicity. For targeted delivery systems, a diverse and growing toolkit of cleavable linkers allows for precise control over payload release, enhancing efficacy while minimizing off-target toxicity.[6][14] The continued development of novel linker technologies, driven by the demands of fields like ADCs and PROTACs, will undoubtedly provide researchers with even more powerful tools for engineering the next generation of diagnostics and therapeutics.[7][15]

References

A Researcher's Guide to the Quantitative Assessment of CuAAC Reaction Efficiency with Pro-Fluorogenic Dyes

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed the transformative impact of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," across various research and development landscapes. Its high efficiency and bioorthogonality make it an invaluable tool for bioconjugation, drug discovery, and materials science[1]. A critical component of many CuAAC applications is the ability to monitor the reaction in real-time or quantify its final yield. Pro-fluorogenic dyes, which transition from a non-fluorescent ("OFF") state to a highly fluorescent ("ON") state upon reaction, offer an elegant solution. They eliminate the need for washing steps to remove unreacted, fluorescent reagents, thereby improving signal-to-background ratios and enabling immediate visualization and quantification[2][3][4].

This guide provides an in-depth comparison of common pro-fluorogenic dyes for CuAAC, supported by a robust experimental framework for their quantitative assessment. We will delve into the causality behind experimental choices, ensuring that the protocols are not just a series of steps but a self-validating system for generating reliable and reproducible data.

The Principle: From Quenched Precursor to Bright Product

The core concept behind pro-fluorogenic CuAAC probes is a chemical "switch." In their initial, unreacted state (typically as an azide or alkyne derivative), the dye's fluorescence is quenched. The CuAAC reaction with a complementary alkyne or azide forms a stable triazole ring. This newly formed structure alters the electronic properties of the fluorophore, disrupting the quenching mechanism and restoring its fluorescence[5][6]. This "click-on" activation is the key to achieving a high signal-to-noise ratio, as the background fluorescence from unreacted probes is minimal[4][7].

cluster_0 CuAAC Reaction with Pro-Fluorogenic Dye A Non-Fluorescent Alkyne-Substrate C Highly Fluorescent Triazole Product A->C + B Non-Fluorescent Pro-Fluorogenic Azide-Dye B->C Click Reaction Catalyst Cu(I) Catalyst (CuSO₄ + Reductant) Catalyst->B

Caption: General mechanism of a pro-fluorogenic CuAAC reaction.

Comparative Analysis of Pro-Fluorogenic Dyes

Several classes of fluorophores have been adapted into "click-on" probes. The choice of dye significantly impacts experimental outcomes, influencing factors like reaction kinetics, signal brightness, and spectral properties.

Dye ClassActivation MechanismExcitation (nm)Emission (nm)Key AdvantagesLimitations
Coumarin The azide group quenches fluorescence; triazole formation restores the native coumarin structure and emission.[6]~350-400~450-500High "turn-on" ratio; well-established and widely used; good for FRET applications.[2][8]UV/blue excitation can cause autofluorescence in cellular applications; limited photostability.
Benzothiazole An electron-deficient alkyne or electron-rich azide at the 2-position masks fluorescence until triazole formation extends conjugation.[4][5]~285-370~390-500Tunable emission with electron-donating groups; can be engineered for red-shifted fluorescence.[4]Newer class, fewer commercial options; some derivatives require UV excitation.
Rhodamine Spirolactam ring opening or other conformational changes upon triazole formation.~550-590~570-620Bright, photostable, and fluoresce in the visible range, reducing cellular autofluorescence.Can have higher background fluorescence compared to coumarins if the "OFF" state is not fully quenched.
BODIPY Photoinduced electron transfer (PeT) quenching by the azide is disrupted upon reaction.[7]~480-520~510-550High quantum yields; sharp emission peaks; relatively insensitive to solvent polarity.Can be susceptible to photobleaching; synthesis can be complex.

Experimental Design for Quantitative Comparison

To objectively compare the performance of different pro-fluorogenic dyes, a standardized experimental protocol is essential. This protocol is designed to be self-validating by including appropriate controls.

Core Components & Rationale
  • Model Substrate: A simple, readily available alkyne, such as propargyl alcohol or an alkyne-functionalized biomolecule (e.g., alkyne-dUTP), serves as a consistent reaction partner.[9]

  • Copper Source: Copper(II) sulfate (CuSO₄) is the standard precursor.[9][10]

  • Reducing Agent: A freshly prepared solution of a reducing agent, typically sodium ascorbate, is crucial to reduce Cu(II) to the catalytically active Cu(I) state in situ.[10][11] This freshness is critical because ascorbate can degrade in solution, leading to inactive catalyst and low reaction efficiency.[11]

  • Copper Ligand: A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is vital.[9][11] It serves a dual purpose: it protects the Cu(I) from oxidation and disproportionation and prevents copper-induced damage to biomolecules, which is particularly important in biological samples.[11]

  • Buffer System: The reaction should be performed in a buffered solution (e.g., PBS, pH ~7) to maintain a stable pH, as reaction efficiency can be pH-dependent.[11]

prep 1. Prepare Stock Solutions - Alkyne Substrate - Azide-Dyes (in DMSO) - CuSO₄ - Ligand (TBTA/THPTA) - Sodium Ascorbate (Fresh) mix 2. Prepare Reaction Master Mix (in buffer, no dye/substrate) - CuSO₄ - Ligand - Sodium Ascorbate prep->mix Component Preparation start 4. Initiate Reaction Add Master Mix to all wells mix->start Catalyst Mix setup 3. Set up Reactions in Plate - Add Alkyne Substrate - Add individual Azide-Dyes - Add Controls (No Alkyne) setup->start Reaction Wells measure 5. Measure Fluorescence - Kinetic: Read every 5 mins - Endpoint: Read after 1-2 hours start->measure Incubate at RT, protected from light analyze 6. Analyze Data - Plot Fluorescence vs. Time - Calculate Signal-to-Background - Determine Reaction Rate (k) measure->analyze Data Acquisition

Caption: Experimental workflow for comparing pro-fluorogenic dyes.

Detailed Experimental Protocol

This protocol describes a head-to-head comparison of three different pro-fluorogenic azide dyes using a 96-well plate format for high-throughput analysis.

1. Preparation of Stock Solutions:

  • Alkyne Substrate (e.g., Propargyl Alcohol): 10 mM stock in nuclease-free water.

  • Pro-Fluorogenic Azide-Dyes (Dye A, B, C): 10 mM stocks in anhydrous DMSO. Store protected from light.

  • CuSO₄: 50 mM stock in nuclease-free water.

  • Ligand (THPTA): 50 mM stock in nuclease-free water.

  • Sodium Ascorbate (NaAsc): 100 mM stock in nuclease-free water. Crucially, this solution must be prepared fresh immediately before use. [11]

2. Reaction Setup (per well in a 96-well black plate):

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Final Concentrations:

    • Alkyne Substrate: 100 µM

    • Azide-Dye: 50 µM

    • CuSO₄: 1 mM

    • THPTA: 5 mM (maintaining a 5:1 ligand-to-copper ratio is a common practice to ensure catalyst stability[9])

    • Sodium Ascorbate: 5 mM

  • Procedure:

    • In separate tubes, prepare reaction mixtures for each dye, including a "No Alkyne" control for each to measure background fluorescence. For a final volume of 100 µL:

      • 75 µL PBS

      • 1 µL of 10 mM Alkyne Substrate (or 1 µL PBS for "No Alkyne" control)

      • 0.5 µL of 10 mM Azide-Dye

    • Prepare a single Catalyst Premix for all reactions by combining the following in order, vortexing briefly after each addition:[11]

      • 11.5 µL nuclease-free water

      • 2 µL of 50 mM CuSO₄

      • 10 µL of 50 mM THPTA

      • 5 µL of 100 mM NaAsc (freshly made)

    • To initiate the reactions, add 28.5 µL of the Catalyst Premix to each well. Mix by pipetting.

3. Data Acquisition:

  • Immediately place the 96-well plate in a plate reader.

  • Kinetic Measurement: Record fluorescence intensity every 5 minutes for 60-120 minutes. Use the appropriate excitation and emission wavelengths for each dye class.

  • Endpoint Measurement: After 2 hours of incubation at room temperature (protected from light), take a final fluorescence reading.

4. Data Analysis & Interpretation:

  • Signal-to-Background (S/B) Ratio: For each dye, calculate the S/B ratio at the endpoint:

    • S/B = (Fluorescence of +Alkyne well) / (Fluorescence of No Alkyne well)

  • Reaction Kinetics: Plot the fluorescence intensity versus time for each dye. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates faster kinetics.

  • Quantum Yield Comparison (Relative): The final endpoint fluorescence intensity (after subtracting background) provides a relative measure of the brightness of the "clicked" product. A higher value suggests a higher quantum yield of the resulting triazole-fluorophore conjugate.

Conclusion: Selecting the Right Tool for the Job

There is no single "best" pro-fluorogenic dye; the optimal choice is application-dependent.

  • For high-throughput screening or in vitro conjugation monitoring , a coumarin-based dye with fast kinetics and a high S/B ratio may be ideal.[8] Its primary drawback, UV excitation, is less of a concern in these cell-free systems.

  • For live-cell imaging , a rhodamine or BODIPY-based dye is often superior.[7] Their excitation and emission in the visible spectrum minimize cellular autofluorescence and phototoxicity, providing cleaner images and healthier cells. The implementation of copper-chelating picolyl moieties into azide reagents can also strongly increase the sensitivity of imaging routines, allowing for reduced copper catalyst concentrations.[12]

  • For applications requiring multiplexing , having a portfolio of validated dyes with distinct spectral properties (e.g., a blue-emitting coumarin, a green-emitting BODIPY, and a red-emitting rhodamine) is essential.

By employing the rigorous quantitative comparison protocol outlined in this guide, researchers and drug development professionals can make data-driven decisions, selecting the most effective pro-fluorogenic probe to ensure the success and reliability of their CuAAC-based experiments.

References

Safety Operating Guide

Personal protective equipment for handling 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS: 87450-10-0). As a versatile polyethylene glycol (PEG)-based PROTAC linker, this compound is integral to advanced drug development and organic synthesis.[] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Core Hazard Assessment and Immediate Safety Directives

This compound is classified as an irritant. The primary risks associated with handling this compound are irritation to the skin, eyes, and respiratory system.[2] Immediate implementation of appropriate personal protective equipment is mandatory to mitigate these risks.

Table 1: GHS Hazard Identification

Classification Description
Signal Word Danger[2]

| Hazard Statements | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |

Based on this hazard profile, the following minimum PPE is required for all handling procedures.

Table 2: Minimum Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[3][4] Prevents eye contact and addresses the "Causes serious eye irritation" (H319) hazard.[2]
Hand Protection Nitrile rubber gloves (minimum thickness >0.11 mm).[3][4] Protects against direct skin contact, mitigating the "Causes skin irritation" (H315) hazard.[2]
Body Protection Standard laboratory coat. Protects skin and personal clothing from accidental splashes and contamination.[3]

| Respiratory Protection | Not required for small quantities in a well-ventilated area. A NIOSH-approved respirator is necessary if generating aerosols or working with poor ventilation. | Addresses the "May cause respiratory irritation" (H335) hazard under conditions of potential inhalation.[2][3] |

Procedural Workflow for Safe Handling

A systematic approach to handling ensures that risks are minimized at every stage. The following workflow must be followed.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase a 1. Hazard Review Review SDS and this guide. b 2. Engineering Controls Verify fume hood is operational. a->b c 3. PPE Donning Don all required PPE from Table 2. b->c d 4. Aliquoting & Transfer Handle within fume hood. Avoid splashing and aerosol generation. c->d Proceed to Handling e 5. Decontamination Clean work surfaces and equipment. d->e Complete Experiment f 6. Waste Segregation Segregate contaminated waste into a labeled, sealed container. e->f g 7. PPE Doffing Remove PPE correctly to avoid cross-contamination. f->g h 8. Personal Hygiene Wash hands thoroughly with soap and water. g->h

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Step-by-Step Methodology
  • Preparation and Engineering Controls :

    • Before beginning work, thoroughly review this guide and the supplier's Safety Data Sheet (SDS).

    • Ensure that a chemical fume hood is available and functioning correctly. All handling of the compound should occur within the fume hood to mitigate inhalation risks.[5]

    • Prepare the workspace by laying down absorbent bench paper to contain any potential minor spills.

  • Personal Protective Equipment (PPE) Donning :

    • Don a laboratory coat, ensuring it is fully buttoned.

    • Put on safety glasses with side shields. If there is a significant splash risk, use chemical splash goggles.

    • Inspect nitrile gloves for any signs of damage or degradation before use. Don the gloves, ensuring they overlap the cuffs of the lab coat.[3]

  • Handling and Transfer :

    • When weighing or transferring the compound, do so carefully to prevent splashing or aerosolization.

    • If dissolving the compound, add the solvent to the solid slowly and stir gently.

  • Post-Handling and Decontamination :

    • After handling is complete, decontaminate all surfaces and equipment using an appropriate solvent and wipe clean.

    • Properly seal the primary container of this compound and return it to its designated storage location. The compound should be stored in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.[3]

  • PPE Doffing and Hygiene :

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove your lab coat and safety glasses.

    • Wash hands thoroughly with soap and water for at least 20 seconds.[3][5]

Emergency Protocols

In the event of an exposure or spill, immediate and correct action is crucial.

Table 3: First-Aid Measures for Accidental Exposure

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[5][6]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If respiratory irritation occurs, seek medical attention.[6]

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5] |

Spill Management
  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Contain : If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®).[7]

  • Ventilate : Ensure the area is well-ventilated.

  • Clean-Up : Wearing full PPE, collect the absorbent material and place it into a designated, sealable hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to ensure environmental protection and regulatory compliance. Waste containing this compound must be treated as hazardous chemical waste.

Caption: A workflow diagram for the proper disposal of waste contaminated with this compound.

Disposal Procedure
  • Waste Classification : This compound should be classified as non-halogenated organic waste.

  • Segregation : Do not mix waste containing this chemical with other waste streams, especially incompatible materials.[7]

  • Containerization : All contaminated materials, including used gloves, bench paper, and empty containers, must be placed in a designated, chemically resistant, and sealable waste container.[3] Uncleaned empty containers should be treated with the same precautions as the product itself.[7]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations through your institution's designated hazardous waste disposal program.[3][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
Reactant of Route 2
Reactant of Route 2
3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.